molecular formula C7H10N2O2 B015672 ethyl 3-methyl-1H-pyrazole-4-carboxylate CAS No. 85290-78-4

ethyl 3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B015672
CAS No.: 85290-78-4
M. Wt: 154.17 g/mol
InChI Key: HHYVTIKYZUMDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-1H-pyrazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYVTIKYZUMDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005779
Record name Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85290-78-4
Record name 1H-Pyrazole-4-carboxylic acid, 3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85290-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 85290-78-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block, or synthon, whose structural framework is a cornerstone in the development of a wide array of functional molecules. Its prevalence in medicinal chemistry and agrochemical research stems from the versatile reactivity of the pyrazole core and its ester functional group. This guide provides an in-depth analysis of its fundamental physicochemical and spectroscopic properties, a detailed, field-proven synthesis protocol, and an exploration of its reactivity and applications, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic biological structures and interact with various enzymatic targets. This has led to the successful development of numerous pharmaceuticals and agrochemicals.[1] this compound serves as a highly functionalized and readily accessible starting material for elaborating this important core structure. A key feature of this molecule is its existence in tautomeric forms, which can influence its reactivity in substitution reactions.

Caption: Tautomeric forms of the title compound.

Core Physicochemical and Identification Properties

Precise identification and understanding of a compound's physical properties are fundamental to its application in research and development. This compound is typically a solid at room temperature with properties that make it suitable for a variety of reaction conditions.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound PubChem[2]
CAS Number 85290-78-4 Sigma-Aldrich, PubChem[2]
Molecular Formula C₇H₁₀N₂O₂ PubChem[2], Sigma-Aldrich
Molecular Weight 154.17 g/mol PubChem[2], Sigma-Aldrich
InChIKey HHYVTIKYZUMDIL-UHFFFAOYSA-N PubChem[2], Sigma-Aldrich

| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C | PubChem[2] |

Table 2: Physical Properties

Property Value Source
Appearance Solid / Yellow Solid Sigma-Aldrich, ChemicalBook[3]
Melting Point 49-55 °C ChemicalBook[3], Sigma-Aldrich
Boiling Point 280.6 ± 20.0 °C (Predicted) ChemicalBook[3]
Storage Class 11 (Combustible Solids) Sigma-Aldrich

| Water Pollution Class | WGK 3 (Highly hazardous for water) | Sigma-Aldrich |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. The data presented below are critical for reaction monitoring and quality control.

Table 3: Key Spectroscopic Data

Technique Data Interpretation Source
¹H NMR (400 MHz, CDCl₃): δ 7.96 (s, 1H, pyrazole C5-H), 4.29 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 2.55 (s, 3H, -CH₃), 1.34 (t, J = 7.2 Hz, 3H, -OCH₂CH₃) ChemicalBook[3]
Mass Spec. (ESI) m/z: 154.8 [M+H]⁺ ChemicalBook[3]

| Infrared (IR) | Expected peaks: ~3200-3400 cm⁻¹ (N-H stretch), ~1700-1720 cm⁻¹ (C=O ester stretch), ~1500-1600 cm⁻¹ (C=N, C=C ring stretches). Note: The IR spectrum for the isomer ethyl 5-methyl-1H-pyrazole-3-carboxylate is publicly available and serves as a useful reference.[4] | Inferred |

The ¹H NMR spectrum is particularly informative. The singlet at 7.96 ppm is characteristic of the lone proton on the pyrazole ring. The quartet and triplet signals are classic indicators of an ethyl ester group, and the singlet at 2.55 ppm confirms the presence of the methyl group attached to the ring.

Synthesis and Purification: A Validated Protocol

The construction of the pyrazole ring is a well-established process in organic chemistry. The following protocol describes a high-yield, two-step synthesis starting from commercially available reagents.

Mechanistic Rationale

The synthesis proceeds via a condensation reaction followed by cyclization.

  • Condensation: Ethyl 3-oxobutyrate (ethyl acetoacetate) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The enolizable ethyl acetoacetate attacks the DMF-DMA, which serves as a one-carbon electrophile, to form an enamine intermediate. This step effectively installs the carbon atom that will become C5 of the pyrazole ring and prepares the skeleton for cyclization.

  • Cyclization: The enamine intermediate is then treated with hydrazine hydrate. The hydrazine, with its two nucleophilic nitrogen atoms, attacks the carbonyl carbons, leading to a condensation and ring-closing reaction that, after dehydration, yields the stable aromatic pyrazole ring.[3]

Detailed Experimental Protocol

This protocol is adapted from a documented industrial synthesis procedure.[3]

Step 1: Intermediate Formation

  • To a solution of ethyl 3-oxobutyrate (20.0 g, 153.7 mmol) in tetrahydrofuran (THF, 150 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 19.2 g, 161.4 mmol).

  • Stir the reaction mixture at 70 °C for 2 hours. Monitor for the consumption of starting material (e.g., by TLC).

  • After completion, remove the solvent by concentration under reduced pressure to yield the crude intermediate.

Step 2: Cyclization and Product Formation

  • Dissolve the crude intermediate in ethanol (150 mL).

  • Slowly add hydrazine hydrate (9.2 g, 184.4 mmol) dropwise to the solution.

  • Stir the mixture at 80 °C for 16 hours.

  • Remove the ethanol by concentration under reduced pressure.

  • Dilute the residue with brine (80 mL) and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the target compound. Yield: 21.0 g (87.8%) as a pale green solid.[3]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_workup Purification EAA Ethyl 3-oxobutyrate Condensation Step 1: Condensation (THF, 70°C, 2h) EAA->Condensation DMFDMA DMF-DMA DMFDMA->Condensation Hydrazine Hydrazine Hydrate Cyclization Step 2: Cyclization (Ethanol, 80°C, 16h) Hydrazine->Cyclization Condensation->Cyclization Crude Intermediate Workup Aqueous Workup & Extraction (EtOAc) Cyclization->Workup Drying Drying & Concentration Workup->Drying Product Final Product: Ethyl 3-methyl-1H- pyrazole-4-carboxylate Drying->Product

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Applications

The utility of this compound as a synthon is derived from its key reactive sites, which allow for straightforward chemical diversification.

Key Reactive Sites
  • N-H Acidity/Nucleophilicity: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and can be readily alkylated or acylated, providing access to N-substituted pyrazoles.[5]

  • Ester Group: The ethyl ester is a versatile handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. Alternatively, it can undergo transesterification or be reduced to the primary alcohol.

  • Aromatic Ring: While the pyrazole ring is aromatic and relatively stable, it can undergo electrophilic substitution, though the regioselectivity is influenced by the existing substituents.

Reactivity Core Ethyl 3-methyl-1H- pyrazole-4-carboxylate N_Alkyl N-Alkylated Pyrazole Core->N_Alkyl R-X, Base (Alkylation on N1) Acid Pyrazole-4-carboxylic Acid Core->Acid Hydrolysis (e.g., LiOH) Amide Pyrazole-4-carboxamide Acid->Amide Amine, Coupling Agent (e.g., HATU)

Caption: Key diversification pathways from the core scaffold.

Applications in Research and Development

This compound is a valuable intermediate in several key industrial and research areas:

  • Agrochemicals: It serves as a building block for potent fungicides and herbicides. The pyrazole scaffold is a well-known toxophore in this domain.[6]

  • Pharmaceuticals: It is widely used in the synthesis of active pharmaceutical ingredients (APIs). Research has explored its use in developing anti-inflammatory agents, analgesics, and enzyme inhibitors.[1][6][7] The ability to easily modify the N1 and C4 positions allows for the creation of large libraries of compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

As a combustible solid, this compound should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is classified under WGK 3, indicating it is highly hazardous to water, so care should be taken to prevent environmental release.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and multiple points for chemical diversification make it an indispensable building block for researchers. Its established role in the synthesis of bioactive molecules in both pharmaceutical and agrochemical contexts ensures its continued relevance and importance in the field of applied chemistry.

References

An In-depth Technical Guide to Ethyl 3-Methyl-1H-pyrazole-4-carboxylate: A Key Heterocyclic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique structural framework, featuring a pyrazole core functionalized with a methyl group and an ethyl carboxylate moiety, makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and, most importantly, its critical role as a scaffold in the design and development of novel therapeutic agents. Particular emphasis is placed on its application in the synthesis of kinase inhibitors and other targeted therapies, underscoring its relevance to modern drug discovery.

Chemical Structure and Nomenclature

The foundational aspect of any chemical entity is its structure and unambiguous identification. This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

IUPAC Name: According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is This compound .[1] Due to tautomerism in the pyrazole ring, it can also be named ethyl 5-methyl-1H-pyrazole-4-carboxylate, although the 3-methyl isomer is commonly referenced.[1]

Key Identifiers: A comprehensive list of identifiers is crucial for accurate database searches and procurement.

IdentifierValueSource
CAS Number 85290-78-4[2]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
InChI InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9)[2]
SMILES CCOC(=O)c1c[nH]nc1C[2]

Synthesis and Mechanistic Insights

The construction of the pyrazole ring system is a cornerstone of heterocyclic chemistry. The most common and efficient method for synthesizing this compound is through the condensation reaction of a β-ketoester with hydrazine.

General Reaction Scheme:

synthesis_workflow reactant1 Ethyl 2-acetyl-3-oxobutanoate intermediate Reaction Mixture (e.g., in Ethanol) reactant1->intermediate reactant2 Hydrazine Hydrate reactant2->intermediate product Ethyl 3-methyl-1H- pyrazole-4-carboxylate intermediate->product Cyclocondensation

Figure 2: General synthesis workflow for this compound.

Experimental Protocol (Adapted from similar pyrazole syntheses):

  • Reaction Setup: To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature with stirring.

  • Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively unreactive under the reaction conditions.

  • Temperature: The reaction is often initiated at room temperature to control the initial exothermic reaction between the hydrazine and the dicarbonyl compound. Gentle heating can then be applied to drive the reaction to completion.

  • Purification: Recrystallization is an effective method for purifying solid products, while column chromatography is employed for oils or when impurities have similar solubility profiles to the product.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques. While a complete dataset for the title compound is not centrally published, the expected spectral features can be inferred from data on closely related structures.

Summary of Expected Spectroscopic Data:

Spectroscopic TechniqueKey Expected Features
¹H NMR - Singlet for the pyrazole C-H proton (δ ~7.5-8.0 ppm).- Quartet for the ethyl ester -CH₂- group (δ ~4.2-4.4 ppm).- Singlet for the methyl group on the pyrazole ring (δ ~2.3-2.5 ppm).- Triplet for the ethyl ester -CH₃ group (δ ~1.3-1.4 ppm).- Broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR - Signal for the ester carbonyl carbon (δ ~160-165 ppm).- Signals for the pyrazole ring carbons.- Signals for the ethyl ester carbons.- Signal for the methyl group carbon.
FTIR (cm⁻¹) - N-H stretching vibration (broad, ~3100-3300 cm⁻¹).- C=O stretching of the ester (~1700-1720 cm⁻¹).- C=N and C=C stretching of the pyrazole ring (~1500-1600 cm⁻¹).
Mass Spectrometry (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight (154.17 g/mol ).- Characteristic fragmentation pattern involving the loss of the ethoxy group (-OC₂H₅).

Note: The exact chemical shifts (δ) and wavenumbers can vary depending on the solvent and the specific instrument used. For comparison, the NIST WebBook provides IR and mass spectra for the isomeric ethyl 5-methyl-1H-pyrazole-3-carboxylate, which would show similar, though not identical, features.[4][5]

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This compound serves as a key starting material for the elaboration of more complex molecules with therapeutic potential.

A. Building Block for Kinase Inhibitors:

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole core of this compound can be functionalized to create potent and selective kinase inhibitors. For instance, derivatives of pyrazole carboxamides have been investigated as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[6] The general strategy involves the amidation of the carboxylic acid moiety (after hydrolysis of the ester) with various amines to explore the binding pocket of the target kinase.

kinase_inhibitor_concept start Ethyl 3-methyl-1H- pyrazole-4-carboxylate step1 Hydrolysis start->step1 intermediate 3-Methyl-1H-pyrazole- 4-carboxylic acid step1->intermediate step2 Amide Coupling (with various amines) intermediate->step2 product Library of Pyrazole Carboxamide Derivatives step2->product application Kinase Inhibitor Screening (e.g., IRAK4) product->application

Figure 3: Conceptual workflow for the use of this compound in the synthesis of kinase inhibitors.

B. Precursor for Anti-Inflammatory Agents:

The pyrazole nucleus is famously present in the selective COX-2 inhibitor, Celecoxib. While not a direct precursor to Celecoxib, this compound provides a similar heterocyclic core that can be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9] The strategy often involves the introduction of pharmacophoric features known to confer COX-2 selectivity, such as a sulfonamide group on an adjacent phenyl ring.

C. Intermediate in the Synthesis of Other Bioactive Molecules:

The versatility of the pyrazole ring and the reactivity of the ester functionality allow for the use of this compound in the synthesis of a wide range of other biologically active compounds. It has been explored as an intermediate in the development of:

  • Agrochemicals: Including fungicides and herbicides.

  • Antiviral agents: The pyrazole scaffold is present in some antiviral compounds.

  • Anticancer agents: Beyond kinase inhibition, pyrazole derivatives have shown promise as general anti-proliferative agents.[10]

Conclusion and Future Perspectives

This compound is a high-value chemical intermediate with a proven track record in the synthesis of medicinally relevant compounds. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting point for the construction of diverse molecular libraries for high-throughput screening. As our understanding of disease biology continues to grow, and with the increasing demand for novel, targeted therapies, the importance of foundational building blocks like this compound in drug discovery and development is set to continue. Future research will likely focus on developing more efficient and greener synthetic routes to this and related pyrazoles, as well as exploring its application in the synthesis of inhibitors for newly identified biological targets.

References

An In-Depth Technical Guide to Ethyl 3-Methyl-1H-pyrazole-4-carboxylate (CAS: 85290-78-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Intermediate for Pharmaceutical and Agrochemical Innovation

Abstract

Ethyl 3-methyl-1H-pyrazole-4-carboxylate, bearing the CAS number 85290-78-4, is a pivotal heterocyclic building block in modern synthetic chemistry. Its strategic substitution pattern, featuring a reactive ester and a modifiable pyrazole core, has established it as a valuable precursor in the development of a wide array of biologically active molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's synthesis via the classic Knorr pyrazole condensation, its detailed physicochemical and spectroscopic characterization, and its versatile reactivity. Furthermore, this document presents field-proven, step-by-step protocols for its synthesis and subsequent derivatization into high-value amides, underscoring its significance as a foundational scaffold in the synthesis of targeted therapeutics and advanced agrochemicals.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities, including analgesic, anti-inflammatory, antiviral, and anticancer properties[1]. This compound serves as a readily accessible and highly versatile intermediate for accessing this privileged scaffold. Its structure allows for functionalization at multiple sites: the ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, and the pyrazole nitrogen atoms can be alkylated or arylated to modulate the molecule's steric and electronic properties. This inherent reactivity makes it an essential tool for constructing compound libraries for drug discovery and for the synthesis of complex molecular targets.

Synthesis and Mechanism: The Knorr Pyrazole Synthesis

The most common and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative[2][3]. In this specific case, the reaction proceeds through the condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine.

Mechanistic Rationale

The reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency due to the formation of the stable, aromatic pyrazole ring[2]. The mechanism begins with the nucleophilic attack of a hydrazine nitrogen onto the enone carbon of the ethoxymethylenebutanoate, followed by the elimination of ethanol. The resulting hydrazone intermediate then undergoes an intramolecular cyclization via the attack of the second hydrazine nitrogen onto the ketone carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic pyrazole ring. The choice of a 1,3-dicarbonyl precursor with a leaving group on the 2-position, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, provides a direct route to the desired 4-carboxylate pyrazole isomer.

Knorr_Pyrazole_Synthesis Reactant1 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 + Hydrazine - EtOH Reactant2 Hydrazine (NH2NH2) Reactant2->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 3-methyl-1H- pyrazole-4-carboxylate Intermediate2->Product Dehydration (- H2O) Derivatization_Workflow Start Ethyl 3-methyl-1H- pyrazole-4-carboxylate Intermediate 3-Methyl-1H-pyrazole- 4-carboxylic acid Start->Intermediate Hydrolysis (e.g., NaOH) Product1 N-Alkyl Pyrazole Derivatives Start->Product1 N-Alkylation (e.g., R-X, base) Product2 Pyrazole-4-carboxamide Derivatives Intermediate->Product2 Amide Coupling (Amine, Coupling Agent)

References

An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 3-methyl-1H-pyrazole-4-carboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

This compound is a pyrazole derivative characterized by an ethyl ester group at the 4-position and a methyl group at the 3-position of the pyrazole ring.

Molecular Formula and Weight

The empirical formula of this compound is C7H10N2O2 .[1][2] Its molecular weight is 154.17 g/mol .[3][2]

Chemical Structure

References

An In-Depth Technical Guide to the Synthesis and Discovery of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of ethyl 3-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details a robust and widely utilized two-step synthetic pathway, commencing with the preparation of the intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by its cyclization with hydrazine. This guide offers in-depth, step-by-step experimental protocols, mechanistic insights, and quantitative data to enable researchers to confidently replicate and adapt these procedures. Furthermore, the historical context of its discovery is explored within the broader development of pyrazole synthesis, underscoring the enduring relevance of this molecular scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Consequently, pyrazole derivatives have been successfully incorporated into a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3] this compound, in particular, is a valuable intermediate, providing a functionalized core that is amenable to further chemical modification for the development of novel bioactive molecules.[4]

A Robust Two-Step Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the formation of an activated intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, from readily available starting materials. This is followed by a regioselective cyclization with hydrazine, a variation of the classic Knorr pyrazole synthesis, to yield the target compound.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

The initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent and facilitates the formation of the enol ether.

Reaction Scheme:

Step_1_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate intermediate Ethyl 2-(ethoxymethylene)-3-oxobutanoate ethyl_acetoacetate->intermediate + Triethyl Orthoformate, Acetic Anhydride triethyl_orthoformate Triethyl Orthoformate acetic_anhydride Acetic Anhydride

Figure 1: Synthesis of the key intermediate.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

  • Heating: Heat the reaction mixture to 130°C and maintain this temperature for 5 hours with continuous stirring.

  • Workup: After cooling the reaction mixture to room temperature, remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.

Causality Behind Experimental Choices:

  • Acetic Anhydride: This reagent is crucial as it reacts with the ethanol generated during the reaction, driving the equilibrium towards the formation of the desired enol ether.

  • Elevated Temperature: The reaction requires thermal energy to overcome the activation barrier for the condensation reaction.

  • Vacuum Distillation: This purification technique is ideal for separating the high-boiling point product from any remaining starting materials and byproducts.

Step 2: Cyclization to this compound

The second and final step is the cyclization of the prepared ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine. This reaction proceeds with high regioselectivity to form the desired 3-methyl-1H-pyrazole-4-carboxylate isomer.

Reaction Scheme:

Step_2_Synthesis cluster_reactants Reactants cluster_product Product intermediate Ethyl 2-(ethoxymethylene)-3-oxobutanoate final_product This compound intermediate->final_product + Hydrazine hydrazine Hydrazine

Figure 2: Cyclization to the final product.

Experimental Protocol:

The following protocol outlines the synthesis of this compound from the intermediate:

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol.

  • Addition of Hydrazine: Cool the solution in an ice bath and slowly add hydrazine hydrate dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the solvent under reduced pressure. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Mechanistic Insights and Regioselectivity:

The reaction proceeds via a nucleophilic attack of the hydrazine on the enone system, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The regioselectivity is governed by the initial attack of one of the hydrazine nitrogens on the more electrophilic carbonyl carbon of the acetyl group, followed by cyclization involving the other nitrogen and the ester carbonyl group.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the two-step synthesis of this compound.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1 Ethyl acetoacetate, Triethyl orthoformateAcetic anhydride130580-90
2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydrazine hydrateEthanol0 to RT2-470-85

Discovery and Historical Context

The discovery of pyrazoles dates back to 1883, when Ludwig Knorr reported the synthesis of a pyrazolone derivative from the reaction of ethyl acetoacetate and phenylhydrazine.[5] This seminal work, now known as the Knorr pyrazole synthesis, laid the foundation for the vast field of pyrazole chemistry.

While the exact first synthesis of this compound is not prominently documented as a singular discovery, its preparation is a logical extension and refinement of the foundational Knorr synthesis. The development of methods to introduce substituents at specific positions of the pyrazole ring, such as the use of activated intermediates like ethyl 2-(ethoxymethylene)-3-oxobutanoate, represents the evolution of synthetic strategies to access a diverse range of functionalized pyrazoles for various applications, particularly in the burgeoning field of medicinal chemistry. The strategic placement of the carboxylate group at the 4-position, as in the title compound, provides a key handle for further synthetic transformations, making it a highly valuable building block in modern drug discovery.[4]

Conclusion

The two-step synthesis of this compound presented in this guide is a reliable and efficient method for accessing this important heterocyclic intermediate. The detailed protocols, mechanistic explanations, and historical context provide researchers with a comprehensive understanding of this valuable compound. The versatility of the pyrazole scaffold, coupled with the synthetic accessibility of derivatives like this compound, ensures its continued importance in the development of new therapeutic agents.

References

ethyl 3-methyl-1H-pyrazole-4-carboxylate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS: 85290-78-4), a pivotal heterocyclic building block in medicinal and agricultural chemistry.[1][2] Pyrazole derivatives are integral to the development of a wide range of biologically active compounds, making their unambiguous structural confirmation a critical step in synthetic chemistry.[3][4] This document serves as an authoritative resource for researchers and drug development professionals, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of the title compound. By synthesizing experimental data with established spectroscopic principles, this guide explains the causality behind spectral features and provides validated protocols for data acquisition, ensuring reliable characterization.

Molecular Structure and Overview

This compound is a substituted pyrazole featuring a methyl group at the C3 position and an ethyl carboxylate group at the C4 position. The inherent tautomerism of the pyrazole ring means the N-H proton can reside on either nitrogen atom, although for clarity, it is typically drawn at the N1 position. Spectroscopic analysis is essential to confirm this precise substitution pattern and verify sample purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the connectivity and chemical environment of atoms within this compound.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct protons, their neighboring environments (through spin-spin coupling), and their relative quantities (through integration).

Interpretation: The ¹H NMR spectrum of this compound is expected to show five distinct signals. The N-H proton of the pyrazole ring typically appears as a very broad singlet at a high chemical shift (>10 ppm) and is exchangeable with deuterium oxide (D₂O). The lone aromatic proton (H-5) appears as a sharp singlet downfield due to the electron-withdrawing nature of the adjacent nitrogen and the carboxylate group. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, resulting from the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons. Finally, the methyl group attached to the pyrazole ring (C3-CH₃) appears as a sharp singlet in the aliphatic region.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH > 10.0Broad Singlet-1H
C5-H ~7.8 - 8.2Singlet-1H
O-CH₂ -CH₃~4.2 - 4.4Quartet~7.12H
C3-CH₃ ~2.4 - 2.6Singlet-3H
O-CH₂-CH₃ ~1.3 - 1.4Triplet~7.13H
Note: Chemical shifts are highly dependent on the solvent used.[5] Values are predicted for CDCl₃.
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Interpretation: The spectrum is expected to show seven distinct carbon signals. The ester carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield. The three pyrazole ring carbons (C3, C4, C5) appear in the aromatic region. The remaining three signals in the upfield region correspond to the ethyl ester carbons (-OCH₂- and -CH₃) and the pyrazole methyl group carbon (C3-CH₃).

Carbon Assignment Expected Chemical Shift (δ, ppm)
C =O (Ester)~163 - 165
C 3 (Pyrazole Ring)~145 - 150
C 5 (Pyrazole Ring)~135 - 140
C 4 (Pyrazole Ring)~105 - 110
O-C H₂-CH₃~60 - 62
O-CH₂-C H₃~14 - 15
C3-C H₃~11 - 13
Note: Predicted values for CDCl₃ or DMSO-d₆.[6]
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5]

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal field homogeneity.

    • Acquire the spectrum with a spectral width of ~15 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.[5]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of ~220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7][8]

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation: The IR spectrum of this compound provides clear evidence for its key functional groups. A broad absorption above 3100 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The sharp, intense peak around 1700-1720 cm⁻¹ is the most prominent feature and is unambiguously assigned to the C=O stretch of the conjugated ester.[9][10] The presence of two strong C-O stretching bands in the 1300-1100 cm⁻¹ region further confirms the ester functionality.[10][11] Absorptions just below 3000 cm⁻¹ are due to aliphatic C-H stretching from the methyl and ethyl groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~3100 - 3300N-H StretchPyrazole RingMedium, Broad
~2980 - 2850C-H StretchAliphatic (CH₃, CH₂)Medium
~1700 - 1720C=O StretchConjugated EsterStrong, Sharp
~1550 - 1600C=N / C=C StretchPyrazole RingMedium
~1250 - 1300C-O Stretch (asymmetric)EsterStrong
~1100 - 1150C-O Stretch (symmetric)EsterStrong
Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Acquire a background spectrum of the empty accessory (clean ATR crystal or air).

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.

Interpretation: The electron ionization (EI) mass spectrum of this compound is expected to show a clear molecular ion (M⁺) peak at an m/z of 154, corresponding to its molecular weight (C₇H₁₀N₂O₂).[12][13] The fragmentation pattern is characteristic of both the pyrazole core and the ethyl ester side chain. A significant fragment is often observed at m/z 109, corresponding to the loss of the ethoxy group (-•OCH₂CH₃, 45 Da). Further fragmentation of the pyrazole ring can occur through the characteristic loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[14][15] The mass spectrum for the isomeric ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a prominent molecular ion at m/z 154 and key fragments at m/z 125, 109, 81, and 54, which provides a strong comparative basis for the expected fragmentation of the title compound.[16]

m/z Value Proposed Fragment Loss from Parent/Fragment
154[M]⁺Molecular Ion
125[M - C₂H₅]⁺Loss of ethyl radical
109[M - OC₂H₅]⁺Loss of ethoxy radical
81[M - OC₂H₅ - CO]⁺Subsequent loss of CO

digraph "fragmentation_pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [color="#EA4335", fontsize=10];

M [label="[C₇H₁₀N₂O₂]⁺˙\nm/z = 154"]; F109 [label="[C₅H₅N₂O]⁺\nm/z = 109"]; F81 [label="[C₄H₅N₂]⁺\nm/z = 81"];

M -> F109 [label="- •OC₂H₅"]; F109 -> F81 [label="- CO"]; }

Caption: A proposed major fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV for GC-MS, or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a unique and definitive fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. FT-IR spectroscopy validates the presence of key functional groups, including the N-H, C=O (ester), and C-O bonds. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This comprehensive guide provides the necessary data, interpretation, and standardized protocols to ensure the confident and accurate identification of this important heterocyclic compound in any research or development setting.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antifungal, and antimicrobial properties.[1][2][3][4] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its binding affinity and selectivity for biological targets.

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a key exemplar of this class of compounds. The presence of a methyl group at the 3-position and an ethyl carboxylate group at the 4-position provides specific points for interaction and further chemical modification. Understanding the precise three-dimensional arrangement of these functional groups, as revealed by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide provides an in-depth technical overview of the synthesis, characterization, and crystal structure analysis of pyrazole-4-carboxylate derivatives. While a publicly available, fully resolved crystal structure for this compound is not available at the time of this writing, we will present a comprehensive analysis of the closely related analog, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate , as a case study. This will allow us to explore the fundamental principles of its solid-state conformation and intermolecular interactions, which are directly translatable to the target molecule.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole ring formation. A common and effective method involves the condensation of a β-ketoester equivalent with a hydrazine source.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of ethyl 2-formylacetoacetate (1 equivalent) in ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the pyrazole C-H proton, a quartet and a triplet for the ethyl ester group, a singlet for the methyl group on the pyrazole ring, and a broad singlet for the N-H proton.

    • ¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, and the carbons of the ethyl and methyl groups are anticipated.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀N₂O₂, MW: 154.17 g/mol ) would confirm its identity.[5]

Crystallization and Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Experimental Protocol: Crystallization
  • Solvent Selection: Dissolve the purified this compound in a minimum amount of a suitable hot solvent, such as ethanol, methanol, or acetone.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane) and place this vial inside a larger sealed chamber containing a solvent in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution can promote crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them and mount them on a goniometer head for X-ray diffraction analysis.

The overall workflow from synthesis to structural elucidation is depicted in the following diagram:

Synthesis to Structure Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallography Crystallography A Reactants (β-ketoester, Hydrazine) B Chemical Reaction (Condensation/Cyclization) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Compound D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Crystallization (Slow Evaporation/Vapor Diffusion) E->G H Single Crystal G->H I X-ray Diffraction Data Collection H->I J Structure Solution & Refinement I->J K K J->K Final Crystal Structure

Caption: Workflow from Synthesis to Crystal Structure Determination.

Crystal Structure Analysis: A Case Study of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate

As a proxy for our target molecule, we will now delve into the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The replacement of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. While this substitution will influence the electronic properties and intermolecular interactions, the overall molecular conformation and packing motifs provide valuable insights.

The crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been determined to be in the monoclinic crystal system with the space group P2₁/m.

Crystallographic Data
ParameterValue
Chemical FormulaC₇H₇F₃N₂O₂
Formula Weight224.14
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.8088(8)
b (Å)6.7699(9)
c (Å)9.9351(12)
β (°)105.416(3)
Volume (ų)441.48(9)
Z2
R-factor (Rgt(F))0.0398

Table 1: Crystallographic data for ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Molecular Geometry

The pyrazole ring is essentially planar, a characteristic feature of aromatic systems. The ethyl carboxylate and trifluoromethyl substituents are attached to this planar core. The conformation of the ethyl carboxylate group is of particular interest as it can adopt different orientations relative to the pyrazole ring. In many crystal structures of similar compounds, the ester group is nearly coplanar with the ring to maximize conjugation, which can influence its interaction with target proteins.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of pyrazole derivatives, hydrogen bonding is a dominant feature. The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom at the 2-position are effective hydrogen bond acceptors.

In the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, molecules are linked by N-H···O hydrogen bonds, forming chains along the crystallographic a-axis. This type of interaction is highly directional and plays a crucial role in stabilizing the crystal packing.

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N1-H C_O2 C=O1 N1->C_O2 H-bond O1 O1=C N2_H N1-H

Caption: N-H···O Hydrogen Bonding in Pyrazole Derivatives.

For our target molecule, this compound, we would anticipate a similar hydrogen bonding motif. The primary difference in crystal packing might arise from the steric and electronic differences between a methyl group and a trifluoromethyl group. The trifluoromethyl group is significantly more electron-withdrawing and can participate in weaker C-F···H interactions, which might lead to a different overall packing arrangement.

Implications for Drug Design

A detailed understanding of the crystal structure of a lead compound like this compound is invaluable for drug development professionals for several reasons:

  • Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors, acceptors, and hydrophobic features defines the pharmacophore. This information is essential for virtual screening and the design of new analogs with improved binding affinity.

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of analogs with their biological activities, researchers can establish clear SARs. For instance, the torsion angle of the ethyl carboxylate group relative to the pyrazole ring could be a critical determinant of activity.

  • Polymorphism Screening: Pharmaceutical solids can exist in different crystalline forms (polymorphs) with varying physical properties, such as solubility and stability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.

  • Fragment-Based Drug Design: The pyrazole carboxylate scaffold can be used as a starting fragment in fragment-based drug design. The crystal structure reveals the key interaction points that can be built upon to increase potency and selectivity.

Conclusion

The analysis of the crystal structure of this compound and its analogs provides fundamental insights into their molecular conformation and intermolecular interactions. This knowledge is not merely academic; it is a critical tool for researchers and scientists in the pharmaceutical industry. By leveraging the detailed structural information obtained from single-crystal X-ray diffraction, it is possible to accelerate the design and development of novel, more effective drugs based on the versatile pyrazole scaffold. The principles and methodologies outlined in this guide serve as a roadmap for the structural elucidation and rational design of this important class of therapeutic agents.

References

biological activity of ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 3-methyl-1H-pyrazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold. As a privileged structure in medicinal chemistry, the pyrazole nucleus is a cornerstone in the development of novel therapeutic agents due to its wide range of pharmacological properties.[1][2][3] This document synthesizes current research to offer field-proven insights into the structure-activity relationships (SAR), mechanisms of action, and experimental protocols relevant to this promising class of compounds.

The Pyrazole Scaffold: A Foundation for Therapeutic Innovation

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a key structural moiety in numerous biologically active compounds.[1] Its chemical versatility allows for substitution at various positions, enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties. The this compound core, in particular, serves as a versatile starting point for creating extensive libraries of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]

The general workflow for investigating these derivatives follows a logical progression from chemical synthesis to biological validation, a process essential for identifying promising lead compounds for further development.

G cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Preclinical Development Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Library Compound Library Characterization->Library InVitro In Vitro Assays (Anticancer, Antimicrobial, etc.) Library->InVitro Screening SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_ID Lead Compound Identification SAR->Lead_ID InVivo In Vivo Animal Models Lead_ID->InVivo Validation Tox Toxicology & ADME Studies InVivo->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: General workflow for the development of novel pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of compounds in cancer chemotherapy.[6][7] Their mechanism of action often involves the inhibition of critical cellular processes like proliferation and tubulin polymerization, or targeting specific enzymes such as kinases that are overexpressed in cancer cells.[2][8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any appended aromatic systems.

Caption: Key positions for modification on the pyrazole-4-carboxylate scaffold.

Systematic structural optimization has shown that modifications at these key positions can lead to potent inhibitors. For instance, converting the C4-ethyl ester into various amide and carbohydrazide derivatives has been a successful strategy to enhance antiproliferative activity against lung cancer cell lines.[8] Similarly, the introduction of specific substituted phenyl rings can result in compounds with high cytotoxicity against a panel of human cancer cell lines.[8] A recent study led to the discovery of a potent ALKBH1 inhibitor from a 1H-pyrazole-4-carboxylic acid series, with an IC50 value of 0.031 µM.[9] The conversion of this inhibitor to its ethyl ester prodrug significantly improved its anti-viability activity against gastric cancer cells.[9]

Compound ClassCancer Cell Line(s)Reported Activity (IC50)Reference
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesA549 (Lung)Potent growth suppression and apoptosis induction[8]
1H-Pyrazole-4-carboxylic acid derivativesHGC27, AGS (Gastric)7.94 µM, 8.14 µM (for ethyl ester prodrug)[9]
Ferrocene-pyrazole hybridsHCT-116 (Colon)3.12 µM[2]
Pyrazole-5-carboxamide derivativesVariousPromising cytotoxicity profiles vs. Doxorubicin[6][7]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyrazole derivatives, including celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this compound derivatives stems from their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by reducing the production of inflammatory mediators.[10]

Studies have shown that novel synthesized series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives exhibit significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[5] Specifically, compounds with dimethoxyphenyl substitutions showed activity comparable to standard drugs.[5] Another study on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also reported significant analgesic and anti-inflammatory activities with a reduced ulcerogenic index compared to diclofenac sodium.[11]

The compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester emerged from one study as a particularly potent analgesic and anti-inflammatory agent with mild ulcerogenic potential.[12][13]

Antimicrobial and Antifungal Activity

The rise of multi-drug resistant (MDR) pathogens necessitates the development of new antimicrobial agents.[14] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[1][15] Their mechanism often involves disrupting microbial cellular processes or inhibiting essential enzymes.

A series of pyrazole-4-carboxamide derivatives were designed based on the structures of commercial fungicides and showed excellent activity against corn rust, in some cases 2-4 times higher than commercial agents like fluxapyroxad.[16] Molecular docking simulations suggested these compounds act by inhibiting succinate dehydrogenase (SDH).[16] Other studies have confirmed the fungicidal activity of 3-methyl-1H-pyrazole-4-carboxylic ester derivatives against pathogens like wheat rust.[4]

Compound ClassTarget Organism(s)Reported ActivityReference
Pyrazole-4-carboxamide derivativesCorn rust (Puccinia sorghi)2-4x higher activity than fluxapyroxad[16]
Pyrazoline derivativesStaphylococcus aureus (MDR)MIC value of 4 µg/mL[14]
Pyrazole derivatives containing imidazothiadiazoleMulti-drug resistant bacteriaMIC value of 0.25 µg/mL[17]
Pyrazole-1-carbothiohydrazide derivativesBacteria and FungiMIC values of 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal)[18]

Methodologies and Experimental Protocols

Scientific integrity requires robust and reproducible experimental design. The following section details standardized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Protocol

The synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives is often achieved through a multi-step process involving a Claisen condensation followed by cyclization with hydrazine.[5]

Rationale: This pathway is efficient and utilizes readily available starting materials. The initial condensation creates the 1,3-dicarbonyl moiety required for the subsequent cyclization with hydrazine, which forms the core pyrazole ring.[15]

Step-by-Step Protocol:

  • Step 1: Synthesis of Dioxo-ester Intermediate.

    • To a solution of sodium ethoxide in dry ethanol, add an appropriate acetophenone derivative, followed by the dropwise addition of diethyl oxalate.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

    • Filter, wash with water, and dry the solid intermediate.[5]

  • Step 2: Cyclization to form Pyrazole Ring.

    • Prepare a suspension of the dioxo-ester intermediate from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate to the suspension.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the mixture and pour it into crushed ice. The solid product, the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative, will precipitate.

    • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.[5]

  • Step 3: Characterization.

    • Confirm the structure of the final compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][14][17]

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][6][7]

Rationale: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.[19]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[20][21]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[20]

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Rationale: This quantitative method allows for direct comparison of the potency of different compounds against a panel of microbes. It is a standardized and widely accepted assay in drug discovery.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans) to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[17]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Tryptone Soybean Broth).[17]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (a known antibiotic like Ciprofloxacin or an antifungal like Fluconazole), a negative control (broth with inoculum, no compound), and a sterility control (broth only).[17][22]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.[23]

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[5][24]

Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[10][11]

Step-by-Step Protocol:

  • Animal Acclimatization: Use healthy adult rats or mice, acclimatized to laboratory conditions for at least one week.[24]

  • Compound Administration: Administer the test pyrazole derivatives orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 25 mg/kg). The control group receives the vehicle, and a standard group receives a reference drug like Diclofenac or Indomethacin.[5][11]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising platform for the discovery of new therapeutic agents. Derivatives have demonstrated significant potential across multiple domains, including oncology, inflammation, and infectious diseases. The structure-activity relationship data gathered to date provides a strong foundation for the rational design of next-generation compounds with enhanced potency and selectivity. Future research should focus on exploring novel substitutions, elucidating precise mechanisms of action through advanced molecular studies, and optimizing pharmacokinetic profiles to identify viable clinical candidates. The integration of computational methods, such as molecular docking, can further accelerate the design and discovery process.[6][7][16]

References

An In-Depth Technical Guide to Investigating the Therapeutic Potential of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and metabolic stability have made it a cornerstone in the development of numerous approved therapeutics.[1][2] From the anti-inflammatory blockbuster Celecoxib to a multitude of kinase inhibitors used in oncology, the pyrazole moiety has consistently demonstrated its versatility and efficacy in interacting with a wide array of biological targets.[2][3]

This guide focuses on ethyl 3-methyl-1H-pyrazole-4-carboxylate , a foundational pyrazole derivative. While this specific molecule is often utilized as a versatile building block in the synthesis of more complex pharmaceutical agents, its inherent, albeit potentially modest, biological activity warrants a thorough investigation.[3] Understanding the potential therapeutic targets of this core structure can provide invaluable insights for the rational design of novel, more potent, and selective drug candidates.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical, causality-driven exploration of the most promising therapeutic avenues for this compound, based on the well-established pharmacology of the broader pyrazole class. We will delve into the rationale behind selecting specific target families, provide detailed, field-proven experimental protocols for target validation, and offer insights into data interpretation and visualization.

Section 1: Anti-inflammatory Potential - Targeting Cyclooxygenase (COX) Enzymes

Rationale and Mechanistic Insight

The discovery of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor Celecoxib, firmly established the pyrazole scaffold as a key pharmacophore for targeting inflammation.[4] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of many pyrazole derivatives allow them to fit snugly into the active site of the COX-2 enzyme.[6] Given this strong precedent, investigating the COX-2 inhibitory potential of this compound is a logical first step.

Experimental Workflow: In Vitro COX-2 Inhibition Assay

The following protocol outlines a robust in vitro assay to determine the COX-2 inhibitory activity of this compound. This is a self-validating system that includes a known inhibitor as a positive control.

Diagram 1: Workflow for In Vitro COX-2 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_controls Controls prep_compound Dissolve Test Compound (e.g., in DMSO) pre_incubation Pre-incubate Enzyme, Cofactor, Buffer, and Test Compound (10 min at 37°C) prep_compound->pre_incubation prep_enzyme Prepare Human Recombinant COX-2 Enzyme Solution prep_enzyme->pre_incubation prep_buffer Prepare Assay Buffer prep_buffer->pre_incubation prep_probe Prepare COX-2 Probe reaction_start Add COX-2 Probe to Initiate Reaction pre_incubation->reaction_start measurement Measure Signal (e.g., Fluorescence) reaction_start->measurement positive_control Positive Control (e.g., Celecoxib) positive_control->pre_incubation negative_control Negative Control (Vehicle - DMSO) negative_control->pre_incubation

Caption: A streamlined workflow for assessing COX-2 inhibition in vitro.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Positive Control: Prepare a 10 mM stock solution of Celecoxib in 100% DMSO.

    • Enzyme and Reagents: Utilize a commercially available COX-2 inhibitor screening kit (e.g., from Beyotime, Shanghai, China), which includes human recombinant COX-2 enzyme, assay buffer, and a COX-2 probe.[5]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Human recombinant COX-2 enzyme solution.

      • COX-2 cofactor solution.

      • Test compound dilution (or positive/negative control).

      • COX-2 assay buffer to the final volume.

    • Pre-incubate the plate for 10 minutes at 37°C.[5]

    • Initiate the reaction by adding the COX-2 probe to each well.

    • Immediately measure the fluorescence (or other signal as per the kit instructions) at regular intervals for a specified period.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and positive control relative to the negative control (vehicle only).

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Data Presentation and Interpretation

The results of the COX-2 inhibition assay should be presented in a clear and concise table, allowing for easy comparison between the test compound and the positive control.

CompoundCOX-2 IC50 (µM)
This compoundExperimental
Celecoxib (Positive Control)Experimental

Interpretation: A low micromolar or nanomolar IC50 value for this compound would suggest that it has direct inhibitory activity against COX-2 and warrants further investigation as a potential anti-inflammatory agent. A high IC50 value would indicate weak or no direct inhibition.

Section 2: Anticancer Potential - Targeting Protein Kinases

Rationale and Mechanistic Insight

The deregulation of protein kinase signaling is a hallmark of many cancers.[7] Pyrazole-based compounds have emerged as a particularly successful class of kinase inhibitors, with numerous approved drugs targeting various kinases in different signaling pathways.[8] These include inhibitors of Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[4][9][10] The pyrazole scaffold often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.[11] Given the prevalence of pyrazole-based kinase inhibitors, it is highly plausible that this compound could serve as a foundational structure for the development of novel anticancer agents.

Experimental Workflow: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol describes a general cell-based assay to assess the ability of this compound to inhibit a specific kinase pathway. This is demonstrated by examining the phosphorylation status of a downstream substrate of the target kinase.

Diagram 2: Workflow for Cell-Based Kinase Inhibition Assay

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cell_seeding Seed Cancer Cells (e.g., HCT116, MCF-7) cell_treatment Treat with Test Compound (Varying Concentrations & Times) cell_seeding->cell_treatment protein_extraction Protein Extraction (Cell Lysis) cell_treatment->protein_extraction protein_quant Protein Quantification (BCA Assay) protein_extraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot antibody_probe Probe with Primary Antibodies (p-Target & Total Target) western_blot->antibody_probe detection Detection with Secondary Antibody & ECL antibody_probe->detection

Caption: A comprehensive workflow for evaluating kinase inhibition in a cellular context.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa for Aurora kinase, NCI-H520 for FGFR) to 70-80% confluency.[10][12]

    • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a set time period (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.[12]

  • Western Blotting:

    • Normalize the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the kinase's downstream target and the total form of the target protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated protein to total protein for each treatment condition.

    • Compare the ratios in the treated samples to the vehicle control.

Data Presentation and Interpretation

The results of the Western blot should be presented visually, showing the bands for the phosphorylated and total proteins, along with a bar graph quantifying the changes.

Treatmentp-Target / Total Target Ratio
Vehicle (DMSO)1.0 (Normalized)
This compound (1 µM)Experimental
This compound (10 µM)Experimental
This compound (50 µM)Experimental

Interpretation: A dose-dependent decrease in the ratio of phosphorylated target to total target protein would indicate that this compound is inhibiting the upstream kinase activity within the cell. This would strongly support its potential as a lead compound for the development of a kinase inhibitor.

Section 3: Targeting Carbonic Anhydrases

Rationale and Mechanistic Insight

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13] They are involved in various physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer.[14] Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[14] Pyrazole-based compounds, particularly those incorporating a sulfonamide moiety, have been extensively studied as potent CA inhibitors.[15][16] While this compound lacks a sulfonamide group, the core pyrazole structure may still exhibit affinity for the active site of certain CA isoforms.

Experimental Workflow: Stopped-Flow CO2 Hydrase Assay

The stopped-flow CO2 hydrase assay is the gold standard for measuring CA activity and inhibition. It directly measures the enzyme-catalyzed hydration of CO2.

Diagram 3: Workflow for Carbonic Anhydrase Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Stopped-Flow Measurement prep_compound Prepare Test Compound and Standard Inhibitor (e.g., Acetazolamide) mixing Rapidly Mix Enzyme/Inhibitor Solution with CO2 Substrate prep_compound->mixing prep_enzyme Prepare Purified Human CA Isoform (e.g., hCA II, hCA IX) prep_enzyme->mixing prep_buffer Prepare Buffer with pH Indicator (Phenol Red) prep_buffer->mixing prep_substrate Prepare CO2-Saturated Water prep_substrate->mixing monitoring Monitor Absorbance Change of pH Indicator (557 nm) mixing->monitoring rate_calc Calculate Initial Rate of Reaction monitoring->rate_calc

Caption: A schematic of the stopped-flow assay for measuring carbonic anhydrase inhibition.

Detailed Protocol:

  • Instrumentation and Reagents:

    • An Applied Photophysics stopped-flow instrument is required for this assay.[15]

    • Test Compound and Standard: Prepare stock solutions of this compound and a standard CA inhibitor like acetazolamide in a suitable solvent.

    • Enzyme: Use purified human CA isoforms (e.g., hCA I, II, IX, XII).

    • Buffer: A 20 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red as a pH indicator.[15]

    • Substrate: CO2-saturated water.

  • Assay Procedure:

    • Equilibrate the enzyme solution with varying concentrations of the test compound or standard inhibitor.

    • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.

    • Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH decreases due to the formation of bicarbonate and a proton.[15]

    • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

    • Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Data Presentation and Interpretation

The inhibition data for the different CA isoforms should be tabulated for clear comparison.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
This compoundExperimentalExperimentalExperimentalExperimental
Acetazolamide (Standard)ExperimentalExperimentalExperimentalExperimental

Interpretation: Nanomolar or low micromolar Ki values against any of the CA isoforms, particularly the tumor-associated isoforms hCA IX and XII, would be a significant finding. This would suggest that the pyrazole scaffold itself can interact with the CA active site and could be a starting point for designing more potent and isoform-selective inhibitors.

Section 4: Antimicrobial Potential

Rationale and Mechanistic Insight

The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[17] The exact mechanisms of action are varied but can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The structural versatility of the pyrazole scaffold allows for modifications that can enhance potency and broaden the spectrum of activity. Therefore, screening this compound for antimicrobial properties is a worthwhile endeavor.

Experimental Workflow: Antimicrobial Susceptibility Testing

A two-step process is typically employed for antimicrobial screening: a preliminary qualitative assay (agar well diffusion) followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC).

Diagram 4: Workflow for Antimicrobial Susceptibility Testing

cluster_qualitative Qualitative Screening (Agar Well Diffusion) cluster_quantitative Quantitative Analysis (MIC Determination) plate_prep Prepare Inoculated Agar Plates well_creation Create Wells in Agar compound_addition Add Test Compound and Controls to Wells incubation Incubate Plates zone_measurement Measure Zones of Inhibition serial_dilution Prepare Serial Dilutions of Test Compound in Broth zone_measurement->serial_dilution If Active inoculation Inoculate with Standardized Microbial Suspension incubation2 Incubate mic_determination Determine MIC (Lowest Concentration with No Visible Growth)

Caption: A two-stage workflow for assessing the antimicrobial activity of a test compound.

Detailed Protocol:

A. Agar Well Diffusion Assay: [18]

  • Preparation:

    • Prepare standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[17]

    • Spread the microbial suspension evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose agar for fungi).

    • Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

  • Assay:

    • Add a fixed volume of the test compound solution (dissolved in DMSO) to the wells.

    • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (DMSO).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

B. Minimum Inhibitory Concentration (MIC) Determination: [19]

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth).

  • Assay:

    • Inoculate each well with a standardized microbial suspension.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

    • Incubate the plate under appropriate conditions.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation and Interpretation

The results from both assays should be presented in a table.

MicroorganismAgar Well Diffusion (Zone of Inhibition, mm)MIC (µg/mL)
S. aureusExperimentalExperimental
E. coliExperimentalExperimental
C. albicansExperimentalExperimental
Positive Controls
CiprofloxacinExperimentalExperimental
FluconazoleExperimentalExperimental

Interpretation: A significant zone of inhibition in the agar well diffusion assay indicates antimicrobial activity. The MIC value provides a quantitative measure of this activity. A low MIC value suggests that the compound is a potent antimicrobial agent against the tested microorganism and could be a valuable lead for the development of new anti-infective drugs.

Conclusion and Future Directions

This technical guide has outlined a systematic and evidence-based approach to exploring the therapeutic potential of this compound. By leveraging the extensive knowledge of the pyrazole scaffold's pharmacological activities, we have identified four high-priority areas for investigation: anti-inflammatory, anticancer, carbonic anhydrase inhibition, and antimicrobial activities. The detailed, self-validating protocols provided for each area offer a robust framework for generating reliable and interpretable data.

The findings from these initial screens will be crucial in guiding the subsequent steps of the drug discovery process. Positive results in any of these assays would provide a strong rationale for initiating a medicinal chemistry program focused on synthesizing derivatives of this compound to optimize potency, selectivity, and pharmacokinetic properties. This foundational understanding of the core scaffold's biological activities is the first and most critical step in unlocking the full therapeutic potential of this versatile chemical entity.

References

literature review of ethyl 3-methyl-1H-pyrazole-4-carboxylate research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Landscape of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this privileged scaffold, this compound emerges as a pivotal and versatile building block. Its unique arrangement of functional groups—a reactive ester, a nucleophilic nitrogen, and an accessible C5 position—provides a rich platform for synthetic diversification. This guide offers a comprehensive review of the literature surrounding this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its chemical reactivity as a precursor to complex derivatives, and extensively survey the broad spectrum of biological activities exhibited by its progeny, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The discussion is grounded in field-proven insights, supported by detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to elucidate the causality behind experimental design and structure-activity relationships.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in a vast number of biologically active compounds.[4] Its structural features allow it to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding and π-π stacking interactions with biological targets.[2] Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Lonazolac (an analgesic) feature the pyrazole core, underscoring its therapeutic relevance.[1] this compound serves as a highly valuable starting material, providing a pre-functionalized and readily diversifiable template for constructing libraries of novel therapeutic candidates.[5]

Synthesis and Chemical Properties

While numerous methods exist for the synthesis of the pyrazole ring, a common approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6] this compound (molecular weight: 154.17 g/mol ) is typically a solid at room temperature with a melting point of 51-55 °C.[7]

General Synthetic Workflow

The synthesis of pyrazole esters often follows a well-established pathway. The diagram below illustrates a generalized workflow for the synthesis of substituted pyrazoles, which can be adapted for the title compound.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A β-Keto Ester C Condensation & Cyclization A->C B Hydrazine Derivative B->C D Ethyl 3-Methyl-1H- pyrazole-4-carboxylate C->D

Caption: Generalized workflow for pyrazole ester synthesis.

Chemical Reactivity and Derivatization Strategies

The true value of this compound lies in its capacity for extensive chemical modification at multiple sites, enabling the exploration of vast chemical space.

G Core This compound N1 N-Alkylation & N-Arylation Core->N1 N1 Position Ester Ester Hydrolysis Amide Formation Core->Ester C4-Ester C5 Halogenation & Coupling Reactions Core->C5 C5 Position

Caption: Key reaction sites for derivatization.

Modification at the N1 Position: N-Alkylation

The pyrazole ring's NH proton is acidic and can be readily deprotonated with a suitable base, followed by quenching with an electrophile. This N-alkylation is a fundamental strategy for introducing diverse side chains that can modulate a compound's pharmacokinetic properties and target engagement.[8]

Experimental Protocol: N-Ethylation of this compound [8]

  • Preparation: To a solution of this compound (1.00 g, 6.49 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (NaH, 60% in mineral oil; 0.300 g, 7.50 mmol) portion-wise.

  • Stirring: Stir the reaction mixture for 5 minutes at 0 °C to ensure complete deprotonation.

  • Alkylation: Add iodoethane (0.60 mL, 7.42 mmol) to the mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up & Purification: Quench the reaction with water, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the residue via column chromatography to yield the N-ethylated product.

Rationale: The use of a strong, non-nucleophilic base like NaH ensures efficient deprotonation of the pyrazole nitrogen without competing side reactions. DMF is an ideal polar aperiodic solvent that dissolves the reactants and facilitates the SN2 reaction.

Modification of the Ester Group

The ethyl ester at the C4 position is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of carboxamides. This amide bond is a common feature in many drug molecules, offering metabolic stability and the ability to form key hydrogen bonds with protein targets.[3]

Functionalization of the Pyrazole Ring

The pyrazole ring itself can be functionalized. For example, the C5 position can undergo electrophilic substitution. Furthermore, derivatives such as amino-pyrazoles can be diazotized and coupled with active methylene compounds to generate fused heterocyclic systems, significantly expanding the structural diversity and potential biological activity.[9] The Vilsmeier-Haack reaction is also a useful tool for formylating the pyrazole ring, introducing a functional group for further elaboration.[10]

Applications in Medicinal Chemistry and Drug Discovery

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in multiple therapeutic areas.

Anti-inflammatory and Analgesic Activity

The pyrazole scaffold is well-established in the field of anti-inflammatory agents. Numerous studies have reported novel derivatives with potent activity. For instance, a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates showed significant analgesic and anti-inflammatory effects in murine models, with some compounds exhibiting a better safety profile (lower ulcerogenic index) than the standard drug, diclofenac.[2][11]

Compound IDAnalgesic Activity (% Inhibition)Anti-inflammatory Activity (% Inhibition)Ulcerogenic IndexReference
3a SignificantSignificant0.9 - 1.12[11]
3c SignificantSignificant0.9 - 1.12[11]
3d SignificantSignificant0.9 - 1.12[11]
Diclofenac StandardStandard3.10[11]
4c Most Active in SeriesMost Active in SeriesMild[12]
Note: "Significant" indicates activity comparable to the standard drug at the tested dose (25 mg/kg).
Anticancer Activity

The development of novel anticancer agents is a major focus of pyrazole chemistry. Derivatives have been shown to inhibit cancer cell proliferation, migration, and angiogenesis through various mechanisms of action.[4][13]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Several 3,4-diaryl pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with successful chemotherapy drugs like paclitaxel.[4][14]

  • Kinase Inhibition: Pyrazole-based compounds have been developed as inhibitors of key signaling kinases in cancer, such as Epidermal Growth Factor Receptor (EGFR).[15] The inhibition of these pathways can halt uncontrolled cell growth.

  • Induction of Apoptosis: Many cytotoxic pyrazole derivatives exert their effect by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[14]

G cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS/MAPK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Pyrazole-Thiadiazole Derivative Inhibitor->EGFR inhibits

Caption: Inhibition of the EGFR pathway by pyrazole derivatives.[15]

Summary of Anticancer Activity:

Derivative ClassCancer Cell Line(s)Mechanism/TargetIC50 / ActivityReference
GeGe-3PC3, SKMEL-28, A549, etc.Anti-angiogenic, DMPK1, Calreticulin~10 µM range[13]
1,3-diarylpyrazolesMeT-5a, SPC212, A549PI3K/AKT, MAPK/ERK pathwaysPotent antiproliferative[4]
Pyrazole-Thiadiazole HybridsA549, HCT116EGFR InhibitionNot specified[15]
1-aryl-1H-pyrazole-fused curcuminMDA-MB231, HepG2Tubulin Polymerization Inhibition3.64 - 16.13 µM[4]
Antimicrobial Activity

With the rise of drug-resistant pathogens, there is a critical need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[3] For example, a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial properties.[16] One derivative, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active against the fungus C. parapsilosis than the standard drug fluconazole.[16]

Compound IDOrganismMIC (µmol/mL)Reference DrugMIC (µmol/mL)Reference
21 E. coli0.038Ampicillin0.033[16]
21 P. aeruginosa0.067Ampicillin0.067[16]
16 C. parapsilosis0.015Fluconazole0.020[16]

Conclusion and Future Outlook

This compound is unequivocally a high-value scaffold for the synthesis of biologically active molecules. The literature robustly supports its role as a versatile starting material for developing compounds with potent anti-inflammatory, anticancer, and antimicrobial activities. The ease of diversification at multiple positions on the molecule allows for fine-tuning of structure-activity relationships and optimization of pharmacokinetic profiles. Future research will likely focus on creating more complex, multi-target ligands, exploring novel fused heterocyclic systems, and employing computational methods to rationally design next-generation pyrazole-based therapeutics. The continued exploration of this chemical space holds significant promise for addressing unmet needs in human and agricultural medicine.[5]

References

An In-depth Technical Guide to the Solubility of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. It serves as a versatile building block in the synthesis of a variety of biologically active molecules.[1] A fundamental physicochemical property that governs the utility of a compound in drug discovery and development is its solubility. Solubility influences everything from reaction kinetics and purification strategies to bioavailability and formulation.[2][3][4]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Rather than merely presenting data, this guide, intended for researchers, scientists, and drug development professionals, delves into the principles of solubility, provides detailed, field-proven protocols for its determination, and explains the rationale behind experimental choices. Our focus is on empowering the researcher to generate high-quality, reliable solubility data in their own laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[5]
Molecular Weight 154.17 g/mol [5]
Appearance Light yellow to yellow solid[6]
Melting Point 49-55 °C[6]
pKa (Predicted) 12.26 ± 0.50[6]

The structure of this compound features a pyrazole ring, which is aromatic and contains two nitrogen atoms, a methyl group, and an ethyl carboxylate group. The presence of both hydrogen bond donors (the pyrazole N-H) and acceptors (the nitrogen atoms and the carbonyl group of the ester) suggests the potential for interaction with a range of solvents. However, the overall molecule has a considerable nonpolar surface area, which will also influence its solubility.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[7] This means that solutes tend to dissolve in solvents with similar polarity. The dissolution process involves the breaking of intermolecular forces in the solute's crystal lattice and the formation of new interactions between the solute and solvent molecules. Several factors influence this process, including:

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the crystal lattice energy.[8][9]

  • Polarity of Solute and Solvent: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes dissolve well in polar solvents, and nonpolar solutes in nonpolar solvents.[7]

  • Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can significantly enhance solubility.

Given the structure of this compound, it is expected to exhibit some solubility in polar solvents capable of hydrogen bonding, such as alcohols, and in polar aprotic solvents that can interact with its dipole moment. Its solubility in nonpolar solvents is likely to be more limited. While qualitative data indicates solubility in chloroform and methanol, precise quantitative measurements are necessary for many applications.[6]

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data for this compound across a broad range of solvents is not widely available in the public domain. The following table is presented as a template for researchers to populate with their own experimentally determined data, following the protocols detailed in the subsequent sections.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Method Used
WaterPolar Protic25Thermodynamic
MethanolPolar Protic25Thermodynamic
EthanolPolar Protic25Thermodynamic
IsopropanolPolar Protic25Thermodynamic
AcetonePolar Aprotic25Thermodynamic
Ethyl AcetatePolar Aprotic25Thermodynamic
DichloromethaneNonpolar25Thermodynamic
TolueneNonpolar25Thermodynamic
HexaneNonpolar25Thermodynamic
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Kinetic
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer25Kinetic

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in a research and development context: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase. This is considered the "true" solubility.[4][10]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions. This is a high-throughput method often used in early drug discovery.[3][11][12][13]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method with HPLC Analysis

This protocol is the gold standard for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This method ensures that the system reaches equilibrium by providing sufficient time and agitation for the dissolution process to stabilize.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique that allows for the accurate quantification of the dissolved solute, even in the presence of impurities.[4][14][15][16]

Experimental Workflow:

prep 1. Preparation - Accurately weigh excess solid compound. - Add to a known volume of the chosen solvent. equil 2. Equilibration - Seal the vial. - Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Incubate sep 3. Phase Separation - Centrifuge to pellet undissolved solid. - Filter the supernatant through a 0.22 µm filter. equil->sep Separate solid from liquid quant 4. Quantification - Prepare a standard curve of the compound. - Analyze the filtered supernatant by HPLC. - Determine the concentration from the standard curve. sep->quant Analyze supernatant

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure undissolved solid remains at equilibrium.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a portion of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles. This step is critical to avoid artificially high results.[17]

  • HPLC Analysis:

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is a suitable starting point.

      • Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used for pyrazole derivatives. The exact ratio should be optimized to achieve good peak shape and retention time.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Analysis: Inject the filtered sample and the standards onto the HPLC system.

    • Quantification: Plot the peak area of the standards against their concentrations to create a calibration curve. Determine the concentration of the dissolved compound in the sample from this curve.

Protocol 2: Kinetic Solubility Determination via UV-Vis Spectroscopy

This protocol is a high-throughput method suitable for early-stage screening.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: DMSO is a powerful solvent that can dissolve a wide range of organic compounds, making it ideal for creating concentrated stock solutions for high-throughput screening.

  • UV-Vis Spectroscopy: This method is rapid and can be performed in a microplate format, allowing for the simultaneous analysis of many samples. It relies on the compound having a chromophore that absorbs light in the UV-visible range.[17][18][19]

Experimental Workflow:

prep_stock 1. Prepare Stock Solution - Dissolve compound in DMSO (e.g., 10 mM). add_buffer 2. Add to Buffer - Dispense stock solution into a microplate. - Add aqueous buffer (e.g., PBS pH 7.4). prep_stock->add_buffer incubate 3. Incubate - Mix and incubate at room temperature for a set time (e.g., 1-2 hours). add_buffer->incubate measure 4. Measure Absorbance - Measure the UV absorbance at the λmax of the compound. - Compare to a standard curve to determine concentration. incubate->measure

Caption: Workflow for Kinetic Solubility Determination.

Detailed Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Sample Preparation in Microplate:

    • In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

    • Prepare a serial dilution of the compound in the microplate.

  • Incubation:

    • Seal the plate and shake for 1-2 hours at room temperature.

  • Measurement:

    • After incubation, measure the absorbance of each well using a UV-Vis microplate reader at the wavelength of maximum absorbance (λmax) for this compound.

    • The solubility limit is the highest concentration at which the absorbance reading is linear and does not show a significant increase due to light scattering from precipitated compound.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides the theoretical framework and detailed, validated experimental protocols for its determination. By employing the thermodynamic shake-flask method with HPLC analysis, researchers can obtain highly accurate equilibrium solubility data. For high-throughput screening purposes, the kinetic solubility assay using UV-Vis spectroscopy offers a rapid and efficient alternative. A thorough understanding and experimental determination of this fundamental property will undoubtedly facilitate the successful application of this compound in pharmaceutical and agrochemical research and development.

References

physical and chemical properties of ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-Methyl-1H-pyrazole-4-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its properties, its reactivity, and its strategic application in modern synthesis.

Introduction: The Pyrazole Core in Modern Chemistry

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its value stems from its unique electronic properties, metabolic stability, and its capacity to act as a versatile scaffold for creating libraries of compounds with diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[1][3] This guide focuses on the ethyl ester derivative, a common starting point for further synthetic elaboration.

Core Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is the foundation of all subsequent experimental design, from reaction setup to purification and formulation. The properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 3-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester
CAS Number 85290-78-4[4]
Molecular Formula C₇H₁₀N₂O₂[4]
Molecular Weight 154.17 g/mol [4]
Appearance Solid
Melting Point 51-55 °C
SMILES CCOC(=O)C1=C(NN=C1)C[4]
InChI Key HHYVTIKYZUMDIL-UHFFFAOYSA-N[4]

These fundamental data points are critical for calculating molar equivalents in reactions, selecting appropriate solvents, and predicting the compound's behavior under various physical conditions.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, purity, and structure of a starting material is a non-negotiable step in synthesis. The following protocols represent a standard workflow for the validation of this compound.

Experimental Workflow for Structural Validation

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) nmr 1H & 13C NMR (Structural Elucidation) prep->nmr  To NMR ms Mass Spectrometry (MS) (Molecular Weight Verification) prep->ms  To MS ir Infrared (IR) Spectroscopy (Functional Group ID) prep->ir  To IR interpret Compare spectral data with known literature values and expected patterns nmr->interpret ms->interpret ir->interpret confirm Confirm Structure & Purity >95% interpret->confirm

References

Methodological & Application

Application Note: A Two-Step Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemical development, prized for their diverse biological activities. This application note provides a comprehensive, field-proven guide for the synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate, a key building block for more complex molecules. The synthesis commences with the readily available starting material, ethyl acetoacetate. A critical clarification is addressed herein: the direct condensation of ethyl acetoacetate with hydrazine yields a pyrazolone, not the target pyrazole-4-carboxylate. Therefore, this guide details a robust and reliable two-step protocol. The first step involves the synthesis of a key intermediate, ethyl 2-(ethoxymethylene)acetoacetate, which is then cyclized with hydrazine hydrate in the second step to yield the desired product with high purity. This document provides in-depth mechanistic insights, step-by-step protocols, and characterization data to ensure reproducibility and success for researchers in organic synthesis and drug discovery.

Scientific Principles and Mechanistic Causality

The synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazine is famously known as the Knorr Pyrazole Synthesis.[1][2][3] This reaction is a powerful tool for constructing the stable, aromatic pyrazole ring.

The Challenge: Why Direct Condensation is Insufficient

A common misconception is that the direct reaction of ethyl acetoacetate (a β-ketoester) with hydrazine hydrate will produce this compound. In reality, this reaction proceeds via an initial condensation at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack from the second hydrazine nitrogen onto the ester carbonyl. This pathway leads to the formation of 3-methyl-5-pyrazolone , a different constitutional isomer.[4][5]

To achieve the desired substitution pattern—with the methyl group at position 3 and the carboxylate at position 4—it is necessary to first modify the ethyl acetoacetate to create a suitable 1,3-dicarbonyl precursor.

The Two-Step Solution: A Strategic Approach

Our protocol circumvents this issue by employing a two-step sequence:

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate. The active methylene group of ethyl acetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride.[6][7] Acetic anhydride serves as both a reagent and a water scavenger, driving the reaction forward to form the enol ether intermediate, ethyl 2-(ethoxymethylene)acetoacetate. This intermediate is a masked 1,3-dialdehyde derivative, which is now correctly functionalized for the subsequent cyclization.

Step 2: Cyclocondensation with Hydrazine. The purified intermediate is then treated with hydrazine hydrate. The reaction proceeds via a regioselective pathway:

  • Initial Attack: One nitrogen of the hydrazine molecule attacks the more electrophilic "aldehyde-like" carbon of the ethoxymethylene group.

  • Condensation & Cyclization: This is followed by an intramolecular attack from the second nitrogen atom onto the ketone carbonyl.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring, yielding the final product, this compound.[8]

This strategic functionalization in the first step is the causal basis for achieving the correct regiochemistry in the final product.

Experimental Workflow Diagram

The logical flow of the two-step synthesis is outlined below.

SynthesisWorkflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation EAA Ethyl Acetoacetate Step1_Process Heat (e.g., 130°C) Distill byproducts EAA->Step1_Process TEOF Triethyl Orthoformate TEOF->Step1_Process Ac2O Acetic Anhydride Ac2O->Step1_Process Intermediate Ethyl 2-(ethoxymethylene)- acetoacetate Step2_Process Cyclocondensation in Ethanol Intermediate->Step2_Process Step1_Process->Intermediate Formation of Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Step2_Process FinalProduct Ethyl 3-methyl-1H-pyrazole- 4-carboxylate Step2_Process->FinalProduct Formation of Final Product

Caption: Workflow for the two-step synthesis of the target pyrazole.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and corrosive; handle with extreme care. Acetic anhydride is corrosive and a lachrymator.

Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate (Intermediate)

Materials & Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles
Ethyl acetoacetate141-97-9130.1420.0 g (19.5 mL)0.154
Triethyl orthoformate122-51-0148.2045.5 g (51.1 mL)0.307
Acetic anhydride108-24-7102.0947.1 g (43.5 mL)0.461

Equipment:

  • 250 mL three-neck round-bottom flask

  • Distillation head with condenser and receiving flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer

  • Vacuum distillation setup

Procedure:

  • Assemble the three-neck flask with the heating mantle, magnetic stirrer, thermometer, and distillation apparatus.

  • To the flask, add ethyl acetoacetate (0.154 mol), triethyl orthoformate (0.307 mol), and acetic anhydride (0.461 mol).[6]

  • Rationale: Acetic anhydride is used in excess to react with the ethanol produced, shifting the equilibrium toward the product.

  • Begin stirring and heat the reaction mixture to 130-135°C. Low-boiling byproducts (ethyl acetate) will begin to distill off.

  • Maintain this temperature for 5-6 hours, continuing to collect the distillate.

  • After the reaction period, cool the mixture to room temperature.

  • Reconfigure the apparatus for vacuum distillation.

  • Self-Validation: The successful removal of lower-boiling components is the first checkpoint.

  • Carefully distill the residue under reduced pressure (e.g., 6-10 mbar) to first remove any remaining starting materials and then collect the product fraction. The product, ethyl 2-(ethoxymethylene)-3-oxobutanoate, typically distills between 80°C and 128°C depending on the vacuum.[6][7]

  • The purified product should be a viscous, pale-yellow oil. A typical yield is around 80-85%.

Protocol 2: Synthesis of this compound (Final Product)

Materials & Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles
Ethyl 2-(ethoxymethylene)acetoacetate3788-94-1186.2121.0 g0.113
Hydrazine hydrate (~64% soln.)7803-57-850.067.1 g (6.9 mL)0.113
Ethanol (95% or absolute)64-17-5-150 mL-
Diethyl ether (for washing)60-29-7-As needed-

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Büchner funnel and filtration flask

Procedure:

  • In the 500 mL flask, dissolve the ethyl 2-(ethoxymethylene)acetoacetate (0.113 mol) in ethanol (150 mL).

  • Place the flask in an ice-water bath and begin stirring.

  • Slowly add the hydrazine hydrate (0.113 mol) dropwise from the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10°C.

  • Rationale: The initial reaction is exothermic. Slow, cooled addition is crucial to prevent side reactions and ensure controlled condensation.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours.

  • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting intermediate spot disappears.

  • After the reflux period, cool the reaction mixture in an ice-water bath for 1-2 hours to induce crystallization. A white or off-white solid should precipitate.

  • Collect the solid product by vacuum filtration using the Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.

  • Dry the product under vacuum or in a desiccator. A typical yield is 85-90%.

  • If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Product Characteristics:

PropertyExpected Value
Appearance White to pale green or yellow solid[8]
Melting Point 49-55 °C[8][9]
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol [9][10]

Spectroscopic Data (Literature Values):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.96 (s, 1H, pyrazole C5-H), 4.29 (q, J = 7.2 Hz, 2H, -OCH₂ CH₃), 2.55 (s, 3H, pyrazole C3-CH₃ ), 1.34 (t, J = 7.2 Hz, 3H, -OCH₂CH₃ ).[8]

  • Mass Spec (ESI): m/z 154.8 [M+H]⁺.[8]

Concluding Remarks for the Professional

This two-step protocol provides a reliable and scalable method for synthesizing this compound from the inexpensive and readily available ethyl acetoacetate. By first creating the key ethyl 2-(ethoxymethylene)acetoacetate intermediate, the challenge of regioselectivity inherent in the Knorr synthesis with β-ketoesters is effectively solved. The described methodologies incorporate self-validating checkpoints and are grounded in well-established chemical principles, ensuring a high probability of success for researchers in drug development and synthetic chemistry. The final product is a versatile building block, ready for further elaboration into more complex and potentially bioactive molecules.

References

Synthesis of Pyrazolo[3,4-d]pyridazinones: A Detailed Guide to the Reaction of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate with Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolo[3,4-d]pyridazinones in Medicinal Chemistry

The fusion of pyrazole and pyridazine rings to form the pyrazolo[3,4-d]pyridazinone scaffold has emerged as a cornerstone in modern medicinal chemistry. This privileged heterocyclic system is a key pharmacophore in a multitude of biologically active compounds, most notably in the realm of kinase inhibitors for oncology.[1][2] The structural resemblance of the pyrazolo[3,4-d]pyrimidine core, a related scaffold, to the adenine base of ATP allows molecules incorporating this motif to effectively compete for the ATP-binding site in various kinases, leading to the modulation of cellular signaling pathways implicated in cancer and other diseases.[3]

The reaction of ethyl 3-methyl-1H-pyrazole-4-carboxylate with various hydrazines provides a direct and efficient route to this valuable scaffold. The strategic selection of hydrazine derivatives allows for the introduction of diverse substituents, enabling the fine-tuning of the pharmacological properties of the final compounds. This guide offers a comprehensive overview of the chemical principles, detailed experimental protocols, and key applications of this important transformation.

Chemical Principles and Reaction Mechanism

The formation of the pyrazolo[3,4-d]pyridazinone ring system from this compound and a hydrazine derivative is a classic example of a cyclocondensation reaction.[4][5] The reaction proceeds through a two-step mechanism involving initial hydrazinolysis of the ester followed by intramolecular cyclization.

Step 1: Hydrazinolysis

The reaction is initiated by the nucleophilic attack of a nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of the ethyl ester group of the pyrazole. This results in the formation of a tetrahedral intermediate, which then collapses to eliminate a molecule of ethanol, yielding a pyrazole-4-carbohydrazide intermediate.

Step 2: Intramolecular Cyclization and Dehydration

Under the reaction conditions, typically elevated temperatures, the newly formed hydrazide undergoes an intramolecular cyclization. The terminal amino group of the hydrazide attacks the adjacent carbonyl group (which is part of the pyrazole ring's precursor), leading to a cyclic intermediate. Subsequent dehydration of this intermediate results in the formation of the stable, aromatic pyrazolo[3,4-d]pyridazinone ring system.

The overall reaction is a robust and high-yielding transformation, making it a favored method for the synthesis of this important class of heterocyclic compounds.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Start1 This compound Inter1 Pyrazole-4-carbohydrazide Start1->Inter1 Hydrazinolysis (+ R-NHNH2, -EtOH) Start2 Hydrazine Derivative (R-NHNH2) Start2->Inter1 Inter2 Cyclic Intermediate Inter1->Inter2 Intramolecular Cyclization Product Pyrazolo[3,4-d]pyridazinone Inter2->Product Dehydration (- H2O)

Caption: General workflow of the cyclocondensation reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of pyrazolo[3,4-d]pyridazinone derivatives from this compound.

Protocol 1: Synthesis of 3-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one from Hydrazine Hydrate

This protocol describes the synthesis of the parent, unsubstituted pyrazolo[3,4-d]pyridazinone.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation. Collect the precipitated solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure 3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one.

Protocol 2: Synthesis of 3-Methyl-2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one from Phenylhydrazine

This protocol outlines the synthesis of an N-substituted pyrazolo[3,4-d]pyridazinone, which is a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend this compound (1 equivalent) in glacial acetic acid.

  • Addition of Phenylhydrazine: Add phenylhydrazine (1.1 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 3-methyl-2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one.

Data Summary: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various pyrazolo[3,4-d]pyridazinone derivatives.

Hydrazine DerivativeSolventReaction Time (h)TemperatureTypical Yield (%)
Hydrazine HydrateEthanol4-6Reflux85-95
PhenylhydrazineAcetic Acid6-8Reflux80-90
4-MethylphenylhydrazineAcetic Acid6-8Reflux75-85
4-ChlorophenylhydrazineAcetic Acid8-10Reflux70-80

Applications in Drug Discovery: Targeting Kinases in Cancer Therapy

The pyrazolo[3,4-d]pyridazinone scaffold is a highly sought-after structural motif in the development of kinase inhibitors. The strategic placement of substituents on this core allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights:

  • N1-Substitution on the Pyrazole Ring: Substitution at this position can influence the interaction with the hinge region of the kinase active site. Small alkyl or aryl groups are often well-tolerated.

  • N2-Substitution on the Pyridazinone Ring: This position is frequently modified to explore the solvent-exposed region of the ATP-binding pocket. A wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties, can be introduced to enhance potency and selectivity.

  • C3-Methyl Group: The methyl group at the C3 position often provides a favorable hydrophobic interaction within the kinase active site.

Notable examples of kinase targets for pyrazolo[3,4-d]pyridazinone-based inhibitors include Fibroblast Growth Factor Receptors (FGFRs) and Bruton's Tyrosine Kinase (BTK), both of which are implicated in various cancers.[2]

References

The Versatility of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical research, renowned for its broad spectrum of biological activities.[1] Within this privileged scaffold, ethyl 3-methyl-1H-pyrazole-4-carboxylate emerges as a highly versatile and economically significant building block. Its strategic placement of functional groups—a reactive secondary amine within the pyrazole ring, a readily transformable ester, and a methyl group—provides a rich platform for a multitude of chemical modifications. This guide offers an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and expert insights to empower researchers in drug discovery and development.

The Strategic Importance of the Pyrazole Scaffold

Pyrazole derivatives exhibit a remarkable array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1] Their prevalence in marketed drugs, such as the anti-inflammatory agent celecoxib, underscores their significance.[2] The unique electronic and steric features of the pyrazole ring allow it to act as a bioisostere for other functional groups and to engage in specific interactions with biological targets. This compound provides a key entry point into this valuable chemical space.

Foundational Synthesis of the Building Block

A common and efficient method for the synthesis of this compound involves the condensation of ethyl acetoacetate with a suitable hydrazine equivalent. A well-established one-pot synthesis provides a straightforward approach for producing this key intermediate.

Protocol 1: One-Pot Synthesis of this compound

This protocol details a three-component reaction for the efficient synthesis of the title compound.

Reaction Scheme:

Protocol_1 cluster_reactants Reactants EAA Ethyl Acetoacetate Catalyst Magnetic Ionic Liquid [bmim][FeCl4] EAA->Catalyst 10 mmol Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Catalyst 10 mmol Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Catalyst 10 mmol Product This compound Derivatives Catalyst->Product One-Pot Reaction Oxygen Flow Oxygen Oxygen->Product

A one-pot synthesis of pyrazole-4-carboxylate derivatives.

Materials:

Reagent/SolventMolar EquivalentQuantity
Ethyl acetoacetate1.010 mmol
Benzaldehyde1.010 mmol
Phenylhydrazine1.010 mmol
[bmim][FeCl4] (magnetic ionic liquid)0.151.5 mmol
Isopropanol (for recrystallization)-As needed
Ethyl acetate (for washing)-As needed

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), the hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid, [bmim][FeCl4] (1.5 mmol).

  • Introduce a flow of oxygen into the flask.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the magnetic ionic liquid from the reaction mixture using a magnet.

  • Wash the separated ionic liquid with ethyl acetate and dry it under a vacuum for reuse.

  • Evaporate the solvent from the product solution.

  • Recrystallize the crude product from isopropanol to yield the pure pyrazole-4-carboxylic acid ethyl ester derivative.[3]

Key Synthetic Transformations

The true power of this compound lies in its capacity to serve as a scaffold for diversification. The following sections detail key transformations that unlock a wide array of novel molecules.

N-Alkylation: Expanding the Molecular Framework

The NH group of the pyrazole ring is a prime site for introducing various substituents, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[4]

N_Alkylation_Workflow Start Start Dissolve Dissolve this compound in anhydrous DMF Start->Dissolve Add_Base Add Base (e.g., NaH, K2CO3) Dissolve->Add_Base Add_Alkylating_Agent Add Alkylating Agent (R-X) (e.g., Iodoethane, Benzyl Bromide) Add_Base->Add_Alkylating_Agent Reaction Stir at appropriate temperature (0°C to rt) Add_Alkylating_Agent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Chromatography Workup->Purification End End Purification->End

General workflow for N-alkylation.

Protocol 2: N-Ethylation of this compound

This protocol provides a specific example of N-alkylation using iodoethane.

Materials:

Reagent/SolventMolar EquivalentQuantity
This compound1.06.49 mmol
Sodium Hydride (60% in mineral oil)1.167.50 mmol
Iodoethane1.147.42 mmol
N,N-Dimethylformamide (DMF)-10 mL
Water-As needed
Methyl tert-butyl ether (MTBE)-As needed
Magnesium Sulfate (MgSO4)-As needed

Procedure:

  • To a solution of this compound (1.00 g, 6.49 mmol) in DMF (10 mL) at 0 °C, add sodium hydride (60% in mineral oil; 0.300 g, 7.50 mmol) portion-wise.

  • Stir the reaction mixture for 5 minutes at 0 °C.

  • Add iodoethane (0.60 mL, 7.42 mmol) and allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction with water (50 mL) and dilute with MTBE (50 mL).

  • Separate the layers and extract the aqueous phase with MTBE (2 x 20 mL).

  • Wash the combined organic layers with a 1:1 mixture of water and brine (2 x 50 mL).

  • Dry the organic layer over MgSO4 and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to afford the N-ethylated product.[5]

Note on Regioselectivity: N-alkylation of asymmetric pyrazoles can lead to a mixture of regioisomers. The ratio of these isomers is influenced by the choice of base, solvent, and the nature of the alkylating agent.[4] Careful analysis of the product mixture (e.g., by 1H NMR) is crucial.

Ester Hydrolysis and Amide Coupling: Accessing Carboxamides

The ethyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for the synthesis of a vast array of amides. Pyrazole carboxamides are a prominent class of compounds in agrochemical research, particularly as fungicides.[1][6]

Hydrolysis_Amide_Coupling Start This compound Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Start->Hydrolysis Carboxylic_Acid 3-Methyl-1H-pyrazole-4-carboxylic acid Hydrolysis->Carboxylic_Acid Activation Carboxylic Acid Activation (e.g., SOCl2, HATU) Carboxylic_Acid->Activation Amide_Coupling Amide Coupling Activation->Amide_Coupling Amine Amine (R-NH2) Amine->Amide_Coupling Product 3-Methyl-1H-pyrazole-4-carboxamide Amide_Coupling->Product Pyrazolopyrimidine_Synthesis Start This compound Amination Conversion to Aminopyrazole Start->Amination Aminopyrazole Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate Amination->Aminopyrazole Cyclization Cyclocondensation Aminopyrazole->Cyclization Enaminone Enaminone Enaminone->Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclization->Product

References

The Versatile Scaffold: Ethyl 3-Methyl-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Among the vast family of pyrazole-containing building blocks, ethyl 3-methyl-1H-pyrazole-4-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its strategic placement of functional groups—a reactive ester, a modifiable pyrazole ring, and a methyl group—offers medicinal chemists a powerful handle to explore diverse chemical space and fine-tune pharmacological properties. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols, biological evaluation techniques, and insights into structure-activity relationships (SAR).

Core Applications in Drug Discovery

The inherent physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding as both a donor and acceptor, contribute to its frequent success in binding to biological targets.[1] Derivatives of this compound have demonstrated significant potential in several key therapeutic areas:

  • Oncology: The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, a major class of anti-cancer drugs.[3][4] By modifying the core structure of this compound, researchers have developed potent inhibitors of various kinases implicated in cancer progression, such as Aurora kinases and Janus kinases (JAKs).[4][5]

  • Inflammation and Immunology: Pyrazole derivatives have a long history as anti-inflammatory agents.[6] The scaffold is central to the mechanism of action of several non-steroidal anti-inflammatory drugs (NSAIDs). Modern research focuses on developing selective inhibitors of enzymes like p38 MAP kinase, a key regulator of inflammatory responses, using pyrazole-based compounds.[7]

  • Infectious Diseases: The pyrazole nucleus has been incorporated into novel antimicrobial and antifungal agents, highlighting its broad therapeutic potential.[8]

Synthetic Pathways: From Ester to Bioactive Amide

A common and highly effective strategy for elaborating the this compound scaffold is the conversion of the ethyl ester to a diverse library of amides. This transformation is pivotal as the resulting amide bond can introduce crucial interaction points with biological targets and allows for the systematic exploration of SAR.

Below is a representative workflow for the synthesis of N-aryl/heteroaryl-3-methyl-1H-pyrazole-4-carboxamides, key intermediates for various kinase inhibitors.

G cluster_synthesis Synthesis Workflow start This compound hydrolysis Step 1: Saponification (LiOH or NaOH) start->hydrolysis Aqueous Base acid 3-Methyl-1H-pyrazole-4-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (EDC, HOBt, or HATU) acid->coupling Amine (R-NH2) product N-Aryl/heteroaryl-3-methyl-1H- pyrazole-4-carboxamide Library coupling->product

Caption: Synthetic workflow for N-aryl/heteroaryl pyrazole carboxamides.

Protocol 1: Synthesis of 3-Methyl-N-(4-methyl-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

This protocol details the synthesis of a representative N-aryl pyrazole carboxamide, a common scaffold in kinase inhibitors.

Part A: Saponification of this compound

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.

  • Isolation: The resulting precipitate, 3-methyl-1H-pyrazole-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part B: Amide Coupling

  • Activation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid solution, add 4-methyl-3-(trifluoromethyl)aniline (1.1 eq) followed by N,N-diisopropylethylamine (DIEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-methyl-3-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxamide.

Biological Evaluation: Assessing Therapeutic Potential

Once a library of derivatives is synthesized, their biological activity must be assessed. Below are protocols for two key assays relevant to the primary applications of pyrazole derivatives.

Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescent)

This assay determines the ability of a compound to inhibit the activity of p38α kinase, a key target in inflammatory diseases. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[9][10]

G cluster_assay p38α Kinase Assay Workflow start 1. Kinase Reaction Setup (p38α, Substrate, ATP, Inhibitor) incubation1 2. Incubate at RT (60 min) start->incubation1 adp_glo 3. Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 4. Incubate at RT (40 min) adp_glo->incubation2 detection 5. Add Kinase Detection Reagent incubation2->detection incubation3 6. Incubate at RT (30 min) detection->incubation3 luminescence 7. Measure Luminescence incubation3->luminescence

Caption: Workflow for the ADP-Glo™ p38α kinase inhibition assay.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, and substrate solution as per the manufacturer's instructions. Serially dilute the test compound in DMSO.

  • Assay Plate Setup: Add 1 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of p38α kinase solution to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[11][12]

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic modification of the this compound scaffold allows for the elucidation of SAR, providing critical insights for optimizing lead compounds.

Table 1: Representative Biological Activity of Pyrazole Carboxamide Derivatives

Compound IDR Group (at N-position of amide)TargetIC₅₀ (nM)Reference
A 4-Methyl-3-(trifluoromethyl)phenylp38α Kinase50-100[7]
B 3-ChlorophenylJNK3150[8]
C 2,4-DifluorophenylAurora Kinase A80[5]
D Pyridin-4-ylJAK2166[4]

Note: The IC₅₀ values presented are representative and intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.

The data in Table 1 illustrates how modifications to the N-substituent of the pyrazole carboxamide can significantly impact both potency and selectivity against different kinase targets. For instance, the presence of a trifluoromethyl group in compound A is often associated with enhanced potency in kinase inhibitors. The variation in activity across different targets highlights the tunability of the pyrazole scaffold.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its synthetic tractability and the proven biological relevance of its derivatives make it an invaluable tool for the discovery and development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors, from initial synthesis to comprehensive biological evaluation. The continued exploration of the chemical space around this pyrazole core promises to yield the next generation of innovative medicines.

References

Development of Novel Pyrazole-Based Fungicides: An Application Note on the Utility of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating challenge of fungal resistance to existing treatments necessitates the continuous development of novel, effective fungicides. Pyrazole-based compounds, particularly the pyrazole-4-carboxamides, have emerged as a cornerstone of modern agricultural disease management. This class of fungicides primarily acts by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal mitochondrial respiratory chain. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of ethyl 3-methyl-1H-pyrazole-4-carboxylate, a versatile and readily accessible building block, for the synthesis and evaluation of new fungicidal candidates. We present detailed, field-proven protocols for chemical synthesis, structure-activity relationship (SAR) analysis, and robust biological evaluation to streamline the discovery pipeline.

Section 1: The Strategic Importance of the Pyrazole Scaffold in Fungicide Design

The pyrazole ring is a privileged heterocyclic motif in agrochemical research, forming the core of numerous highly successful commercial fungicides.[1] Its inherent chemical stability, coupled with the ability to be functionalized at multiple positions, allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary mechanism of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2][3] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain halts cellular energy (ATP) production, leading to fungal cell death.[2][3] This targeted mode of action provides high efficacy against a broad spectrum of fungal pathogens.[2]

SDHI_Mechanism_of_Action TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Oxidized by Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III, IV) SDH->ETC e- transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide Inhibition X Fungicide->Inhibition Inhibition->SDH

Figure 1: Mechanism of action of pyrazole carboxamide SDHI fungicides.
This compound as a Core Building Block

This compound (CAS 85290-78-4) is an ideal starting material for developing novel fungicides.[4][5] Its structure contains the essential pyrazole core, a methyl group at the 3-position (a common feature in potent SDHIs), and a reactive ethyl ester at the 4-position. This ester group serves as a versatile chemical handle for elaboration into carboxamides or other functional groups, which are critical for binding to the SDH enzyme.[6] Furthermore, the pyrazole nitrogen can be readily alkylated, often with a methyl group, a modification known to enhance fungicidal efficacy.

Section 2: Synthesis of Key Intermediates and Final Compounds

The following protocols outline a robust and scalable synthetic pathway from this compound to diverse fungicidal derivatives. This multi-step synthesis is designed for efficiency and adaptability, allowing for the creation of a chemical library for SAR studies.

Synthetic_Workflow Start This compound Step1 Protocol 2.1: N-Methylation & Saponification Start->Step1 Intermediate1 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Step1->Intermediate1 Step2 Protocol 2.2: Acid Chloride Formation Intermediate1->Step2 Intermediate2 1,3-Dimethyl-1H-pyrazole-4-carbonyl Chloride Step2->Intermediate2 Step3a Protocol 2.3: Amide Coupling Intermediate2->Step3a Step3b Protocol 2.4: Esterification Intermediate2->Step3b Product1 Pyrazole-4-Carboxamide Derivatives (Fungicides) Step3a->Product1 Product2 Isoxazolol Pyrazole Carboxylate Derivatives (Fungicides) Step3b->Product2 Amine Substituted Amines/ Anilines Amine->Step3a Isoxazole 5-Methylisoxazol-3-ol Isoxazole->Step3b

Figure 2: General synthetic workflow for fungicide development.
Protocol 2.1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

This two-step, one-pot protocol first achieves N-methylation of the pyrazole ring, followed by saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for further derivatization.[7]

  • N-Methylation:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise at room temperature. Causality: Dimethyl sulfate is a potent methylating agent, and K₂CO₃ acts as a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the consumption of starting material by Thin Layer Chromatography (TLC).

  • Saponification:

    • Once the N-methylation is complete, add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) to the reaction mixture.

    • Heat the mixture to 60-70 °C and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and dilute with water.

    • Wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted N-methylated ester.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid (HCl). Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a solid.

Protocol 2.2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbonyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride, which readily couples with amines to form amides.[7][8]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq).

    • Add a catalytic amount of DMF (1-2 drops). Causality: DMF catalyzes the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the formation of the methyl ester and the absence of the starting acid.

  • Work-up:

    • Once the reaction is complete, remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is typically a yellow oil and can be used in the next step without further purification.[8]

Protocol 2.3: General Protocol for Synthesis of Pyrazole-4-Carboxamide Derivatives

This protocol describes the coupling of the acyl chloride with a diverse range of substituted anilines or other amines to generate a library of potential fungicides.

  • Reaction Setup:

    • Dissolve the desired substituted aniline or amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acyl Chloride Addition:

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the amine solution. Causality: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation. The dropwise addition at low temperature helps to control the exothermic reaction.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole-4-carboxamide.

Protocol 2.4: Synthesis of Isoxazolol Pyrazole Carboxylate Derivatives

As an alternative to carboxamides, ester derivatives can be synthesized, such as those formed with 5-methylisoxazol-3-ol, which have shown potent fungicidal activity.[7][9]

  • Reaction Setup:

    • Follow the procedure in Protocol 2.3, but use 5-methylisoxazol-3-ol (1.0 eq) in place of the amine.

  • Execution and Purification:

    • The reaction proceeds similarly, coupling the acyl chloride with the hydroxyl group of the isoxazole.

    • Purify the final product using standard techniques (recrystallization or column chromatography) to obtain the target isoxazolol pyrazole carboxylate.

Section 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the synthesized molecules is crucial for optimizing fungicidal potency. SAR studies reveal the relationship between a compound's chemical structure and its biological activity.

  • The Amide/Aniline Moiety: For pyrazole-4-carboxamides, the substituents on the aniline ring are critical for activity. Introducing larger or specific functional groups at the ortho position of the aniline can enhance antifungal activity.[7] This is a key area for library development, exploring various halogen, alkyl, and alkoxy substituents.

  • The Pyrazole Core: While this guide focuses on the 3-methyl pyrazole, it is known that modifying this position, for example, to a difluoromethyl or trifluoromethyl group, can significantly impact efficacy and spectrum of activity.[10]

  • The Linker: The carboxamide linker is central to the fungicidal activity of this class, allowing the molecule to bind effectively to the SDH enzyme.[6] Exploring bioisosteres for the amide, such as the isoxazolol carboxylate, can lead to novel compounds with different properties.[7]

Section 4: Biological Evaluation of Novel Compounds

Once a library of compounds is synthesized, they must be screened for antifungal activity. The following protocols describe standard, reliable methods for in vitro and in vivo evaluation.

Bioassay_Workflow Start Synthesized Compound Library Step1 Prepare Stock Solutions (e.g., in DMSO) Start->Step1 Step2 Protocol 4.1: In Vitro Assay (Mycelial Growth Inhibition) Step1->Step2 Step3 Prepare Serial Dilutions in Molten PDA Medium Step2->Step3 Step4 Pour Plates & Inoculate with Fungal Mycelial Plugs Step3->Step4 Step5 Incubate (e.g., 25°C, 48-72h) Step4->Step5 Step6 Measure Colony Diameter & Calculate % Inhibition Step5->Step6 Step7 Determine EC50 Values Step6->Step7 Decision Select Promising Candidates for In Vivo Testing Step7->Decision Step8 Protocol 4.2: In Vivo Assay (Detached Leaf) Decision->Step8

Figure 3: Workflow for in vitro and in vivo antifungal screening.
Protocol 4.1: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition Method)

This assay is a primary screening tool to determine the intrinsic activity of compounds against a panel of pathogenic fungi.[7][11][12]

  • Preparation:

    • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave.

    • Prepare stock solutions of test compounds and a positive control fungicide (e.g., Carbendazol, Fluxapyroxad) in DMSO at a high concentration (e.g., 10 mg/mL).

    • Cool the autoclaved PDA to 45-50 °C. Add the stock solutions to the molten agar to achieve a range of final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare a solvent control plate containing only DMSO. Causality: PDA is a general-purpose medium that supports the growth of a wide range of fungi. The positive control validates the assay by demonstrating expected inhibition, while the solvent control ensures that DMSO itself does not affect fungal growth.

    • Pour the amended agar into sterile Petri dishes.

  • Inoculation and Incubation:

    • Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum).

    • Place one plug, mycelium-side down, in the center of each prepared Petri dish.

    • Incubate the plates at 25 °C for 48-72 hours, or until the mycelium in the control plate has grown to near the edge of the plate.

  • Data Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Use the inhibition data across the concentration range to calculate the EC₅₀ value (the concentration of the compound that causes 50% inhibition of growth) using probit analysis software. Lower EC₅₀ values indicate higher fungicidal potency.

Data Presentation: Efficacy of Representative Pyrazole Derivatives

The following table summarizes the reported in vitro antifungal activity of representative compounds that can be synthesized from pyrazole carboxylate precursors.

Compound IDStructure TypeTarget FungusEC₅₀ (µg/mL)Reference
7ai Isoxazolol Pyrazole CarboxylateRhizoctonia solani0.37[7][9]
7ai Isoxazolol Pyrazole CarboxylateAlternaria porri2.24[7]
7ai Isoxazolol Pyrazole CarboxylateMarssonina coronaria3.21[7]
24 Pyrazole Thiazole CarboxylateBotrytis cinerea0.40[13]
24 Pyrazole Thiazole CarboxylateSclerotinia sclerotiorum3.54[13]
15 Pyrazole Thiazole CarboxylateValsa mali0.32[13]
SCU2028 Pyrazole CarboxamideRhizoctonia solani0.022[14][15]
Carbendazol Positive ControlRhizoctonia solani1.00[7]

Note: The specific structures of the compounds are detailed in the cited references.

Protocol 4.2: In Vivo Antifungal Bioassay (Detached Leaf Assay)

This secondary assay assesses the compound's efficacy on plant tissue, providing insight into its protective (preventative) and curative (post-infection) potential.[13][16]

  • Plant Material and Compound Application:

    • Select healthy, young leaves from a host plant (e.g., tomato, apple).

    • For Protective Activity: Spray the leaves evenly with a solution of the test compound at a specific concentration (e.g., 25 or 50 mg/L) containing a surfactant. Allow the leaves to air dry.

    • For Curative Activity: First, inoculate the leaves with the fungal pathogen (see step 2). After a set incubation period (e.g., 24 hours), spray the infected leaves with the test compound solution.

  • Inoculation:

    • Place a mycelial plug of the pathogen onto the center of the treated (protective) or untreated (curative) leaf surface.

  • Incubation and Evaluation:

    • Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under appropriate light and temperature conditions for 3-5 days.

    • Evaluate efficacy by measuring the diameter of the resulting lesion on the leaf surface compared to control leaves treated only with solvent.

Section 5: Conclusion and Future Directions

This compound is a highly valuable and strategic starting material for the discovery of novel pyrazole-based fungicides. The synthetic and biological evaluation protocols detailed in this application note provide a clear and efficient pathway for identifying and optimizing new lead compounds. The conversion of this building block into diverse libraries of pyrazole-4-carboxamides and other derivatives, guided by established SAR principles, is a proven strategy for developing potent SDH inhibitors.

Future research should focus on:

  • Exploring Novel Amine Scaffolds: Synthesizing carboxamides with novel and diverse amine or aniline fragments to probe new areas of the SDH binding pocket and potentially overcome existing resistance issues.[10]

  • Molecular Modeling: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to rationally design new derivatives with enhanced binding affinity for the SDH enzyme.[10][17]

  • Broad-Spectrum Activity: Screening promising compounds against a wider range of economically important plant pathogens, including oomycetes, to identify candidates with a broader fungicidal spectrum.[17]

By leveraging the foundational chemistry of this compound and applying the systematic discovery workflow outlined here, research and development teams can significantly accelerate the identification of the next generation of fungicides to ensure global food security.

References

Application Note: Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate as a Versatile Scaffold for the Synthesis of Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: The Enduring Significance of the Pyrazole Nucleus in Inflammation Therapy

The pyrazole ring system is a cornerstone in the architecture of modern anti-inflammatory drugs. Its inherent physicochemical properties, including its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in medicinal chemistry.[1] A notable number of commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, deracoxib, and lonazolac, feature a pyrazole core, underscoring its importance in the therapeutic landscape.[2][3] These agents primarily exert their effects through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[2][4][5] The selective inhibition of COX-2 over its constitutive isoform, COX-1, is a key strategy to mitigate the gastrointestinal side effects commonly associated with traditional NSAIDs.[4]

Ethyl 3-methyl-1H-pyrazole-4-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of novel anti-inflammatory candidates. Its structure provides multiple reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective COX-2 inhibitors. This application note provides a comprehensive guide to leveraging this key intermediate in the synthesis of advanced anti-inflammatory agents, complete with detailed protocols, mechanistic insights, and characterization data.

Mechanistic Rationale: Targeting the COX-2 Enzyme

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of the COX-2 enzyme.[2][5] COX-2 is induced by pro-inflammatory stimuli and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[5][6]

The pyrazole scaffold, when appropriately substituted, can fit snugly into the active site of the COX-2 enzyme. Specific structural features, such as a sulfonamide or a similar hydrogen-bond-accepting moiety, are often crucial for high-affinity binding and selective inhibition.[3] Molecular docking studies have revealed that these moieties can form critical hydrogen bonds with key amino acid residues within the COX-2 active site, such as Arg513 and His90, which are not as readily accessible in the COX-1 isoform.[3][4]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole-based Inhibitor Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole-based anti-inflammatory agents.

Synthetic Protocol: Synthesis of a Celecoxib Analog from this compound

This protocol details a representative synthesis of a celecoxib analog, a potent and selective COX-2 inhibitor, starting from this compound. The procedure is adapted from established synthetic methodologies for pyrazole-based anti-inflammatory agents.[7][8][9]

Workflow Overview

Synthesis_Workflow Start Ethyl 3-methyl-1H- pyrazole-4-carboxylate Step1 N-Arylation Start->Step1 Intermediate1 Ethyl 1-aryl-3-methyl- 1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Grignard Reaction Intermediate1->Step2 Intermediate2 Diaryl(1-aryl-3-methyl- 1H-pyrazol-4-yl)methanol Step2->Intermediate2 Step3 Dehydration/ Rearrangement Intermediate2->Step3 Product Celecoxib Analog Step3->Product

Caption: Synthetic workflow for a celecoxib analog.

Step 1: N-Arylation of this compound

Rationale: The introduction of a substituted phenyl group at the N-1 position of the pyrazole ring is a critical step in conferring COX-2 selectivity. The 4-sulfonamidophenyl moiety is a key pharmacophore found in many selective COX-2 inhibitors.

Materials:

  • This compound

  • 4-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 4-fluoronitrobenzene (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-arylated product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of the Diaryl Pyrazole Methanol Intermediate

Rationale: This step introduces the second aryl group, which is also important for binding to the COX-2 enzyme. The use of a Grignard reagent allows for the formation of a new carbon-carbon bond.

Materials:

  • Ethyl 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylate

  • 4-Bromotoluene

  • Magnesium turnings

  • Dry tetrahydrofuran (THF)

  • Iodine (catalyst)

  • Ammonium chloride (saturated aqueous solution)

Procedure:

  • Activate magnesium turnings (2.5 equivalents) in a flame-dried flask with a crystal of iodine under an inert atmosphere.

  • Add a solution of 4-bromotoluene (2.5 equivalents) in dry THF dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, cool the solution to 0 °C.

  • Add a solution of ethyl 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in dry THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude diaryl methanol intermediate can be used in the next step without further purification.

Step 3: Dehydration and Formation of the Final Product

Rationale: Acid-catalyzed dehydration of the tertiary alcohol followed by rearrangement leads to the formation of the final diaryl pyrazole product.

Materials:

  • Crude diaryl pyrazole methanol intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Dissolve the crude diaryl pyrazole methanol intermediate in DCM.

  • Add trifluoroacetic acid (2-3 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final celecoxib analog.

Characterization and Data Analysis

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations
¹H NMR Characteristic peaks for aromatic protons, pyrazole ring protons, methyl group, and other specific functional groups.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of the target compound.
FT-IR Absorption bands for key functional groups such as C=O (ester), C=N (pyrazole), and Ar-H.

In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of the synthesized compounds can be evaluated using in vitro assays, such as the inhibition of COX-1 and COX-2 enzymes.[3][4]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) >1000.04>2500
Synthesized Analog 1 45.231.7925.27
Synthesized Analog 2 204.519.6321.23
Data presented is representative and adapted from literature for illustrative purposes.[3]

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a diverse range of pyrazole-based anti-inflammatory agents. The synthetic protocols outlined in this application note provide a robust framework for researchers to develop novel and potent COX-2 inhibitors. The inherent versatility of the pyrazole scaffold, coupled with a rational design approach, continues to offer promising avenues for the discovery of safer and more effective anti-inflammatory therapies.

References

Application Note: Protocol for Regioselective N-Alkylation of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Alkylated Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications as anti-inflammatory, anti-cancer, and anti-infective agents.[1][2][3] The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the synthesis of these compounds, as the nature of the substituent on the nitrogen atom profoundly influences the molecule's pharmacological profile. Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a versatile starting material for building molecular complexity. However, its unsymmetrical nature presents a significant synthetic challenge: the alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to a mixture of regioisomers.

This application note provides a detailed protocol for the N-alkylation of this compound, with a focus on understanding and controlling the regiochemical outcome. We will delve into the mechanistic principles governing the reaction, present a robust base-mediated protocol, discuss alternative methods, and offer troubleshooting guidance for common experimental hurdles.

Scientific Principles: Controlling Regioselectivity in Pyrazole Alkylation

The N-alkylation of a pyrazole typically proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the acidic N-H proton by a base, generating a nucleophilic pyrazolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.

For an unsymmetrical pyrazole like this compound, two regioisomeric products are possible: the N1-alkylated (1-alkyl-3-methyl) and the N2-alkylated (1-alkyl-5-methyl) isomers. The ratio of these products is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[4][5]

  • Steric Hindrance: The substituent at the C3 position (the methyl group) sterically encumbers the adjacent N1 nitrogen. Consequently, alkylation often preferentially occurs at the less hindered N2 nitrogen atom to yield the 1,5-disubstituted isomer. This effect becomes more pronounced with bulkier alkylating agents.[6][7][8]

  • Electronic Effects: The electron-donating methyl group at C3 increases the electron density at the adjacent N1 atom, while the electron-withdrawing ethyl carboxylate group at C4 reduces the electron density of the entire ring. The precise electronic influence on each nitrogen is complex and can be modulated by the solvent and counter-ion from the base.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical for controlling regioselectivity.[4] A common and effective strategy involves using a carbonate base in a polar aprotic solvent like DMF.[9] Stronger bases like sodium hydride (NaH) can also be employed, often leading to high N1 regioselectivity with primary alkyl halides.[9]

Reaction Mechanism Overview

N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Pyrazole Ethyl 3-methyl- 1H-pyrazole-4-carboxylate Anion Pyrazolate Anion Pyrazole->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion Product_N1 N1-Alkylated Product (1,3-isomer) Anion->Product_N1 Attack at N1 (Sterically Hindered) Product_N2 N2-Alkylated Product (1,5-isomer) Anion->Product_N2 Attack at N2 (Sterically Favored) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product_N1 AlkylHalide->Product_N2 Experimental Workflow Setup 1. Reaction Setup (Pyrazole, DMF, Ar) Base 2. Add Base (K₂CO₃) Setup->Base Stir 3. Stir at RT (20-30 min) Base->Stir AlkylatingAgent 4. Add Alkylating Agent (e.g., EtI) Stir->AlkylatingAgent React 5. React at RT or Heat (Monitor by TLC) AlkylatingAgent->React Workup 6. Aqueous Work-up (Quench, Extract) React->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Analyze 8. Characterize Products (NMR, LCMS) Purify->Analyze

References

Application Note: Advanced Analytical Strategies for the Quantification of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of ethyl 3-methyl-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules.[1] Accurate and precise quantification of this pyrazole derivative is paramount for ensuring quality control, optimizing reaction yields, and meeting regulatory requirements in pharmaceutical and agrochemical development. This application note details robust, validated methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind procedural steps, data interpretation, and method validation in accordance with ICH guidelines.

Introduction: The Analytical Imperative

This compound is a heterocyclic building block of significant interest. Its structure is a scaffold for numerous compounds with diverse therapeutic and commercial applications.[2] Consequently, the ability to reliably measure its purity and concentration in various matrices—from raw materials to final product formulations—is a critical analytical challenge. The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific analytical question being addressed (e.g., purity assay vs. trace impurity analysis). This guide provides validated protocols for three complementary techniques to address a wide range of analytical needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1. Principle of the Method High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase is used with a polar mobile phase. The analyte is retained on the column and then eluted, with detection achieved by a UV-Vis spectrophotometer set to a wavelength where the analyte exhibits strong absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

2.2. Detailed Experimental Protocol: RP-HPLC-UV

A. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (Purity ≥ 99%).

  • Solvents: HPLC-grade acetonitrile (MeCN) and water.

  • Reagents: HPLC-grade formic acid or phosphoric acid.

B. Chromatographic Conditions A suitable starting point for method development is outlined below.[3]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The organic/aqueous ratio should be optimized to achieve a retention time of approximately 3-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the standard (typically in the range of 210-250 nm).

  • Injection Volume: 10 µL.

C. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

D. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in sequence, from lowest to highest concentration.

  • Inject the sample solution(s). It is good practice to bracket sample injections with check standards.

  • Record the peak area for the analyte in all chromatograms.

2.3. Workflow and Data Presentation

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase P2 Prepare Standard & Sample Solutions P1->P2 A1 System Equilibration P2->A1 A2 Inject Blank A1->A2 A3 Inject Standards (Calibration Curve) A2->A3 A4 Inject Samples A3->A4 D1 Integrate Peak Areas A4->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: HPLC-UV workflow for quantification.

2.4. Data Analysis

  • Calibration Curve: Plot the peak area of the standards against their known concentrations. Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.

  • Quantification: Determine the concentration of the analyte in the sample solution using the regression equation from the calibration curve. Adjust for the initial sample weight and any dilution factors to report the final result (e.g., as a percentage w/w).

  • System Suitability: For the principal peak in a standard injection, verify that the tailing factor is ≤ 2.0 and the number of theoretical plates is ≥ 2000.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Principle of the Method GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the column's stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern (mass spectrum) that acts as a chemical "fingerprint," offering high specificity. For quantification, the instrument is often operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of the analyte are monitored, dramatically increasing sensitivity and selectivity.

3.2. Detailed Experimental Protocol: GC-MS

A. Instrumentation and Materials

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reference Standard: this compound (Purity ≥ 99%).

  • Internal Standard (IS): A stable compound with similar chemical properties but a different retention time and mass spectrum (e.g., another pyrazole derivative not present in the sample, or an appropriate deuterated analog).

  • Solvents: High-purity dichloromethane or ethyl acetate.

B. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio, adjust based on concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode:

    • Full Scan: Scan from m/z 40 to 300 to identify the analyte and its fragmentation pattern. The molecular ion (M+) for C₇H₁₀N₂O₂ is m/z 154.17.[5]

    • SIM Mode (for quantification): Select 3-4 characteristic and abundant ions from the full scan spectrum (e.g., m/z 154, 109, 81).

C. Preparation of Solutions

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in the selected solvent.

  • Calibration Standards: Prepare a series of volumetric flasks. To each, add a constant amount of the Internal Standard solution. Then, add varying amounts of the analyte Reference Standard stock solution to create a range of concentration ratios that bracket the expected sample concentration. Dilute to final volume with the solvent.

  • Sample Solution: Accurately weigh the sample, add the same constant amount of Internal Standard as used for the calibration standards, and dilute with the solvent.

D. Analytical Procedure

  • Equilibrate the GC-MS system.

  • Inject the calibration standards to establish the relationship between the analyte/IS peak area ratio and the analyte/IS concentration ratio.

  • Inject the sample solution(s).

  • Record the peak areas for the selected ions for both the analyte and the internal standard.

3.3. Workflow and Data Presentation

GCMS_Workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standards with Internal Standard (IS) A2 Inject Sample/Standard P1->A2 P2 Prepare Sample with Internal Standard (IS) P2->A2 A1 Temperature Program Start A1->A2 A3 Separation in GC Column A2->A3 A4 Ionization & Detection in MS (SIM Mode) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Area Ratios (Analyte/IS) D1->D2 D3 Plot Calibration Curve (Area Ratio vs. Conc. Ratio) D2->D3 D4 Calculate Sample Concentration D3->D4

Caption: GC-MS workflow for quantification.

3.4. Data Analysis

  • Calibration: For each standard, calculate the ratio of the analyte peak area to the IS peak area. Plot this area ratio (y-axis) against the ratio of the analyte concentration to the IS concentration (x-axis). Perform a linear regression.

  • Quantification: Calculate the analyte/IS peak area ratio from the sample chromatogram. Use the calibration curve's regression equation to determine the concentration ratio in the sample. Since the concentration of the IS is known, the concentration of the analyte can be calculated.

Method 3: Quantitative NMR (qNMR) Spectroscopy

4.1. Principle of the Method qNMR is a primary analytical method that allows for the direct measurement of the amount of a substance without the need for an identical analyte reference standard.[6] Quantification is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known purity and concentration to a sample of known mass, the concentration or purity of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a known resonance from the internal standard.[6]

4.2. Detailed Experimental Protocol: ¹H qNMR

A. Instrumentation and Materials

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., ≥ 400 MHz) with high stability.

  • Internal Standard (IS): A certified reference material with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the IS (e.g., DMSO-d₆ or CDCl₃).

  • NMR Tubes: High-precision NMR tubes.

B. NMR Parameters for Accurate Integration

  • Pulse Sequence: A simple 1D proton experiment (e.g., 'zg30').

  • Relaxation Delay (d1): Must be sufficiently long to allow for full relaxation of all relevant protons. A duration of 5 times the longest T₁ value (longitudinal relaxation time) of both the analyte and IS protons is recommended. A d1 of 30 seconds is often a safe starting point.

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

  • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

C. Preparation of the Sample

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

D. Analytical Procedure

  • Insert the sample into the spectrometer and allow it to thermally equilibrate.

  • Tune and shim the probe for optimal magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using the quantitative parameters.

  • Process the spectrum: apply Fourier transform, phase correction, and baseline correction.

  • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl protons at C3 or the ethyl group protons) and a signal from the internal standard.

4.3. Workflow and Data Presentation

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation P1 Accurately weigh Analyte and Internal Standard (IS) P2 Dissolve in Deuterated Solvent A1 Tune & Shim P2->A1 A2 Acquire Spectrum with Quantitative Parameters (long d1) D1 Phase & Baseline Correction A2->D1 D2 Integrate Analyte & IS Signals D1->D2 D3 Calculate Purity/ Concentration D2->D3

Caption: qNMR workflow for quantification.

4.4. Data Analysis The purity of the analyte can be calculated using the following formula:

PurityAnalyte (%) = ( IAnalyte / IIS ) × ( NIS / NAnalyte ) × ( MAnalyte / MIS ) × ( mIS / mAnalyte ) × PurityIS

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal (e.g., 3 for a CH₃ group)

  • M: Molar mass of the compound

  • m: Mass of the compound weighed

  • PurityIS: Purity of the internal standard (as a percentage)

Analytical Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[7][8][9] The validation process provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.[10] The following parameters should be evaluated according to ICH Q2(R2) guidelines.[11][12][13][14]

Validation Parameter Description Typical Acceptance Criteria (for an Assay Method)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).Peak purity analysis (for HPLC-DAD), unique mass spectrum (GC-MS), and well-resolved signals (qNMR) demonstrate specificity.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[15]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[15]Typically 80% to 120% of the target test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies or comparison to a reference method.98.0% to 102.0% recovery of the analyte.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10. Precision (RSD) at this concentration should be specified.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met despite minor changes (e.g., ±2°C in column temp, ±5% in mobile phase organic content).

Conclusion

The quantification of this compound can be reliably achieved using several advanced analytical techniques. HPLC-UV offers a robust and widely accessible method for routine quality control. GC-MS provides superior specificity and is ideal for identifying and quantifying the analyte in complex mixtures. Finally, qNMR serves as a primary method for the certification of reference materials or for obtaining highly accurate purity values without the need for a specific reference standard. The selection of the most appropriate method should be based on the specific analytical requirements, and any chosen method must be properly validated to ensure the integrity and reliability of the generated data.

References

Application Notes & Protocols: Ethyl 3-Methyl-1H-pyrazole-4-carboxylate Derivatives as a Platform for Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an ideal scaffold for designing potent and selective therapeutic agents.[3] Derivatives of pyrazole are found in numerous approved drugs, including the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and the cancer medication Pazopanib (a multi-kinase inhibitor).[1][4]

This guide focuses on a particularly versatile starting block: ethyl 3-methyl-1H-pyrazole-4-carboxylate . This readily available synthon serves as an excellent foundation for generating diverse chemical libraries. Its three key reactive sites—the N1-pyrazole nitrogen, the C3-methyl group, and the C4-ethyl carboxylate—allow for systematic structural modifications. The objective of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, enzymatic screening, and structure-activity relationship (SAR) analysis of novel enzyme inhibitors derived from this core structure. We will explore protocols for creating a library of derivatives and evaluating their potential against common enzyme classes such as kinases, proteases, and metabolic enzymes.

PART I: Synthesis of a Diverse Library of Pyrazole Derivatives

The primary strategy for generating a library from this compound involves diversifying the substituents at the N1-position and converting the C4-ester into various amides. This dual approach allows for a thorough exploration of the chemical space around the pyrazole core to identify key interactions with a target enzyme's active site.

Protocol 1: N-Alkylation and N-Arylation of the Pyrazole Core

Modification at the N1 position is a common and effective strategy to modulate the pharmacological properties of pyrazole derivatives. This protocol details a general method for N-alkylation using an alkyl halide.

Causality and Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate the pyrazole N1-H, forming the nucleophilic pyrazolate anion. Stronger bases like sodium hydride (NaH) can be used for less reactive halides but require anhydrous conditions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is chosen to dissolve the ionic intermediates and facilitate the SN2 reaction.

  • Temperature: The reaction is often heated to increase the reaction rate, typically between 60-80 °C.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes to allow for the formation of the pyrazolate salt.

  • Add the desired alkyl or benzyl halide (e.g., iodoethane, benzyl bromide) (1.1 eq) to the reaction mixture.[5]

  • Heat the reaction mixture to 70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water, which will often precipitate the product.

  • Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-substituted derivative.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.[6]

Protocol 2: Synthesis of Pyrazole-4-Carboxamides via Amide Coupling

Converting the C4-ethyl ester to a carboxamide introduces a key hydrogen bond donor/acceptor group and provides a vector for introducing further diversity. This is a two-step process involving saponification followed by amide bond formation.

Causality and Experimental Choices:

  • Saponification: Lithium hydroxide (LiOH) in a mixture of THF/water is a standard method for hydrolyzing the ester to the corresponding carboxylic acid without harsh conditions that could degrade the pyrazole ring.

  • Amide Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that activate the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.

Step-by-Step Methodology:

Step A: Saponification of the Ethyl Ester

  • Dissolve the N-substituted this compound (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl. The carboxylic acid product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step B: Amide Bond Formation

  • Dissolve the pyrazole-4-carboxylic acid (1.0 eq) from Step A in DMF (0.2 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes to pre-activate the acid.

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once complete (typically 2-16 hours), dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the final pyrazole-4-carboxamide derivative.[7]

Visualization: Derivative Library Synthesis Workflow

G Start Ethyl 3-Methyl-1H- pyrazole-4-carboxylate N_Alkylation Protocol 1: N-Alkylation / N-Arylation Start->N_Alkylation R-X, Base N_Substituted_Ester N-Substituted Pyrazole Ester (Intermediate Library A) N_Alkylation->N_Substituted_Ester Saponification Protocol 2 (Step A): Saponification N_Substituted_Ester->Saponification LiOH Carboxylic_Acid N-Substituted Pyrazole Carboxylic Acid Saponification->Carboxylic_Acid Amide_Coupling Protocol 2 (Step B): Amide Coupling Carboxylic_Acid->Amide_Coupling R'-NH2, HATU Final_Amides Final Carboxamide Derivatives (Target Library B) Amide_Coupling->Final_Amides Characterization Structural Characterization (NMR, MS, etc.) Final_Amides->Characterization

Caption: Workflow for synthesizing a library of pyrazole derivatives.

PART II: Protocols for Enzyme Inhibition Assays

Once a library of pyrazole derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. This section provides a general protocol for an in vitro enzyme inhibition assay that can be adapted for various enzyme targets.

Principle of Enzyme Inhibition Assays

The goal is to measure the ability of a test compound to reduce the rate of an enzyme-catalyzed reaction. The most common output is the IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Assays are typically performed in a multi-well plate format (96- or 384-well) to enable high-throughput screening.

Protocol 3: General In Vitro Enzyme Inhibition Assay

This protocol describes a typical endpoint assay where the reaction is run for a fixed time, then stopped, and a signal is measured.

Causality and Experimental Choices:

  • Buffer: The buffer composition (pH, salts) is critical for optimal enzyme activity and must be specific to the enzyme being studied.

  • Enzyme/Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km) value. This ensures the assay is sensitive to competitive inhibitors. The enzyme concentration should be chosen to produce a robust signal within the linear range of the detection instrument.

  • Controls:

    • 100% Activity Control (Negative Control): Contains enzyme, substrate, and vehicle (DMSO), but no inhibitor. Defines the maximum reaction rate.

    • 0% Activity Control (Blank): Contains substrate and vehicle, but no enzyme. Defines the background signal.

    • Positive Control: A known inhibitor of the enzyme is used to validate the assay's performance.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the pyrazole derivatives in 100% DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 200 nL) of each dilution into the wells of a 384-well assay plate.

  • Enzyme Preparation: Prepare a solution of the target enzyme in the appropriate assay buffer. Add the enzyme solution (e.g., 10 µL) to each well containing the test compounds. Also add the enzyme to the "100% Activity Control" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.[8] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a solution of the substrate in the assay buffer. Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear phase of the reaction.

  • Reaction Termination & Signal Detection: Stop the reaction by adding a stop solution (if required). Read the plate on a suitable plate reader (e.g., measuring absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Subtract the average signal of the 0% activity control (background) from all other wells.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDN1-SubstituentR' (Amide)Target Kinase A IC50 (µM)Target Protease B IC50 (µM)
PYZ-001 MethylPhenyl15.2> 50
PYZ-002 Methyl4-Fluorophenyl8.1> 50
PYZ-003 BenzylPhenyl0.7522.4
PYZ-004 Benzyl4-Fluorophenyl0.12 18.9
Ref-Cpd --0.250.05

Table 1: Hypothetical screening data for a series of pyrazole derivatives against two different enzymes. Ref-Cpd is a known reference compound.

Visualization: Enzyme Inhibition Screening Cascade

G Library Synthesized Pyrazole Library PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) Library->PrimaryScreen Hit_Identification Hit Identification (% Inhibition > 50%) PrimaryScreen->Hit_Identification Hit_Identification->Library Inactive Compounds Dose_Response Dose-Response Assay (11-point titration) Hit_Identification->Dose_Response Active Compounds IC50_Determination IC50 Determination Dose_Response->IC50_Determination Potent_Hits Potent Hits (IC50 < 1 µM) IC50_Determination->Potent_Hits MOA_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics) Potent_Hits->MOA_Studies Lead_Compounds Lead Compounds for Further Optimization MOA_Studies->Lead_Compounds

Caption: A typical workflow for screening and identifying enzyme inhibitors.

PART III: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in a molecule's structure with its biological activity.[9] This iterative process is fundamental to medicinal chemistry and guides the design of more potent and selective inhibitors.

Interpreting SAR from Screening Data
  • Impact of N1-Substituent: Comparing PYZ-001 (N1-Methyl, IC50 = 15.2 µM) with PYZ-003 (N1-Benzyl, IC50 = 0.75 µM) against Kinase A reveals a significant increase in potency. This suggests that a larger, hydrophobic benzyl group at the N1 position is highly favorable, likely interacting with a hydrophobic pocket in the enzyme's active site.[1]

  • Impact of C4-Amide Substituent: Comparing PYZ-003 (R'=Phenyl, IC50 = 0.75 µM) with PYZ-004 (R'=4-Fluorophenyl, IC50 = 0.12 µM) shows that adding a fluorine atom to the phenyl ring further enhances activity. This could be due to favorable electronic effects or a specific interaction between the fluorine and an amino acid residue in the active site.

  • Selectivity: All four compounds show weak or no activity against Protease B (IC50 > 18 µM), while showing potent activity against Kinase A (especially PYZ-004). This indicates that the scaffold has a good initial selectivity profile.

These insights are invaluable. The next round of synthesis would focus on further exploring substitutions on the N1-benzyl ring and the C4-phenylamide ring to maximize potency and selectivity.

Visualization: The Drug Discovery Cycle

G Design Design (Based on SAR) Synthesis Synthesis (Protocols 1 & 2) Design->Synthesis Testing Biological Testing (Protocol 3) Synthesis->Testing SAR SAR Analysis (Data Interpretation) Testing->SAR SAR->Design New Insights

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion

The this compound core is a highly tractable and effective starting point for the discovery of novel enzyme inhibitors. By employing systematic synthetic strategies to diversify the N1 and C4 positions, researchers can generate extensive libraries of drug-like molecules. When coupled with robust enzymatic screening protocols and careful SAR analysis, this platform provides a powerful engine for identifying potent and selective lead compounds for further development in therapeutic programs targeting a wide range of diseases.

References

Application Notes & Protocols: The Strategic Role of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals. This document elucidates the pivotal role of ethyl 3-methyl-1H-pyrazole-4-carboxylate as a foundational building block in the synthesis of highly effective fungicides and herbicides. The protocols and insights provided herein are grounded in established chemical principles and validated experimental findings, designed to empower innovation in crop protection.

The pyrazole ring is a privileged scaffold in agrochemical design, renowned for its metabolic stability and its ability to be strategically functionalized to interact with specific biological targets.[1] this compound, in particular, offers an accessible and versatile starting point for the synthesis of a new generation of crop protection agents, most notably the pyrazole carboxamide fungicides.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is fundamental to successful synthesis and process development.

PropertyValueSource(s)
IUPAC Name ethyl 5-methyl-1H-pyrazole-4-carboxylate[2]
CAS Number 85290-78-4[2]
Molecular Formula C₇H₁₀N₂O₂[2]
Molecular Weight 154.17 g/mol [2]
Appearance Solid[2]
Melting Point 51-55 °C[2]

Part 1: The Synthetic Foundation - From Simple Precursors to a Versatile Pyrazole Intermediate

The journey to advanced agrochemicals begins with the efficient and scalable synthesis of the core pyrazole intermediate. The classical Knorr pyrazole synthesis remains a robust and widely adopted method for this purpose.

Causality in Synthesis: The Knorr Pyrazole Synthesis

This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, such as a derivative of ethyl acetoacetate, with a hydrazine. The regioselectivity of this reaction is a critical consideration, as the substitution pattern on the final pyrazole ring dictates its suitability for further elaboration into a biologically active molecule.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Objective: To synthesize this compound via the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate.

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure to yield the crude intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is often used in the next step without further purification.[3]

Step 2: Cyclization to form this compound

  • Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate dropwise to the cooled solution. An exothermic reaction is expected. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[3]

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Part 2: The Gateway to Bioactivity - Conversion to Pyrazole Carboxamide Fungicides

This compound is not itself the final active ingredient. Its true value lies in its role as a precursor to pyrazole-4-carboxamides. This class of compounds has revolutionized fungal disease control by targeting a specific enzyme in the fungal respiratory chain.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Pyrazole carboxamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[4][5] This enzyme is a key component of both the citric acid cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. By blocking this enzyme, the fungicide effectively halts cellular respiration, depriving the fungal cells of energy (ATP) and leading to their death. The amide linkage and the specific substituents on both the pyrazole and aniline rings are crucial for binding to the ubiquinone-binding site (Q-site) of the SDH enzyme.

The following diagram illustrates the synthetic workflow from the pyrazole intermediate to a generic, yet representative, pyrazole carboxamide fungicide.

G A This compound B Hydrolysis (Saponification) (e.g., NaOH, H₂O/EtOH) A->B Step 1 C 3-Methyl-1H-pyrazole-4-carboxylic Acid B->C D Chlorination (e.g., Thionyl Chloride, SOCl₂) C->D Step 2 E 3-Methyl-1H-pyrazole-4-carbonyl Chloride D->E G Amide Bond Formation (Acylation) E->G Step 3 F Substituted Aniline (Amine Component) F->G H Pyrazole Carboxamide Fungicide (e.g., Bixafen, Fluxapyroxad) G->H

Caption: Synthetic workflow from the ester to the final active ingredient.

Experimental Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide (e.g., Bixafen Analogue)

This protocol outlines the key steps to convert the pyrazole ester into a potent fungicidal molecule, exemplified by the synthesis of an analogue of Bixafen. Bixafen is a commercial fungicide that utilizes a similar pyrazole core.[6][7]

Objective: To synthesize a pyrazole carboxamide fungicide from this compound.

Step 1: Hydrolysis to 3-Methyl-1H-pyrazole-4-carboxylic Acid

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.[3]

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 3-4, which will precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 3-methyl-1H-pyrazole-4-carboxylic acid.

Step 2: Formation of 3-Methyl-1H-pyrazole-4-carbonyl Chloride

  • In a flask equipped with a reflux condenser and a gas trap, suspend the 3-methyl-1H-pyrazole-4-carboxylic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours. The solid will dissolve as the reaction proceeds.[3][8]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield the crude acid chloride. This product is often used immediately in the next step without further purification.

Step 3: Amide Coupling to Form the Final Product

  • Dissolve the desired substituted aniline (e.g., for Bixafen, this would be N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)amine) in a suitable aprotic solvent, such as dichloromethane or toluene, along with a base like triethylamine.[9]

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude 3-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole carboxamide fungicide.

Part 3: Efficacy and Biological Performance

The ultimate validation of a synthetic pathway in agrochemical research is the biological activity of the final compounds. Pyrazole carboxamides derived from this core intermediate have demonstrated potent and broad-spectrum fungicidal activity.

Quantitative Data: In Vitro Fungicidal Activity

The efficacy of novel fungicides is typically quantified by determining the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of fungal mycelial growth in vitro.[10]

Compound TypePathogenEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)Source(s)
Pyrazole Carboxamide (7ai)Rhizoctonia solani0.37Carbendazol1.00[10][11]
Pyrazole Carboxamide (7ai)Alternaria porri2.24--[10]
Pyrazole-Thiazole Carboxamide (6i)Valsa mali1.77Boscalid9.19[12]
Pyrazole-Thiazole Carboxamide (23i)Rhizoctonia solani3.79--[12]
Pyrazole-Thiazole Carboxamide (9cd)Sclerotinia sclerotiorum0.72Thifluzamide4.88[13]
Pyrazole-Thiazole Carboxamide (9ac)Rhizoctonia cerealis1.09Thifluzamide23.09[13]

Note: The compounds listed are derivatives of the pyrazole carboxamide class and serve to illustrate the potential efficacy achievable from this chemical scaffold.

Conclusion and Future Outlook

This compound is a cornerstone intermediate in the synthesis of modern SDHI fungicides. The synthetic pathways proceeding from this molecule are robust, versatile, and lead to compounds with exceptional biological activity. The structure-activity relationships of pyrazole carboxamides continue to be an active area of research, with new derivatives showing improved efficacy and expanded fungal disease spectrums.[12][14] For researchers in the agrochemical industry, a deep understanding of the chemistry and application of this pyrazole building block is essential for the development of next-generation solutions to ensure global food security.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, particularly in the creation of fungicides and anti-inflammatory agents.[1][2] The synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. Common issues include low conversion, formation of regioisomers, and difficult purification.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the reaction from a mechanistic standpoint to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and established method is a variation of the Knorr pyrazole synthesis .[3][4] This is a condensation reaction between a hydrazine species and a 1,3-dicarbonyl compound. For your target molecule, the key reactants are:

  • Hydrazine hydrate (or a substituted hydrazine if N-alkylation is desired simultaneously).

  • An ethyl acetoacetate derivative that provides the 3-methyl and 4-carboxylate functionalities. A common starting material is ethyl 2-formyl-3-oxobutanoate (or its equivalent).

The reaction involves the condensation of hydrazine with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.[4] This method is favored for its reliability and generally high yields once optimized.

Q2: Can you explain the reaction mechanism and how it influences potential side products?

Understanding the mechanism is critical to controlling the reaction. The Knorr synthesis proceeds through several key steps, and the regiochemical outcome is determined in the initial stages.

The reaction begins with the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[3] This is typically followed by the attack of the second hydrazine nitrogen on the other carbonyl group, leading to a cyclic intermediate that then dehydrates to the stable, aromatic pyrazole.

Key Mechanistic Insight: With an unsymmetrical dicarbonyl like ethyl 2-formyl-3-oxobutanoate, the initial attack can occur at either the ketone or the aldehyde-derived carbonyl. The relative reactivity of these carbonyls dictates the major regioisomer formed. This is a crucial point, as it can lead to the formation of the undesired ethyl 5-methyl-1H-pyrazole-4-carboxylate isomer.

Below is a diagram illustrating the general mechanism.

Knorr_Mechanism Reactants Hydrazine + 1,3-Dicarbonyl Step1 Nucleophilic Attack (Forms Hydrazone Intermediate) Reactants->Step1 Intermediate Cyclic Intermediate (Non-aromatic) Step1->Intermediate Intramolecular Condensation Step2 Dehydration (Loss of 2x H2O) Intermediate->Step2 Product Aromatic Pyrazole Product Step2->Product

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Q3: What are the critical safety precautions when handling hydrazine?

Hydrazine and its hydrate are highly toxic, corrosive, and potentially explosive. Always handle them with extreme caution in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or laminate), splash goggles, a face shield, and a lab coat.

  • Handling: Use a syringe or cannula for transfers. Avoid contact with metals, metal oxides, and oxidizing agents, as they can catalyze its decomposition.

  • Quenching: Any excess hydrazine should be quenched carefully. A common method is slow addition to a large volume of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach), followed by neutralization.

Part 2: Troubleshooting Guide - Diagnosing and Solving Low Yield

This section addresses the most common issues encountered during the synthesis. We have structured it as a logical flow for diagnosing problems.

Troubleshooting_Flowchart Start Problem: Low or No Yield CheckPurity 1. Verify Starting Material Purity (Hydrazine, Dicarbonyl) Start->CheckPurity CheckCrude 2. Analyze Crude Product (TLC, 1H NMR) CheckPurity->CheckCrude Purity OK PurityIssue Solution: Purify hydrazine by distillation. Use fresh, high-purity dicarbonyl. CheckPurity->PurityIssue Impurities found? CheckConditions 3. Review Reaction Conditions (Temp, Solvent, Catalyst) CheckCrude->CheckConditions Clean conversion CrudeIssue Isomer formation or side products? Solution: Adjust conditions to favor desired isomer. Optimize purification. CheckCrude->CrudeIssue Complex mixture? CheckWorkup 4. Evaluate Work-up & Purification CheckConditions->CheckWorkup Conditions OK ConditionsIssue Solution: Optimize temperature. Screen solvents (e.g., EtOH vs. H2O). Titrate catalyst amount (e.g., Acetic Acid). CheckConditions->ConditionsIssue Sub-optimal? WorkupIssue Product lost during extraction? Solution: Check pH during workup. Use appropriate extraction solvent. Optimize chromatography. CheckWorkup->WorkupIssue Inefficient?

Caption: Troubleshooting flowchart for low-yield pyrazole synthesis.

Problem 1: The reaction is sluggish, or the crude product is discolored (yellow/red).
  • Primary Cause: Poor quality of hydrazine. Hydrazine can degrade over time, forming impurities that not only impart color but can also interfere with the reaction.[5]

  • Expert Recommendation:

    • Use High-Purity Hydrazine Hydrate: Whenever possible, use a freshly opened bottle of high-purity hydrazine hydrate.

    • Consider Purification: If you suspect your hydrazine is old, it can be purified by distillation under reduced pressure. However, this is a hazardous procedure and should only be performed by experienced chemists with appropriate safety measures.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is heated for an extended period.[5]

Problem 2: The final product is a mixture of regioisomers.
  • Primary Cause: As discussed in the mechanism (FAQ Q2), the nucleophilic hydrazine can attack either of the two non-equivalent carbonyl groups in the 1,3-dicarbonyl starting material. This is one of the most significant challenges in this specific synthesis.

  • Expert Recommendation:

    • Temperature Control: Reaction temperature can influence regioselectivity. Lower temperatures often favor the thermodynamically more stable product, which may or may not be the desired isomer. We recommend starting the reaction at 0 °C and then allowing it to slowly warm to room temperature.[6]

    • pH Control: The acidity of the medium can alter the reactivity of the carbonyl groups. Using a mild acid catalyst, such as glacial acetic acid, is common.[3] The amount of acid can be critical; too much can lead to decomposition, while too little may not provide sufficient catalytic activity.

    • Purification Strategy: Excellent separation of isomers often requires careful column chromatography. A non-polar/polar solvent system like Hexane/Ethyl Acetate is standard. A shallow gradient is recommended to achieve good resolution between the isomers.

Problem 3: The overall isolated yield is low despite good conversion.
  • Primary Cause: Product loss during the work-up and purification stages. The pyrazole product has both a weakly basic nitrogen and an ester group, giving it moderate polarity and some water solubility.

  • Expert Recommendation:

    • Extraction pH: Before extraction, ensure the aqueous phase is neutralized or slightly basic (pH ~7-8) by adding a base like sodium bicarbonate. This deprotonates any protonated pyrazole, making it less water-soluble and improving its partitioning into the organic layer.

    • Solvent Choice: Use a sufficiently polar extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) with smaller volumes rather than one large extraction to maximize recovery.

    • Washing: When washing the combined organic layers, use brine (saturated NaCl solution) for the final wash. This helps to break up any emulsions and reduces the amount of dissolved water in the organic phase.[7]

Part 3: Validated Experimental Protocol

This protocol is a robust starting point. Optimization may be required based on your specific starting materials and equipment.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (Flask, Stir bar, Ice Bath) Reagents 2. Add Solvent & Dicarbonyl (e.g., Ethanol, Ethyl 2-formyl-3-oxobutanoate) Setup->Reagents Addition 3. Slow Addition of Hydrazine Hydrate (Maintain 0-5 °C) Reagents->Addition Reaction 4. Reaction (Stir at RT for 12-24h) Addition->Reaction Workup 5. Work-up (Quench, Neutralize, Extract) Reaction->Workup Purify 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Analysis 7. Characterization (NMR, MS, MP) Purify->Analysis

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-formyl-3-oxobutanoate (1.0 eq) and ethanol (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dilute the residue with water and ethyl acetate. Carefully neutralize with a saturated solution of sodium bicarbonate. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent. The typical melting point of the pure product is 51-55 °C.

Part 4: Data Summary Table

The choice of solvent and catalyst can significantly impact reaction outcomes. While a comprehensive screen is specific to each lab, the following table summarizes general findings from related pyrazole syntheses.

Catalyst SystemSolventTemperatureTypical Yield RangeKey Advantages/Disadvantages
Glacial Acetic Acid (cat.)EthanolReflux60-85%Pro: Classic, reliable method.[3] Con: Heating can sometimes favor side reactions.
None (Catalyst-free)WaterRoom Temp.70-95%Pro: Environmentally friendly ("green"), simple setup.[8] Con: May be slower; solubility of organics can be an issue.
Boric Acid (cat.)Water70 °C80-92%Pro: Mild, green catalyst system.[9] Con: Requires heating.
Ionic Liquid ([bmim][FeCl₄])Solvent-freeRoom Temp.75-92%Pro: High yield, recyclable catalyst.[10] Con: Catalyst synthesis required, higher cost.

Conclusion

Improving the yield of this compound hinges on three core principles: purity of reactants , control over reaction conditions to manage regioselectivity, and meticulous work-up and purification to minimize product loss. By understanding the underlying Knorr reaction mechanism and employing a systematic troubleshooting approach, researchers can consistently achieve high yields of this valuable synthetic intermediate.

References

Technical Support Center: Purification of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of ethyl 3-methyl-1H-pyrazole-4-carboxylate by recrystallization. This document offers practical, field-proven insights to overcome common challenges and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Crystal Formation After Cooling

Q: I've cooled my solution, but I'm seeing very few or no crystals. What's going wrong?

A: This is one of the most common issues in recrystallization and typically points to a few key factors related to solvent choice and concentration.

Possible Causes and Solutions:

  • Excess Solvent: The most frequent reason for poor crystal yield is the use of too much solvent.[1] An overly dilute solution will not become saturated upon cooling, thus preventing crystallization.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[2] Once the volume is reduced, allow the solution to cool again. To check if you have reached a suitable concentration, you can dip a glass stirring rod into the hot solution and remove it; a rapid formation of crystals on the rod as the solvent evaporates indicates a saturated solution.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly at cold temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be minimal.[3]

    • Solution: If evaporating excess solvent is ineffective, you may need to select a different solvent or a mixed-solvent system. Refer to the solvent selection table in the FAQ section. A good starting point for this compound is a mixture of n-hexane and ethyl acetate.[4]

  • Supersaturation: Sometimes a solution can become supersaturated, meaning the compound remains dissolved even though the concentration is above its saturation point at that temperature.

    • Solution: Induce crystallization by "seeding" the solution with a tiny crystal of the pure compound.[1] If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites for crystal growth.

Problem 2: The Product "Oils Out" Instead of Crystallizing

Q: My compound is separating as an oily liquid rather than forming solid crystals. How can I fix this?

A: "Oiling out" occurs when the dissolved solid separates from the solution at a temperature above its melting point, forming a liquid phase instead of a crystalline solid.[1] This is particularly problematic as the oil can trap impurities, leading to a less pure final product. The melting point of this compound is relatively low (51-55 °C), which can make it prone to this issue.

Possible Causes and Solutions:

  • High Concentration of Impurities: Significant amounts of impurities can depress the melting point of your compound, increasing the likelihood of it oiling out.

    • Solution: Ensure your starting material is as pure as possible. If significant impurities are suspected, consider a preliminary purification step like a column chromatography or an initial "crude" recrystallization.

  • Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated quickly, leading to the compound precipitating as an oil before it has time to form an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Solvent Polarity: The choice of solvent can influence oiling out. A solvent that is too non-polar may not be able to maintain the compound in solution at a temperature below its melting point.

    • Solution: Add a small amount of a more polar, miscible solvent (a "good" solvent) to the hot solution to increase the overall polarity of the solvent system. For a hexane/ethyl acetate system, this would mean adding a little more ethyl acetate. Reheat the mixture to ensure everything is dissolved, and then cool slowly.

Problem 3: The Purified Crystals are Colored

Q: My starting material was slightly colored, and the final crystals still have a yellowish tint. How can I decolorize my sample?

A: The presence of color often indicates persistent, highly conjugated impurities that co-crystallize with your product.

Solution:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

    • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

    • Add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution.

    • Simmer the solution for a few minutes to allow for adsorption of the impurities.

    • Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.

    • Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

    Caution: Using an excessive amount of activated charcoal can lead to a significant loss of your desired product due to its non-specific adsorption.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal solvent will have a steep solubility curve for the compound – high solubility at high temperatures and low solubility at low temperatures. Based on available data and general principles for pyrazole derivatives, the following are recommended:

  • Mixed Solvent System (Highly Recommended): A mixture of n-hexane and ethyl acetate has been successfully used for the recrystallization of a similar pyrazole derivative.[4] Ethyl acetate is a "good" solvent in which the compound is soluble, while n-hexane acts as an "anti-solvent" to decrease solubility upon cooling. This combination offers excellent control over the crystallization process. Other potential mixed systems include hexane/acetone.[5]

  • Single Solvent Systems: Ethanol, methanol, and chloroform are also viable options as this compound is reported to be soluble in them.[5][6] However, a single solvent might lead to lower recovery if the compound has significant solubility even at low temperatures.

Solvent Selection Guide

Solvent/SystemTypePolaritySuitability
n-Hexane / Ethyl AcetateMixedTunableExcellent for controlled crystallization.[4]
Ethanol / WaterMixedHighGood for more polar pyrazole derivatives.[5]
EthanolSinglePolarCan be effective, but recovery may be lower.[5]
MethanolSinglePolarSimilar to ethanol, good dissolving power.[5][6]
ChloroformSingleMediumGood dissolving power, use with adequate ventilation.[6]

Q2: How can I separate this compound from its regioisomer?

A2: The synthesis of this compound can sometimes lead to the formation of the regioisomeric impurity, ethyl 5-methyl-1H-pyrazole-4-carboxylate. While challenging, separation can be achieved if their physical properties differ sufficiently.

  • Fractional Recrystallization: If the solubilities of the two isomers in a particular solvent system are different, fractional recrystallization can be employed. This involves a series of recrystallization steps, where the crystals and mother liquor are collected and re-processed separately to enrich one isomer in each fraction. This can be a labor-intensive process.

  • Column Chromatography: For a more definitive separation, column chromatography using silica gel is often the most effective method for separating isomers. A solvent system such as hexane/ethyl acetate with a gradient elution would likely provide good separation.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is 51-55 °C . A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/n-Hexane)
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot n-hexane (the "anti-solvent") with swirling until the solution becomes faintly cloudy (turbid).[5]

  • Clarification: Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold mixture of the recrystallization solvents for washing.

Visual Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution decolorize Decolorize with Activated Charcoal (Optional) hot_solution->decolorize if colored cool Slow Cooling to Room Temperature hot_filter Hot Gravity Filtration (if decolorized or insoluble impurities present) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry

Caption: Recrystallization workflow for this compound.

References

common side reactions in the synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This pyrazole derivative is a crucial building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by subtle side reactions that can significantly impact yield, purity, and downstream applications. This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your experiments effectively. We will delve into the causality behind common issues, offering field-proven insights to ensure your synthesis is both successful and reproducible.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, framed in a question-and-answer format.

Question 1: My final product is a mixture of two regioisomers, this compound and ethyl 5-methyl-1H-pyrazole-4-carboxylate, which are very difficult to separate by column chromatography. How can I improve the regioselectivity?

Answer: This is the most prevalent side reaction in this synthesis. The formation of two regioisomers stems from the reaction of hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent, typically ethyl 2-(ethoxymethylene)-3-oxobutanoate or a related precursor. Hydrazine can attack either of the two electrophilic carbon centers.

  • Root Cause Analysis: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl-like carbons, followed by condensation, cyclization, and dehydration. The selectivity is governed by the relative electrophilicity of the two sites and the stability of the intermediates. The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can lead to a mixture of two pyrazole regioisomers.[1][2]

  • Troubleshooting & Optimization Strategies:

    • pH Control: The reaction's regioselectivity is highly dependent on pH.[2] Under neutral or slightly acidic conditions (e.g., using acetic acid as a solvent or co-solvent), the ketone carbonyl is preferentially protonated, making it more electrophilic and favoring the attack that leads to the desired 3-methyl isomer. Conversely, under basic conditions, the enolate formation can alter the reactive sites.

    • Solvent Choice: Standard solvents like ethanol can participate in the reaction, competing with the hydrazine nucleophile and potentially lowering regioselectivity.[1] Using non-nucleophilic, polar aprotic solvents like N,N-dimethylacetamide (DMA) or employing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), which are non-nucleophilic, can significantly enhance regioselectivity by preventing solvent competition.[1][3]

    • Temperature Management: Running the initial addition of hydrazine at a lower temperature (0-5 °C) can help favor the kinetically controlled product, which is often the desired isomer. Subsequent heating to reflux is then used to drive the cyclization and dehydration to completion.

Question 2: I'm observing a significant amount of a highly polar byproduct that remains at the baseline on my TLC plate, and my overall yield of the desired ester is low. What is this impurity?

Answer: This is a classic sign of ester hydrolysis. The byproduct is almost certainly 3-methyl-1H-pyrazole-4-carboxylic acid.

  • Root Cause Analysis: The synthesis often uses hydrazine hydrate (H₂N-NH₂·H₂O), which is both a source of water and a basic reagent. At elevated temperatures (reflux) and over extended reaction times, these conditions can promote the saponification (hydrolysis) of the ethyl ester group.

  • Troubleshooting & Optimization Strategies:

    • Minimize Water Content: If possible, use anhydrous hydrazine. If using hydrazine hydrate, use the minimum necessary excess and ensure your solvent is dry.

    • Control Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly. Unnecessarily long reflux times will increase the extent of hydrolysis.

    • Neutralize Workup: During the aqueous workup, ensure the pH is adjusted to be neutral or slightly acidic (pH 6-7) before extraction. This protonates the carboxylate salt, allowing it to be potentially extracted, but more importantly, it prevents further base-catalyzed hydrolysis.

Question 3: My reaction seems to stall, and the crude NMR shows complex signals that are not from my starting material or the final pyrazole product. What are these intermediates?

Answer: You are likely observing stable reaction intermediates that have failed to cyclize or dehydrate completely.

  • Root Cause Analysis: The reaction mechanism involves the formation of a hydrazone or an enamine intermediate after the initial nucleophilic attack.[2] The subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring requires overcoming an energy barrier, which is typically achieved by heating or catalysis.

  • Troubleshooting & Optimization Strategies:

    • Ensure Sufficient Thermal Energy: Confirm that your reaction is maintained at a sufficient reflux temperature. In higher-boiling solvents like n-butanol or toluene, the higher temperature can facilitate the final dehydration step more effectively than in ethanol.

    • Catalytic Acid: Add a catalytic amount (5-10 mol%) of a weak acid like acetic acid or p-toluenesulfonic acid (p-TsOH).[4] Acid catalysis promotes the dehydration of the cyclic intermediate, driving the reaction towards the final aromatic product.

    • Azeotropic Water Removal: If the reaction is run in a suitable solvent like toluene, using a Dean-Stark apparatus to remove the water formed during the reaction can effectively drive the equilibrium towards the pyrazole product.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable and high-yielding synthetic route for this compound?

The most robust and widely used method is the condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate . This precursor already contains the required carbon skeleton, and the ethoxymethylene group acts as a good leaving group, which directs the cyclization to form the 4-carboxylate pyrazole with high regioselectivity compared to other 1,3-dicarbonyl precursors.

FAQ 2: How critical is the purity of the starting materials?

Extremely critical. The primary precursor, ethyl 2-(ethoxymethylene)-3-oxobutanoate, can undergo decomposition or polymerization upon storage. Using aged or impure starting material is a common source of low yields and the formation of intractable tarry side products. It is recommended to use freshly prepared or recently purchased precursor and to verify its purity by NMR before use.

FAQ 3: What are the best practices for the final purification of the product?

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities like excess hydrazine.[5] Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Flash Column Chromatography: This is the most effective method for removing regioisomers and other organic impurities.[6] A silica gel column with a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) typically provides excellent separation.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be used to obtain highly pure, crystalline material.[7]

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and regioselectivity based on the principles discussed above.

Synthesis of this compound

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (10.0 g, 54.3 mmol, 1.0 equiv.).

    • Add 100 mL of absolute ethanol.

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrazine hydrate (2.72 g of 100% hydrazine hydrate, 54.3 mmol, 1.0 equiv.) dropwise over 15-20 minutes. The reaction is exothermic.[8] Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).

  • Workup and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.[5]

    • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (Rf ≈ 0.3 in 30% EtOAc/hexanes) and remove the solvent under reduced pressure to afford this compound as a white to pale yellow solid.

Section 4: Data Summary Table

The regioselectivity of pyrazole synthesis is highly substrate and condition dependent. The following table provides an illustrative summary of how conditions can affect the outcome.

ConditionDesired Isomer : Side Product RatioTypical Yield (%)Notes
Hydrazine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate in Ethanol>95 : 575-85This is the standard, optimized route where the precursor strongly directs the desired regiochemistry.
Hydrazine + Ethyl Acetoacetate + Formylating Agent (In-situ) in Ethanol80 : 20 to 90 : 1060-75One-pot methods can be efficient but often offer less control over regioselectivity, leading to more isomeric byproducts.[9]
Methylhydrazine + Unsymmetrical 1,3-Diketone in Ethanol50 : 50 to 85 : 1550-70Demonstrates poor selectivity with substituted hydrazines, which can be improved with specialized solvents.[1]
Methylhydrazine + Unsymmetrical 1,3-Diketone in HFIP>97 : 370-80Shows the dramatic improvement in regioselectivity achieved by using a non-nucleophilic, hydrogen-bonding solvent.[1]

Section 5: Reaction Mechanism & Key Side Reaction Pathway

The diagram below illustrates the reaction pathway for the synthesis of this compound and highlights the branching point that leads to the formation of the undesired regioisomer.

Caption: Reaction mechanism showing the major pathway to the desired product and the minor pathway leading to the regioisomeric side product.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of this important class of heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, appearing in drugs such as the anti-inflammatory celecoxib and various analgesics and antipyretics.[1]

This document will guide you through the intricacies of the Knorr pyrazole synthesis and related methodologies, focusing on the common challenges and their solutions.[2][3][4]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives.

Issue 1: Low Yield of the Desired Pyrazole Product

Q: I am consistently obtaining a low yield of my target this compound derivative. What are the likely causes and how can I improve it?

A: Low yields in pyrazole synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 1,3-Dicarbonyl Compound: Ensure your β-ketoester (e.g., ethyl acetoacetate) is of high purity. Impurities can lead to unwanted side reactions. Consider distillation if the purity is questionable.

    • Hydrazine Source: Hydrazine hydrate is commonly used, but its concentration can decrease over time. Use a fresh, properly stored bottle. For substituted hydrazines, ensure they are free of oxidation byproducts, which can introduce color and impurities into your reaction.[5][6]

  • Reaction Conditions:

    • Solvent Choice: While ethanol is a common solvent, dipolar aprotic solvents like DMF or N,N-dimethylacetamide can sometimes provide better results, especially for less reactive substrates.[7]

    • Temperature Control: The initial condensation of hydrazine with a carbonyl is often exothermic. Running the initial phase of the reaction at a lower temperature (e.g., 0-5 °C) before refluxing can minimize side product formation.

    • pH of the Reaction Medium: The reaction is typically catalyzed by a small amount of acid (e.g., a few drops of acetic acid).[3] However, if you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction medium might be too acidic, which can hinder the reaction. In such cases, adding a mild base like sodium acetate can be beneficial.[8]

  • Work-up Procedure:

    • Product Precipitation: After the reaction, pouring the mixture into ice-cold water is a standard method to precipitate the pyrazole product. Ensure the volume of water is sufficient to fully precipitate the product.

    • Extraction of Mother Liquor: If your product has some solubility in the aqueous layer, consider extracting the mother liquor with a suitable organic solvent (e.g., ethyl acetate, chloroform) to recover any dissolved product.[9]

Issue 2: Formation of Regioisomers

Q: I am using a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound, and I'm getting a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

A: The formation of regioisomers is a common challenge in pyrazole synthesis when both reactants are unsymmetrical. The outcome is determined by which nitrogen of the hydrazine attacks which carbonyl group of the 1,3-dicarbonyl compound.

  • Understanding the Mechanism: The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl.

    • In a substituted hydrazine (R-NH-NH2), the terminal NH2 group is generally more nucleophilic.

    • In a β-ketoester, the ketone carbonyl is typically more electrophilic than the ester carbonyl.

  • Strategies for Control:

    • Solvent Effects: Aprotic dipolar solvents have been shown to improve regioselectivity in some cases compared to protic solvents like ethanol.[7]

    • Catalyst Choice: The use of certain catalysts can influence the regiochemical outcome. While often just acid-catalyzed, exploring other catalysts might be beneficial.

    • Stepwise Synthesis: A more controlled approach is a stepwise synthesis. First, react the hydrazine with the more reactive carbonyl under milder conditions to form a hydrazone intermediate. Then, induce cyclization under more forcing conditions.

Issue 3: Reaction Discoloration and Impurity Formation

Q: My reaction mixture turns a dark yellow or red color, and I'm having trouble purifying the final product. What is causing this and how can I prevent it?

A: Discoloration is often due to the decomposition of the hydrazine starting material or the formation of side products.[8]

  • Hydrazine Stability: Hydrazines, especially substituted ones like phenylhydrazine, can be sensitive to air and light, leading to colored oxidation byproducts.

    • Solution: Use fresh, high-purity hydrazine. If necessary, purify the hydrazine by distillation before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[8]

  • Side Reactions:

    • Self-condensation of the 1,3-dicarbonyl: Under certain conditions, the β-ketoester can undergo self-condensation.

    • Formation of Pyrazolines: Incomplete oxidation can lead to the formation of pyrazoline intermediates, which can sometimes be colored.[7][10]

    • Solution: Careful control of reaction temperature and time is crucial. Monitor the reaction by TLC to determine the optimal time to stop the reaction.

  • Purification:

    • If discoloration is a persistent issue, purification by column chromatography is often necessary.

    • Recrystallization from a suitable solvent (e.g., ethanol, or a hexane/ethyl acetate mixture) can also be effective in removing colored impurities.[8][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr synthesis of this compound?

A1: The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2][4] For this compound, the reactants are ethyl acetoacetate and hydrazine. The mechanism proceeds as follows:

  • Condensation: One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of ethyl acetoacetate to form a hydrazone intermediate.

  • Cyclization: The second nitrogen atom of the hydrazine then attacks the other carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate eliminates two molecules of water to form the aromatic pyrazole ring.[3]

Q2: What are some alternative methods for synthesizing pyrazole-4-carboxylate derivatives?

A2: Besides the Knorr synthesis, other methods include:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne.[7] This method can offer good control over regioselectivity.

  • From α,β-Unsaturated Ketones (Chalcones): Reaction of chalcones with hydrazine derivatives first forms pyrazolines, which are then oxidized to pyrazoles.[6][7]

  • Multi-component Reactions: One-pot reactions involving, for example, an aldehyde, malononitrile, and a hydrazine derivative can provide access to highly substituted pyrazoles.[11][12]

Q3: What safety precautions should be taken when working with hydrazine hydrate?

A3: Hydrazine hydrate is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard procedure for the Knorr synthesis of the title compound.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol illustrates a common variation for producing substituted pyrazoles.[9]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Methylhydrazine

  • Ethanol

Procedure:

  • Combine ethyl (ethoxymethylene)cyanoacetate (1 equivalent) and methylhydrazine (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.[9]

  • Reflux the mixture for approximately 16 hours.[9]

  • Cool the reaction mixture and pour it over ice water.[9]

  • Collect the precipitated product by filtration and dry it.[9]

  • Extract the mother liquor with chloroform, wash the organic layer with brine, and dry over sodium sulfate.[9]

  • Remove the solvent under reduced pressure.[9]

  • Combine both batches of the product and recrystallize from ethanol to yield the pure product.[9]

IV. Data Presentation and Visualization

Table 1: Optimization of Reaction Conditions
EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolAcetic AcidReflux475
2DMFAcetic Acid100282
3WaterNone80665
4Toluenep-TSAReflux858

This table is a representative example of how to systematically optimize reaction conditions.

Diagrams

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Step 1 Hydrazine Hydrazine Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Intermediate Pyrazole Pyrazole Dehydration->Pyrazole Final Product Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Reactant Purity Low_Yield->Check_Purity Yes Regioisomer_Issue Regioisomers? Low_Yield->Regioisomer_Issue No Optimize_Conditions Optimize T, Solvent, Catalyst Check_Purity->Optimize_Conditions Improve_Workup Improve Work-up Optimize_Conditions->Improve_Workup Improve_Workup->Regioisomer_Issue Control_Selectivity Modify Solvent/Catalyst Regioisomer_Issue->Control_Selectivity Yes Impurity_Issue Impurities? Regioisomer_Issue->Impurity_Issue No Stepwise_Synthesis Consider Stepwise Synthesis Control_Selectivity->Stepwise_Synthesis Stepwise_Synthesis->Impurity_Issue Inert_Atmosphere Use Inert Atmosphere Impurity_Issue->Inert_Atmosphere Yes Successful_Synthesis Successful Synthesis Impurity_Issue->Successful_Synthesis No Purify_Reactants Purify Hydrazine Inert_Atmosphere->Purify_Reactants Column_Chromatography Purify by Chromatography Purify_Reactants->Column_Chromatography Column_Chromatography->Successful_Synthesis

References

Technical Support Center: Synthesis of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The information provided herein is based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction

The synthesis of this compound is a common yet sometimes challenging procedure in medicinal chemistry and materials science. The formation of the pyrazole ring through the condensation of a hydrazine with a 1,3-dicarbonyl compound is a robust reaction, but it is not without its pitfalls. This guide provides a structured troubleshooting framework in a question-and-answer format to address specific issues you may encounter.

Core Synthesis Workflow

The primary route for synthesizing this compound involves the cyclocondensation of hydrazine with an appropriate β-ketoester, such as ethyl 2-formyl-3-oxobutanoate or a related derivative. The general reaction is depicted below:

Synthesis_Workflow reagents Ethyl Acetoacetate + Formylating Agent beta_ketoester Ethyl 2-formyl-3-oxobutanoate (or equivalent) reagents->beta_ketoester In situ generation or direct use cyclization Cyclocondensation beta_ketoester->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization crude_product Crude Product Mixture cyclization->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Ethyl 3-methyl-1H- pyrazole-4-carboxylate purification->final_product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Problem Potential Cause Solution
Low or No Product Yield Incomplete reaction; incorrect stoichiometry; degradation of starting materials or product.Verify the quality of hydrazine hydrate (it can degrade over time). Ensure accurate molar ratios of reactants. Monitor the reaction progress using TLC or LC-MS.
Formation of Isomeric Impurities The reaction of hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers.Control the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. The choice of solvent can also influence regioselectivity. Purification by column chromatography is often necessary to separate isomers.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities. The melting point of the pure compound is 51-55 °C.Ensure all solvent is removed under reduced pressure. If the product is still an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If impurities are suspected, purification by column chromatography or recrystallization is recommended.
Difficult Purification Co-elution of the product with starting materials or byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Reaction Stalls Insufficient heating; poor quality of reagents.Ensure the reaction is maintained at the appropriate temperature. As mentioned, check the quality of the hydrazine hydrate.

In-Depth Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Reagent Quality: Hydrazine hydrate is susceptible to oxidation and can degrade over time. It is advisable to use a freshly opened bottle or to titrate older batches to determine the active hydrazine concentration.

  • Reaction Conditions: The cyclocondensation reaction is typically exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition of the product. It is often beneficial to add the hydrazine hydrate dropwise at a controlled temperature, for instance, in an ice bath.[1]

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

  • Work-up Procedure: During the work-up, ensure that the pH is carefully controlled during any extraction steps to prevent the product from partitioning into the aqueous layer, especially if it is protonated or deprotonated. The product should be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[1]

Q2: I am observing a significant amount of an isomeric byproduct. How can I control the regioselectivity of the reaction?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with hydrazine. In the case of ethyl 2-formyl-3-oxobutanoate, the initial attack of the hydrazine can occur at either of the two carbonyl groups, leading to the formation of this compound and ethyl 5-methyl-1H-pyrazole-4-carboxylate.

  • Kinetic vs. Thermodynamic Control: The regioselectivity can be influenced by the reaction conditions. Running the reaction at a lower temperature generally favors the formation of the thermodynamically more stable isomer.

  • pH Control: The pH of the reaction mixture can influence which carbonyl group is more reactive. Conducting the reaction in a buffered solution or with the addition of a catalytic amount of acid (like acetic acid) can sometimes improve the selectivity for the desired isomer.

  • Purification: In many cases, the formation of a mixture of isomers is unavoidable. Separation is typically achieved by silica gel column chromatography.[2] A careful selection of the eluent system is crucial for achieving good separation.

Q3: My final product is a persistent oil, not the expected solid. What steps can I take to induce crystallization?

A3: this compound has a reported melting point of 51-55 °C, so it should be a solid at room temperature. An oily product suggests the presence of impurities or residual solvent.

  • Solvent Removal: Ensure that all traces of the reaction and extraction solvents are removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Purification: If solvent removal does not yield a solid, it is highly likely that impurities are present. Purify the compound by column chromatography.

  • Crystallization Techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the oil to act as a seed for crystallization.

    • Recrystallization: Dissolve the oil in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is insoluble (e.g., water, hexanes) dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of crystals.

Q4: The purification by column chromatography is proving difficult, with the product co-eluting with an impurity. What are my options?

A4: Co-elution during column chromatography can be a frustrating issue. Here are several strategies to address this:

  • Optimize the Mobile Phase:

    • Solvent Polarity: Systematically vary the polarity of your eluent. Small changes in the ratio of your solvents (e.g., from 20% ethyl acetate in hexanes to 15% or 25%) can significantly impact separation.

    • Solvent System: Switch to a different solvent system altogether. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options include alumina or reverse-phase silica gel.

  • Recrystallization: As an alternative to chromatography, recrystallization can be a powerful purification technique, especially if the impurity has a significantly different solubility profile than your product. Experiment with different solvent pairs to find the optimal conditions.

  • Chemical Derivatization: In some challenging cases, it may be possible to selectively react either the product or the impurity to form a derivative with different chromatographic properties. After separation, the original compound can be regenerated. This is a more advanced technique and should be considered carefully based on the functional groups present.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol. Cool the flask in an ice bath.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution over 15-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Remove the ethanol under reduced pressure.

    • To the residue, add water and extract the product with ethyl acetate (3 x volume of water).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent pair (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

challenges in the scale-up of ethyl 3-methyl-1H-pyrazole-4-carboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate Scale-Up

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of this compound. This key heterocyclic building block is fundamental in the development of numerous active pharmaceutical ingredients (APIs). However, transitioning its synthesis from the laboratory bench to pilot or production scale introduces a host of challenges that can impact yield, purity, and safety.[1][2]

This guide is structured to provide direct, actionable insights for researchers, process chemists, and manufacturing professionals. We will move beyond simple procedural descriptions to explore the underlying chemical principles, helping you anticipate, troubleshoot, and resolve common issues encountered during scale-up.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and industrially viable route to this compound involves the cyclocondensation reaction between a hydrazine species and an appropriate 1,3-dielectrophile precursor. A standard method employs the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate.

The reaction proceeds via a nucleophilic attack of the hydrazine on the enone system, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

G reactant reactant intermediate intermediate product product reagent reagent A Ethyl 2-(ethoxymethylene)- 3-oxobutanoate C Addition-Elimination Intermediate A->C 1. Nucleophilic Attack B Hydrazine Hydrate B->C D Cyclized Intermediate C->D 2. Intramolecular Cyclization E Ethyl 3-methyl-1H-pyrazole- 4-carboxylate D->E 3. Dehydration (-H2O)

Caption: Core reaction pathway for pyrazole synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, high-frequency problems encountered during the scale-up process in a question-and-answer format.

Issue 1: Reduced Yield and Increased Impurities

Q: "My reaction yield dropped from 90% at the 50g scale to 65% at the 5kg scale, and HPLC shows a significant new impurity peak. What's happening?"

A: This is a classic scale-up challenge stemming from changes in physical parameters that are non-linear with scale.[1][2] The primary culprits are thermal control and mixing efficiency.

  • Causality - Thermal Control: The reaction is highly exothermic. As you increase the batch size, the surface-area-to-volume ratio of your reactor decreases dramatically. This traps heat, raising the internal temperature.[3] Elevated temperatures can accelerate side reactions, such as the formation of the undesired regioisomer (ethyl 5-methyl-1H-pyrazole-4-carboxylate) or promote decomposition of starting materials and product.

  • Causality - Mixing: In a large reactor, achieving homogenous mixing is difficult.[4] Pockets of high reactant concentration (e.g., where the hydrazine is being added) can create localized "hot spots" that drive impurity formation, even if the bulk temperature reading appears normal.

Troubleshooting Protocol:

  • Characterize the Exotherm: Before scaling, perform reaction calorimetry (e.g., using an RC1 or similar instrument) on a small scale to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[4] This data is critical for designing a safe and efficient process.

  • Control Reagent Addition: Never add the hydrazine all at once at scale. Implement a slow, controlled addition via a dosing pump, monitoring the internal reaction temperature closely. The addition rate should be tied directly to the cooling capacity of your reactor to prevent heat accumulation.[5]

  • Optimize Agitation: Ensure the agitator design and speed are sufficient for the vessel geometry and batch volume. Modeling tools like CFD can help predict mixing efficiency and identify potential dead zones.[4]

  • Identify the Impurity: Isolate and characterize the new impurity. If it is the 5-methyl regioisomer, consider adjusting the reaction pH. The cyclization step's regioselectivity can be influenced by the protonation state of the intermediates.

Issue 2: Poor Product Isolation and Physical Properties

Q: "During crystallization, my product is 'oiling out' before solidifying, and the final filtered cake is like mud, taking hours to filter. Why?"

A: This points to issues with crystallization and particle engineering, which are highly sensitive to scale.[1]

  • Causality - Oiling Out: This occurs when the solution becomes supersaturated too quickly or in the presence of impurities. The product comes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This is often caused by cooling the batch too rapidly or using an inappropriate solvent system.

  • Causality - Poor Filtration: A "muddy" or fine-particle solid is typically the result of rapid, uncontrolled nucleation (crash crystallization). This creates a large number of very small crystals with poor filtering characteristics.

Troubleshooting Protocol:

  • Develop a Robust Crystallization Protocol:

    • Solvent Selection: Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., Ethanol/Water, Isopropanol/Heptane).

    • Controlled Cooling: Implement a slow, linear cooling ramp. A typical starting point is 10-20°C per hour. Avoid "shock cooling" with a very cold utility fluid.

    • Seeding: Once the solution reaches a metastable supersaturated state, add a small amount (0.1-1.0 wt%) of previously isolated, high-purity product (seed crystals). This provides a template for controlled crystal growth, rather than uncontrolled nucleation.

    • Hold Times: Include hold times (aging) at various temperatures during the cooling profile to allow the crystals to grow and mature, improving their size and morphology.

Issue 3: Safety Incidents and Runaway Reactions

Q: "We had an unexpected pressure buildup and a rapid temperature spike during hydrazine addition at the pilot scale. How can we prevent this?"

A: This is a serious safety event, likely a thermal runaway reaction.[6][7] It underscores the absolute necessity of a thorough process safety assessment before any scale-up operation.

  • Causality - Hydrazine: Hydrazine is an energetic material and its decomposition can be catalyzed by various substances. More critically, the primary reaction itself is exothermic. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will increase, which in turn accelerates the reaction rate, creating a dangerous positive feedback loop.[3]

  • Causality - Cooling Failure: A runaway can be initiated by a simple cooling failure, incorrect valve operation, or adding the hydrazine too quickly.

Troubleshooting & Prevention Protocol:

  • Conduct a Hazard Assessment: Perform a thorough Process Hazard Analysis (PHA) before scaling up.[6] This should identify all potential hazards and failure modes.

  • Adiabatic Calorimetry: Use techniques like Accelerating Rate Calorimetry (ARC) or Advanced Reactive System Screening Tool (ARSST) to determine the "what if" scenario of a cooling failure.[4] This data tells you the time to maximum rate and helps define the safety limits of the process.

  • Engineer for Safety:

    • Ensure the reactor's cooling system is robust and can handle the maximum heat output of the reaction.

    • Install independent high-temperature alarms and trips that can automatically stop reagent addition.

    • Develop a documented emergency plan, including a validated "quench" procedure to rapidly kill the reaction if control is lost.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I need to control during scale-up?

A1: Based on the chemistry, the primary CPPs are:

  • Temperature: Directly impacts reaction rate and impurity formation.

  • Hydrazine Addition Rate: Controls the rate of heat generation.

  • Agitator Speed: Affects mixing, heat transfer, and mass transfer.

  • pH/Base Equivalents: Can influence regioselectivity and stability of intermediates.

ParameterControl RationaleTypical Range (Example)
Reaction Temp. Control kinetics vs. side reactions20°C to 60°C
Hydrazine Addition Maintain thermal control1-4 hours for full charge
Agitation Speed Ensure homogeneity, prevent hot spots100-300 RPM (Vessel Dependent)
Crystallization Cooling Control particle size and purity5-20°C / hour

Q2: What are the specific handling precautions for using hydrazine hydrate at an industrial scale?

A2: Hydrazine hydrate is toxic and a suspected carcinogen.[8][9] All handling must be done in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[10] Use closed-system transfers wherever possible to minimize exposure. Ensure emergency eyewash and shower stations are immediately accessible. All waste and rinse material containing hydrazine must be collected and disposed of as hazardous waste according to local regulations.

Q3: Which analytical methods are best for in-process control (IPC)?

A3: HPLC is the preferred method for monitoring the disappearance of the starting material and the formation of the product and key impurities. A validated method should be in place before the first scale-up batch. For monitoring crystallization, process analytical technology (PAT) tools like Focused Beam Reflectance Measurement (FBRM) can provide real-time data on particle size and count.

Section 4: Key Experimental Protocols

Protocol 1: Scale-Down Model for Process Validation

This protocol is designed for a 1-L jacketed laboratory reactor to mimic the conditions of a larger plant vessel.

  • Vessel Setup: Equip a 1-L jacketed reactor with an overhead mechanical stirrer (using an anchor or pitched-blade impeller), a temperature probe (thermocouple), a condenser, and a dosing pump for liquid addition.

  • Charge & Inert: Charge the reactor with ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and the chosen solvent (e.g., ethanol, ~5 volumes). Begin agitation to ensure good mixing. Purge the vessel with nitrogen.

  • Thermal Control: Set the jacket temperature to the target reaction temperature (e.g., 25°C).

  • Controlled Addition: Prepare a solution of hydrazine hydrate (1.05 eq) in ethanol. Using the dosing pump, add the hydrazine solution subsurface over 2 hours, ensuring the internal temperature does not exceed the setpoint by more than 2-3°C.

  • Reaction & IPC: Hold the reaction mixture at temperature for 1-3 hours after the addition is complete. Take samples periodically for HPLC analysis to confirm reaction completion.

  • Work-up: Proceed with the planned work-up and crystallization protocol.

Protocol 2: Optimized Crystallization for Isolation

  • Solvent Swap (if needed): Once the reaction is complete, concentrate the reaction mixture under vacuum to a reduced volume. Add the primary crystallization solvent (e.g., Isopropanol) and continue concentration to remove the reaction solvent.

  • Temperature Adjustment: Adjust the batch temperature to 60-70°C to ensure everything is in solution.

  • Controlled Anti-Solvent Addition: If using an anti-solvent (e.g., Heptane or Water), slowly add it at the elevated temperature until the solution becomes slightly turbid, then add a small amount of the primary solvent to redissolve. This places the solution in the metastable zone.

  • Seeding: Cool the batch to ~55°C and add a slurry of seed crystals (0.5 wt% in the crystallization solvent).

  • Cooling & Aging: Hold at the seeding temperature for 1-2 hours to allow crystals to grow. Then, begin a slow, controlled cooling ramp (e.g., 10°C/hour) down to 0-5°C.

  • Isolation: Hold at the final temperature for at least 2 hours before filtering the solid. Wash the filter cake with a cold, pre-chilled solvent mixture.

  • Drying: Dry the product in a vacuum oven at a temperature below its melting point until residual solvents meet specification.

Section 5: Process Safety Visualization

A critical aspect of scale-up is planning for deviations. The following decision tree outlines a response to a cooling failure, a high-risk event for this process.

G start_node start_node action_node action_node decision_node decision_node end_node end_node safe_end_node safe_end_node A Deviation: Cooling Failure (Jacket Temp Rising) B STOP Hydrazine Addition IMMEDIATELY A->B C Is Internal Temp > T_limit? B->C D Apply Emergency Cooling (e.g., Chilled Brine) C->D Yes G Monitor Temp Until Stable C->G No E Is Temp Still Rising? D->E F INITIATE EMERGENCY QUENCH (Add Quenching Agent) E->F Yes E->G No I Investigate Cause of Failure F->I H Process Stabilized G->H H->I

Caption: Decision tree for a cooling failure event.

References

byproduct formation in the synthesis of pyrazole esters and its prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Preventing Byproduct Formation

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of pyrazole esters. As a Senior Application Scientist, I understand that unexpected byproducts and low yields can be a significant hindrance to your research. This resource provides in-depth, field-proven insights into common issues, focusing on the causality behind experimental choices to help you optimize your synthetic routes.

The most common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] While robust, this reaction and subsequent modifications can be prone to several side reactions, most notably the formation of regioisomers and N-alkylation byproducts.[3][4] This guide will address these challenges in a practical question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis and purification of pyrazole esters.

Issue 1: My NMR/LC-MS shows two distinct product peaks with identical mass. How do I resolve this?

Answer: You are likely observing the formation of regioisomers . This is the most common byproduct issue in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[2][3] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of two isomeric pyrazoles that are often difficult to separate via standard column chromatography.[3][5]

Probable Causes & Mechanistic Insight:

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]

  • Electronic Effects: The nucleophilic nitrogen of the substituted hydrazine (e.g., methylhydrazine) can attack the more electrophilic carbonyl carbon. Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl group.[3]

  • Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the reaction towards the less sterically hindered carbonyl group.[3]

  • Reaction Conditions (pH): The pH of the reaction is critical. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, and the reaction proceeds through the less nucleophilic nitrogen, which can alter the regioselectivity.[3]

Solutions & Prevention Strategies:

  • Solvent Optimization: The choice of solvent can have a dramatic impact. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity, often favoring a single isomer.[6][7] These solvents can stabilize intermediates through hydrogen bonding, influencing the kinetic pathway of the cyclization.

  • pH Control: Carefully controlling the pH can favor one isomer. For instance, acidic conditions can reverse the selectivity compared to neutral or basic conditions by altering the nucleophilicity of the hydrazine nitrogens.[3][8] A trial run with a catalytic amount of a weak acid like acetic acid is recommended.[9]

  • Strategic Use of Precursors: Employing β-enamino diketones or other 1,3-dicarbonyl surrogates can provide greater control over the reaction pathway, leading to improved regioselectivity.[10]

  • Purification: If a mixture is unavoidable, separation can sometimes be achieved by careful column chromatography with a less polar solvent system or by converting the pyrazoles into salts, which may have different crystallization properties.[5][11]

Issue 2: During the N-alkylation of my pyrazole ester, I'm getting a mixture of two alkylated products.

Answer: This is another classic case of regioisomerism, but at the N-alkylation stage. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, making it difficult to selectively alkylate just one.[12][13] This often results in a mixture of N1 and N2 alkylated products, which can be challenging to separate.[4]

Probable Causes & Mechanistic Insight:

The regioselectivity of N-alkylation is influenced by the steric environment of the two ring nitrogens and the nature of the base and alkylating agent used.[12]

  • Steric Hindrance: A bulky substituent at the C3 or C5 position of the pyrazole ring will sterically hinder the adjacent nitrogen, favoring alkylation at the more accessible nitrogen.[13]

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃ vs. NaH) can influence the regioselectivity. The cation of the base can coordinate with the pyrazole anion, influencing which nitrogen is more available for alkylation.[12]

  • Alkylating Agent: Very reactive and small alkylating agents (like methyl iodide) often show poor selectivity, whereas bulkier agents may provide better control.[13]

Solutions & Prevention Strategies:

  • Use of Bulky Silyl Groups: A powerful strategy involves introducing a sterically demanding group, like a triphenylsilyl group, onto the pyrazole ring. This group directs alkylation to the distal nitrogen. The silyl group can then be removed under mild conditions (e.g., with Bu₄NF).[14]

  • Base Selection: Changing the base can alter the outcome. For instance, using sodium hydride (NaH) has been shown to prevent the formation of certain regioisomeric products compared to potassium carbonate (K₂CO₃).[12]

  • Enzymatic Alkylation: For high-value applications, engineered enzymes have been developed that can perform N-alkylation with exceptional regioselectivity (>99%), offering a green and highly specific alternative to traditional chemical methods.[4]

  • Masked Methylating Reagents: Using sterically bulky α-halomethylsilanes as masked methylating agents can significantly improve N1-selectivity. The bulky silyl group disfavors the N2-alkylation pathway, and the silyl group is subsequently cleaved to yield the N-methyl pyrazole.[13]

Issue 3: My yield is consistently low, and I see multiple unidentified byproducts in my crude analysis.

Answer: Low yields can stem from incomplete reactions, degradation of starting materials or products, or the formation of multiple side products beyond simple regioisomers. One common issue is the formation of a pyrazoline intermediate that fails to aromatize to the final pyrazole.

Probable Causes & Mechanistic Insight:

  • Incomplete Aromatization: When synthesizing pyrazoles from α,β-unsaturated carbonyl compounds, the reaction proceeds through a pyrazoline intermediate. The final step is the elimination of a leaving group or oxidation to form the aromatic pyrazole ring. If this step is inefficient, the pyrazoline will be a major byproduct.[2][7]

  • Degradation: The 1,3-dicarbonyl starting material can be unstable, especially under harsh acidic or basic conditions, leading to cleavage or self-condensation products.[15]

  • Side Reactions of Hydrazine: Hydrazine is highly reactive and can participate in undesired side reactions if not controlled properly.

Solutions & Prevention Strategies:

  • Promote Aromatization: If pyrazoline formation is suspected, adding a mild oxidizing agent (e.g., I₂ or simply exposing the reaction to air) can facilitate the conversion to the pyrazole.[10]

  • Optimize Reaction Conditions:

    • Temperature: Avoid excessive heat, which can cause degradation.[15] Microwave-assisted heating can sometimes reduce reaction times and improve yields.[2]

    • Purity of Reactants: Ensure your 1,3-dicarbonyl compound and hydrazine are pure. Impurities can lead to a cascade of side reactions.[15]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for pyrazole esters? A1: The most prevalent method is the Knorr synthesis, which is a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (like a β-ketoester).[1][16] Other common methods include the reaction of hydrazines with α,β-unsaturated ketones and 1,3-dipolar cycloaddition reactions.[2][16]

Q2: How can I confirm the structure of my pyrazole regioisomers? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Specifically, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons on the N-substituent and protons on the C5 substituent, unambiguously confirming the connectivity.[5][17] X-ray crystallography provides the ultimate proof of structure if you can obtain suitable crystals.[14]

Q3: Can the stoichiometry of the reactants affect the regioselectivity? A3: Yes, recent studies using transient flow technology have revealed that the initial ratio of the 1,3-dicarbonyl to the hydrazine can influence the reaction rates and, consequently, the final ratio of regioisomers.[18] This is an often-overlooked parameter that can be a valuable tool for optimization.

Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis? A4: Yes, there is growing interest in sustainable methods. This includes using eco-friendly catalysts and solvents, such as employing lithium perchlorate as a Lewis acid catalyst or conducting reactions in natural acids like lemon juice.[2][19] Microwave-assisted synthesis is also considered a greener alternative as it often reduces reaction times and energy consumption.[2]

Visualizations & Protocols

Diagram: Regioisomer Formation in Knorr Synthesis

This diagram illustrates how an unsymmetrical 1,3-dicarbonyl compound reacts with methylhydrazine to form two possible regioisomeric pyrazole products.

G start1 Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) A Attack at Carbonyl 1 start1->A Pathway A B Attack at Carbonyl 3 start1->B Pathway B start2 Substituted Hydrazine (R2-NH-NH2) start2->A start2->B P1 Regioisomer A A->P1 Cyclization P2 Regioisomer B B->P2 Cyclization

Caption: Knorr synthesis pathways leading to two regioisomers.

Diagram: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve the problem of low reaction yields.

Workflow start Low Yield Observed check_purity 1. Analyze Reactant Purity (NMR, GC/MS) start->check_purity is_pure Reactants Pure? check_purity->is_pure purify Purify Starting Materials (Distillation/Recrystallization) is_pure->purify No analyze_crude 2. Analyze Crude Mixture (LC-MS, NMR) is_pure->analyze_crude Yes purify->start Re-run Reaction identify_byproducts Identify Major Byproducts analyze_crude->identify_byproducts regioisomers Regioisomers Detected identify_byproducts->regioisomers Isomers incomplete Starting Material Remains identify_byproducts->incomplete Unreacted SM degradation Degradation Products identify_byproducts->degradation Other optimize_regio Optimize for Regioselectivity (Solvent, pH, Temp) regioisomers->optimize_regio optimize_cond Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize_cond milder_cond Use Milder Conditions (Lower Temp, Weaker Base/Acid) degradation->milder_cond

Caption: A step-by-step guide to troubleshooting low yields.

Protocol: General Method for Optimizing Regioselectivity using Solvent Effects

This protocol provides a starting point for improving the regioselectivity of a Knorr pyrazole synthesis by comparing a standard solvent with a fluorinated alcohol.

Objective: To determine the effect of the solvent on the regioisomeric ratio of the pyrazole product.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone) (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • Solvent 1: Ethanol (EtOH)

  • Solvent 2: 2,2,2-Trifluoroethanol (TFE)[6]

  • Catalyst: Glacial acetic acid (optional, 0.1 eq)

  • Reaction vials, stir bars, heating block

  • TLC plates and appropriate eluent

  • Instrumentation for analysis (NMR or LC-MS)

Procedure:

  • Reaction Setup:

    • Set up two identical small-scale reactions in separate vials.

    • To Vial A, add the 1,3-dicarbonyl (1.0 eq) and dissolve in ethanol (approx. 0.5 M concentration).

    • To Vial B, add the 1,3-dicarbonyl (1.0 eq) and dissolve in 2,2,2-trifluoroethanol (approx. 0.5 M concentration).

  • Reagent Addition:

    • Add the substituted hydrazine (1.1 eq) to each vial while stirring.

    • If using a catalyst, add glacial acetic acid (0.1 eq) to each vial.

  • Reaction Execution:

    • Seal the vials and place them on a heating block set to a moderate temperature (e.g., 60-80 °C).

    • Allow the reactions to stir for a predetermined time (e.g., 4-12 hours).

  • Monitoring and Work-up:

    • Monitor the progress of both reactions by TLC until the starting dicarbonyl is consumed.

    • Once complete, allow the vials to cool to room temperature.

    • Remove the solvent from each reaction under reduced pressure.

    • Dissolve the residue of each reaction in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining acid and hydrazine salts.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis:

    • Analyze the crude product from each reaction by ¹H NMR or LC-MS.

    • Determine the ratio of the two regioisomers by integrating characteristic peaks in the NMR spectrum or by integrating the peak areas in the chromatogram.

Expected Outcome: For many substrates, the reaction performed in TFE (Vial B) will show a significantly higher ratio of one regioisomer compared to the reaction in ethanol (Vial A), demonstrating the powerful directing effect of fluorinated alcohol solvents.[6]

Data Summary Table: Factors Influencing Regioselectivity
FactorInfluence on SelectivityKey ConsiderationsReferences
Solvent High Impact. Fluorinated alcohols (TFE, HFIP) can dramatically increase selectivity by stabilizing intermediates via hydrogen bonding.TFE and HFIP are more expensive than standard solvents like ethanol.[6],[7]
pH / Catalyst High Impact. Acidic conditions can alter the nucleophilicity of hydrazine nitrogens, often reversing selectivity compared to neutral conditions.Requires careful screening of acids (Lewis vs. Brønsted) and concentrations.[3],[8]
Steric Hindrance Moderate to High Impact. Bulky groups on either reactant can effectively block one reaction site, directing the reaction to the less hindered position.May require synthesis of specialized starting materials.[3],[13]
Electronic Effects Moderate Impact. Electron-withdrawing groups activate adjacent carbonyls, making them more susceptible to nucleophilic attack.Effect can be subtle and is often balanced against steric factors.[3]
Reactant Ratio Subtle to Moderate Impact. The initial stoichiometry of reactants can influence reaction kinetics and the final isomer ratio.Easily adjustable parameter for optimization.[18]

References

stability issues of ethyl 3-methyl-1H-pyrazole-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-methyl-1H-pyrazole-4-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. To prevent potential degradation, it should be protected from light and moisture. For short-term storage, room temperature is generally acceptable, provided the container is well-sealed and protected from light.

Q2: Is this compound sensitive to acidic or basic conditions?

A2: Yes, the ethyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] In acidic conditions, the hydrolysis is a reversible equilibrium reaction, while in basic conditions, it is an irreversible process that goes to completion, forming the carboxylate salt.[2] It is advisable to maintain solutions of the compound at a neutral pH to minimize degradation.

Q3: How stable is the pyrazole ring in this compound?

A3: The pyrazole ring is an aromatic heterocycle and is generally quite stable.[3][4][5] It is resistant to many common oxidizing and reducing agents. However, under harsh oxidative conditions or with specific reagents, the ring system can be compromised.[6][7] Strong bases can deprotonate the ring, potentially leading to ring-opening under certain conditions.[6]

Q4: Should I be concerned about the photostability of this compound?

Troubleshooting Guide

This section is designed in a question-and-answer format to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Appearance of a More Polar Impurity in HPLC/TLC Analysis

Q: I've noticed a new, more polar spot on my TLC plate (or a new peak with a shorter retention time in reverse-phase HPLC) after my reaction workup or upon storing my compound in a protic solvent. What could this be?

A: The most likely culprit is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-methyl-1H-pyrazole-4-carboxylic acid. The carboxylic acid is significantly more polar than the parent ester, which explains its behavior in chromatographic systems.

Diagnostic Steps:

  • Check the pH: Was the compound exposed to acidic or basic conditions? Even mildly acidic or basic aqueous solutions can catalyze this hydrolysis over time.

  • LC-MS Analysis: Analyze the sample by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the loss of the ethyl group (C2H5, 29 Da) and the addition of a proton (H, 1 Da), resulting in a net mass difference of -28 Da.

  • Co-injection: If you have a standard of 3-methyl-1H-pyrazole-4-carboxylic acid, a co-injection with your sample in an HPLC analysis will show an increased peak area for the impurity if it is indeed the hydrolyzed product.

Preventative Measures:

  • Maintain neutral pH during workups and for solutions.

  • Use aprotic solvents for storage whenever possible.

  • If aqueous solutions are necessary, use buffered systems at a neutral pH and prepare them fresh.

Corrective Actions:

  • If hydrolysis has occurred, you may need to re-purify your compound using column chromatography to separate the ester from the more polar carboxylic acid.

Issue 2: Unexpected Reaction or Degradation in the Presence of Oxidizing Agents

Q: I am attempting a reaction that involves an oxidizing agent, and I'm observing significant degradation of my starting material, this compound. Why is this happening?

A: While the pyrazole ring is generally robust, it is not completely inert to oxidation.[3][6] Strong oxidizing agents can potentially lead to ring-opening or other modifications.[7][9] The specific degradation products will depend on the oxidant used and the reaction conditions.

Diagnostic Steps:

  • Review the Oxidant: Research the reactivity of your chosen oxidizing agent with pyrazole systems. Some oxidants are known to be more aggressive towards heterocyclic rings.

  • Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the major degradation products. This can provide clues about the degradation pathway.

Preventative Measures:

  • Choose Milder Oxidants: If possible, select a milder or more selective oxidizing agent for your desired transformation.

  • Protecting Groups: In some cases, it may be necessary to protect the pyrazole ring before performing the oxidation.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize the degradation of the pyrazole core.

Experimental Protocols & Data

Protocol 1: Monitoring Hydrolytic Stability

This protocol outlines a general method for assessing the stability of this compound under acidic and basic conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Samples:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.

    • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.

    • Neutral: Dilute the stock solution 1:10 in deionized water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample, neutralize it if necessary, and analyze by HPLC-UV.

  • Data Analysis: Quantify the percentage of the parent compound remaining at each time point.

Table 1: Illustrative Hydrolytic Stability Data
ConditionTime (hours)% Parent Compound RemainingMajor Degradant
0.1 M HCl0100%-
885%3-methyl-1H-pyrazole-4-carboxylic acid
2460%3-methyl-1H-pyrazole-4-carboxylic acid
0.1 M NaOH0100%-
2<5%3-methyl-1H-pyrazole-4-carboxylate
8Not Detected3-methyl-1H-pyrazole-4-carboxylate
Neutral (Water)0100%-
24>99%-

Note: This data is illustrative and intended to demonstrate expected trends.

Visualizations

Diagram 1: Hydrolysis of this compound

Hydrolysis Figure 1. Acid- and Base-Catalyzed Hydrolysis Pathway Start This compound Acid_Conditions H+ / H2O (Reversible) Start->Acid_Conditions Base_Conditions OH- (Irreversible) Start->Base_Conditions Acid_Product 3-methyl-1H-pyrazole-4-carboxylic acid + Ethanol Base_Product 3-methyl-1H-pyrazole-4-carboxylate Salt + Ethanol Acid_Conditions->Acid_Product Base_Conditions->Base_Product

Caption: Acid- and Base-Catalyzed Hydrolysis Pathway

Diagram 2: Troubleshooting Workflow for Impurity Detection

Troubleshooting Figure 2. Workflow for Identifying Polar Impurities Start New Polar Impurity Detected (HPLC/TLC) Check_pH Review Experimental Conditions: Exposed to Acid/Base? Start->Check_pH LCMS_Analysis Perform LC-MS Analysis Check_pH->LCMS_Analysis Mass_Check Mass Difference of -28 Da? LCMS_Analysis->Mass_Check Hydrolysis_Confirmed Impurity is Hydrolyzed Acid. Purify if necessary. Mass_Check->Hydrolysis_Confirmed Yes Other_Degradation Investigate Other Degradation Pathways. Mass_Check->Other_Degradation No

Caption: Workflow for Identifying Polar Impurities

References

Technical Support Center: Purification of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl 3-methyl-1H-pyrazole-4-carboxylate. Recognizing the critical need for high-purity compounds in experimental and developmental pipelines, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the purification of this pyrazole derivative.

PART 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the purification process, offering explanations grounded in chemical principles and providing actionable solutions.

Q1: My final product has a low and broad melting point after initial synthesis. What are the most probable impurities?

A low and broad melting point is a classic indicator of impurities. For this compound, which is typically synthesized via a Knorr-type condensation, the primary contaminants are often:

  • Unreacted Starting Materials: The synthesis involves the reaction of a β-ketoester (like ethyl acetoacetate) with a hydrazine derivative.[1][2] Due to incomplete reaction, these precursors can remain in the crude product.

  • Isomeric Byproducts: The Knorr pyrazole synthesis can sometimes yield regioisomers depending on which carbonyl group of the dicarbonyl compound is attacked first.[3][4][5] These isomers often have very similar physical properties, making them challenging to separate.

  • Solvent Residue: Inadequate drying can leave residual reaction solvents (e.g., ethanol, acetic acid) trapped in the crystal lattice.

Q2: My isolated product is yellow or brown, but literature suggests it should be a white or off-white solid. How can I remove these colored impurities?

The presence of color often indicates high molecular weight, conjugated byproducts or degradation products. The most effective method for removing these is typically recrystallization with an activated carbon (charcoal) treatment.

  • Causality: Activated charcoal has a high surface area with a network of fine pores, allowing it to adsorb large, colored impurity molecules while leaving the smaller desired product molecules in solution.[6]

  • Protocol Insight: It is critical to add the charcoal to the hot solution and filter it while hot. Adding charcoal to a boiling solution can cause it to boil over violently. Filtering the hot solution prevents the desired product from crystallizing prematurely along with the charcoal.[6]

Q3: My TLC analysis shows multiple spots. How do I decide between recrystallization, column chromatography, or an acid-base extraction?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is the best choice when you have one major product and small amounts of impurities that have different solubilities in a given solvent system. It is ideal for removing baseline impurities or highly soluble contaminants.

  • Flash Column Chromatography: This is the most powerful technique for separating compounds with similar polarities, such as isomeric byproducts.[6][7][8][9] If your TLC shows spots that are close together (small ΔRf), chromatography is the preferred method.

  • Acid-Base Extraction: Pyrazoles are weakly basic due to the lone pair of electrons on the sp2-hybridized nitrogen atom. This allows for their separation from neutral or acidic impurities.[10] You can dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate the pyrazole and pull it into the aqueous layer, discard the organic layer containing neutral impurities, and then basify the aqueous layer to precipitate your purified product.[10] However, be cautious, as prolonged exposure to strong acid or base could potentially hydrolyze the ethyl ester group.

Q4: My yield drops significantly after purification. What are the common sources of product loss?

High product loss during purification is a frequent issue. Key causes include:

  • Premature Crystallization: During hot filtration (especially after charcoal treatment), the product can crystallize in the funnel if the apparatus cools too quickly. Using a pre-heated funnel can mitigate this.[6]

  • Co-elution in Chromatography: If the solvent system is not optimized, the product may elute along with an impurity, forcing you to discard mixed fractions and thus lowering the yield.[6]

  • Excessive Washing: When washing crystals after filtration, using too much solvent or a solvent that is not sufficiently cold will dissolve some of the product.

  • Multiple Transfers: Each transfer of material between flasks results in some mechanical loss. Rinsing glassware with the mother liquor or cold solvent can help recover some of this lost product.[6]

PART 2: Validated Purification Protocols

Here we provide detailed, step-by-step methodologies for the primary purification techniques.

Protocol 1: Recrystallization from a Co-Solvent System

This method is ideal for removing impurities with significantly different solubility profiles from the target compound. A co-solvent system (using a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) to dissolve the solid completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper. Filter the hot solution into a clean, pre-heated flask to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent crystallization in the funnel.

  • Addition of Anti-Solvent: While the filtrate is still hot, add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (turbid).[10]

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent. Confirm purity via melting point analysis and TLC.

Protocol 2: Flash Column Chromatography

This protocol is designed for separating the target compound from impurities with similar polarities, such as isomers.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column, sand, and collection tubes

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine an appropriate eluent system that gives the target compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities. A common starting point for pyrazole esters is a hexane/ethyl acetate gradient.[7][9]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent). For a more concentrated band, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas). Collect fractions continuously in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the pyrazole ring to separate it from neutral or acidic impurities.[10][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake vigorously, venting frequently. The protonated pyrazole salt will transfer to the aqueous layer.[10]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded. Repeat the extraction of the organic layer with fresh acid solution to maximize recovery.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The deprotonated, neutral pyrazole derivative will precipitate out.

  • Extraction and Isolation: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[10]

PART 3: Data Presentation & Visual Workflow
Data Tables

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvents / EluentsRationale & Use Case
Recrystallization Ethanol/WaterEthanol is a good solvent for many pyrazoles; water acts as an effective anti-solvent.[10][12][13]
Ethyl Acetate/HexaneGood for compounds with intermediate polarity. Ethyl acetate dissolves the compound, while hexane induces crystallization.[14]
Column Chromatography Hexane/Ethyl Acetate (Gradient)A standard, versatile eluent system for separating compounds of varying polarities. Often used for pyrazole derivatives.[7][9]
Dichloromethane/MethanolA more polar system for compounds that do not move sufficiently in Hexane/EtOAc.

Table 2: Quick Troubleshooting Guide

IssueProbable CauseRecommended Action
Oily ProductResidual solvent or low-melting impurity.Dry under high vacuum. If still oily, purify by column chromatography.
No Crystals FormSolution is too dilute or supersaturated.Scratch the inside of the flask, add a seed crystal, or place in a freezer.
Product Degrades on SilicaSilica gel is acidic.Deactivate the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (0.1-1%).[6]
Poor Separation in LLEIncorrect pH.Ensure the aqueous layer is sufficiently acidic (~pH 2) during extraction and sufficiently basic (~pH 9) during precipitation.

Visual Workflow Diagrams

PurificationWorkflow start Crude Product tlc Perform TLC Analysis start->tlc decision1 Single Spot? tlc->decision1 decision3 Spots Well Separated? decision1->decision3 No recrystallize Recrystallization decision1->recrystallize Yes decision2 Baseline Impurities? decision2->recrystallize No wash Simple Wash / Trituration decision2->wash Yes decision3->decision2 Yes chromatography Column Chromatography decision3->chromatography No (ΔRf is small) end_node Pure Product recrystallize->end_node chromatography->end_node wash->end_node

Caption: Decision tree for selecting a purification method.

ColumnChromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation eluent 1. Select Eluent (via TLC) slurry 2. Prepare Silica Slurry eluent->slurry pack 3. Pack Column slurry->pack load 4. Load Sample pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (via TLC) collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for flash column chromatography.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

Welcome to the technical support center for optimizing catalytic reactions with ethyl 3-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Pyrazole derivatives are crucial scaffolds in pharmaceuticals and agrochemicals, and efficient, selective functionalization is key to innovation.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of catalyst selection and reaction optimization.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the catalytic functionalization of this compound.

Q1: What are the most common catalytic reactions for functionalizing this compound?

A1: The primary catalytic reactions for this substrate involve C-H activation/functionalization and N-H functionalization (alkylation or arylation). Common transformations include:

  • Palladium-catalyzed C-H Arylation: This is a powerful method for introducing aryl groups at the C5 position of the pyrazole ring. The ester group at the C4 position can act as a blocking group, directing the arylation to the C5 position.[3]

  • Copper-catalyzed N-Arylation: Copper catalysts, often in combination with diamine ligands, are effective for coupling aryl halides with the pyrazole nitrogen.[4]

  • Rhodium-catalyzed C-H Functionalization: Rhodium complexes can catalyze the coupling of pyrazoles with alkenes and alkynes.[5][6]

  • Copper-catalyzed N-H Insertion: This reaction allows for the introduction of alkyl groups onto the pyrazole nitrogen using diazo compounds.[7]

  • Nickel-catalyzed C-N Cross-Coupling: Nickel catalysts offer a cost-effective alternative to palladium for N-arylation reactions.[8]

Q2: Which factors are most critical in selecting a catalyst for a specific transformation?

A2: The choice of catalyst is paramount and depends on several factors:

  • Desired Reaction: The type of bond being formed (C-C, C-N) will dictate the class of metal catalyst (e.g., Pd for C-C, Cu for C-N).

  • Regioselectivity: The inherent reactivity of the pyrazole ring can lead to mixtures of products. The catalyst and ligand system can be tuned to favor a specific regioisomer. For instance, in unsymmetrical pyrazoles, steric and electronic factors of the reactants can influence the outcome.[9]

  • Substrate Scope and Functional Group Tolerance: The catalyst must be compatible with other functional groups on your coupling partners. Some catalysts are more robust and tolerate sensitive functionalities like aldehydes, ketones, and nitriles.[4]

  • Reaction Conditions: The required temperature, solvent, and base are all influenced by the catalyst system. Milder conditions are generally preferred to minimize side reactions.

  • Cost and Availability: For large-scale synthesis, the cost of the catalyst and ligands is a significant consideration.

Q3: How do I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[9][10] It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. It is crucial to run a co-spot of your starting material alongside the reaction mixture on the TLC plate for accurate comparison.

Q4: What are the common side reactions to be aware of?

A4: Depending on the reaction, several side reactions can occur:

  • Homocoupling: Of the coupling partner, particularly in C-H activation reactions.

  • N1 vs. N2 Isomerization: In N-functionalization reactions of NH-pyrazoles, a mixture of N1 and N2 substituted products can be formed.[7]

  • Dehalogenation: Of the aryl halide coupling partner.

  • Ring Opening: Under harsh reaction conditions, the pyrazole ring can be susceptible to degradation.

  • Multiple Functionalizations: If multiple reactive C-H bonds are present, di- or even tri-substituted products may be observed.[11]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic functionalization of this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is not old or degraded. Purchase fresh catalyst if necessary.- For air-sensitive catalysts, ensure proper handling under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Ligand - The ligand plays a crucial role in catalyst activity and stability. Screen a variety of ligands (e.g., phosphines, diamines) to find the optimal one for your specific reaction.[12]
Inappropriate Base - The choice of base is critical. For C-N coupling, bases like Cs2CO3 or K2CO3 are often used.[12] For C-H activation, a carboxylate salt (e.g., KOAc) is common. Experiment with different bases and concentrations.
Sub-optimal Solvent - The solvent can significantly impact catalyst solubility and reactivity. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO).
Low Reaction Temperature - Some catalytic cycles have a high activation energy. Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition.
Deactivated Pyrazole Ring - Strong electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic functionalization. Harsher reaction conditions may be required.[10]
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Steps
Similar Reactivity of N1 and N2 Positions - For N-alkylation/arylation, the electronic and steric environment of the two nitrogen atoms is similar. The choice of solvent and counter-ion can influence the regioselectivity. Consider using a directing group strategy if possible.
Competition between C4 and C5 Positions - While the C4 ester group often directs functionalization to C5, some catalysts may still show reactivity at the C4 position.[10] Using a bulkier catalyst/ligand system can enhance selectivity for the less hindered C5 position.
Thermodynamic vs. Kinetic Control - The reaction conditions can favor either the thermodynamically or kinetically controlled product. Lowering the reaction temperature may favor the kinetic product, while higher temperatures may lead to the thermodynamic product.
Problem 3: Formation of Undesired Side Products
Possible Cause Troubleshooting Steps
Homocoupling of Aryl Halide - This is often due to a slow cross-coupling step. Lowering the catalyst loading or using a more electron-rich ligand can sometimes suppress this side reaction.
Decomposition of Starting Material or Product - High reaction temperatures can lead to degradation. Try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Hydrolysis of the Ester Group - If using aqueous bases or protic solvents, the ethyl ester can be hydrolyzed. Use anhydrous solvents and non-aqueous bases.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Palladium-Catalyzed C5-Arylation

This protocol provides a starting point for the direct arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ / SPhosK₂CO₃Toluene1001285[3]
4-BromoanisolePd(OAc)₂ / XPhosCs₂CO₃Dioxane1101678[3]
1-Bromo-4-fluorobenzenePd₂(dba)₃ / RuPhosK₃PO₄Toluene1001282[13]
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation

This protocol describes a general method for the N-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • A diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the aryl iodide (1.1 mmol), CuI (0.1 mmol, 10 mol%), and the diamine ligand (0.2 mmol, 20 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the anhydrous solvent (3 mL).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100-130 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst system for your desired transformation.

Catalyst_Selection_Workflow start Define Desired Transformation (e.g., C-N Coupling, C-H Arylation) reaction_type Identify Reaction Type start->reaction_type cn_coupling C-N Coupling reaction_type->cn_coupling N-functionalization ch_functionalization C-H Functionalization reaction_type->ch_functionalization C-functionalization catalyst_screen_cn Screen Catalysts: - Copper-based (e.g., CuI) - Nickel-based cn_coupling->catalyst_screen_cn catalyst_screen_ch Screen Catalysts: - Palladium-based (e.g., Pd(OAc)₂) - Rhodium-based ch_functionalization->catalyst_screen_ch ligand_screen Ligand Screening (e.g., Phosphines, Diamines) catalyst_screen_cn->ligand_screen catalyst_screen_ch->ligand_screen base_solvent_screen Base & Solvent Screening ligand_screen->base_solvent_screen optimize Optimize Reaction Conditions (Temperature, Time, Concentration) base_solvent_screen->optimize end Optimized Protocol optimize->end

Caption: A decision tree for systematic catalyst and reaction condition optimization.

General Catalytic Cycle for C-H Activation

This diagram illustrates a simplified, general catalytic cycle for palladium-catalyzed C-H activation.

CH_Activation_Cycle pd0 Pd(0)Ln pd_complex Oxidative Addition (Ar-X) pd0->pd_complex pd_ii Ar-Pd(II)-X pd_complex->pd_ii ch_activation C-H Activation (Pyrazole) pd_ii->ch_activation pd_iv_intermediate Ar-Pd(II)-Pyrazole ch_activation->pd_iv_intermediate reductive_elim Reductive Elimination pd_iv_intermediate->reductive_elim reductive_elim->pd0 product Arylated Pyrazole reductive_elim->product

Caption: A simplified representation of a Pd(0)/Pd(II) catalytic cycle for C-H arylation.

V. References

  • Enantioselective Copper-Catalyzed N–H Insertion Reaction of Pyrazoles and α-Diazo Phosphates. Organic Letters - ACS Publications. 7

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications. 4

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. PubMed Central. 14

  • Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates in the Presence of Bases. Thieme. 1

  • A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. RSC Publishing. 15

  • Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position. Benchchem. 10

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. 16

  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem. 9

  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. PubMed Central. 5

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 17

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. National Center for Biotechnology Information. 3

  • Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. 18

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. 19

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. 8

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. 20

  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry - ACS Publications. 6

  • Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. Organic Chemistry Frontiers (RSC Publishing). 21

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. 13

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [N/A]. 22

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. 23

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [N/A]. 24

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. 25

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. 26

  • Synthesis of Pyrazole Compounds by Using Sonication Method. [N/A]. 27

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. 28

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. 29

  • A Catalysis Guide Focusing on C–H Activation Processes. SciELO. 11

  • 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Chem-Impex. 2

  • ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis. chemicalbook. 30

  • Pyrazole synthesis. Organic Chemistry Portal. 31

  • This compound. PubChem. 32

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. 33

  • Palladium-catalyzed alpha-arylation of esters. PubMed. 34

  • Pyrazole. [N/A]. 35

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. 36

  • Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society - ACS Publications. 37

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. arkat usa. 38

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. 39

  • Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry - ACS Publications. 40

References

Validation & Comparative

comparing the biological activity of ethyl 3-methyl-1H-pyrazole-4-carboxylate with other pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Pyrazole Derivatives, Centered on Ethyl 3-methyl-1H-pyrazole-4-carboxylate

A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile structure serves as a privileged scaffold, enabling the design of potent and selective therapeutic agents across a wide spectrum of diseases.[3][4][5][6] This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a specific focus on contextualizing the potential of this compound.

While extensive research has demonstrated the broad pharmacological prowess of the pyrazole family, from anticancer to anti-inflammatory action, this compound is frequently documented as a key synthetic intermediate or building block.[7][8][9][10] This suggests its core structure is a foundational element upon which more complex, biologically active molecules are built. This guide will, therefore, compare the known activities of advanced pyrazole derivatives to the foundational scaffold of our target molecule, providing a framework for understanding structure-activity relationships and guiding future derivatization efforts.

Pyrazole derivatives have been extensively explored as anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[3][4] Their mechanism of action is often multifaceted, involving the inhibition of critical cellular targets essential for tumor growth and proliferation.[3][4]

Key Mechanistic Insights: The anticancer power of pyrazoles stems from their ability to interact with various oncogenic targets, including:

  • Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are crucial for cell cycle regulation and angiogenesis.[3][4]

  • Tubulin Polymerization Inhibition: Certain pyrazoles disrupt microtubule dynamics, a mechanism similar to established chemotherapy agents, leading to mitotic arrest and apoptosis.[4][11]

  • PARP Inhibition: The pyrazole ring is a key feature in some Poly (ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with specific DNA repair deficiencies.[1]

Comparative Performance Data:

Compound/Derivative ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Pyrazole-Thiazole HybridLung Cancer (A549)Not Specified31.01% inhibition (potency varies)[12]
Pyrazole Carbaldehyde DerivativeBreast Cancer (MCF-7)PI3 Kinase0.25[3]
Indole-Pyrazole ConjugateMultiple LinesCDK2< 23.7 (CDK2 IC₅₀ = 0.074)[3]
5-Alkylated Selanyl-1H-pyrazoleLiver Cancer (HepG2)EGFR / VEGFR-213.85[3]
Pyrazole ChalconeCervical Cancer (HeLa)Not Specified4.94[11]
This compound N/A N/A Data not available

The data clearly indicates that while the basic pyrazole scaffold is essential, the nature and position of substituents are critical for potent anticancer activity. The addition of moieties like indoles, thiazoles, or specific aryl groups dramatically enhances cytotoxicity by facilitating interactions with specific biological targets.[3][4] this compound represents a starting point; its ester and methyl groups provide handles for synthetic modification to build derivatives that could rival the potency of those listed above.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14] It is a reliable first-pass screen for evaluating the cytotoxic potential of novel compounds.[14]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis prep1 Seed cancer cells in 96-well plate prep2 Prepare serial dilutions of test compound treat1 Add compound dilutions to cells prep2->treat1 treat2 Incubate for 48-72 hours (37°C, 5% CO2) treat1->treat2 assay1 Add MTT reagent to each well treat2->assay1 assay2 Incubate for 2-4 hours to allow formazan crystal formation assay1->assay2 assay3 Add solubilization solution (e.g., DMSO) assay2->assay3 analysis1 Read absorbance (e.g., 570 nm) assay3->analysis1 analysis2 Calculate % cell viability and determine IC50 analysis1->analysis2 COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Homeostasis Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2->Homeostasis via various synthases Inflammation Prostaglandins (Inflammation, Pain, Fever) PGH2->Inflammation via various synthases Pyrazole Pyrazole NSAIDs (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

References

A Researcher's Guide to the Spectroscopic Differentiation of Ethyl Pyrazole-4-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and materials science, pyrazole derivatives are foundational scaffolds, celebrated for their vast biological activities and versatile chemical properties.[1][2] The synthesis of substituted pyrazoles, such as ethyl 3-methyl-1H-pyrazole-4-carboxylate, often yields a mixture of constitutional isomers. The precise placement of substituents on the pyrazole ring dramatically influences the molecule's steric and electronic properties, thereby altering its biological activity and reactivity. Consequently, the unambiguous structural elucidation of these isomers is not merely an academic exercise but a critical step in drug development and quality control. This guide provides a comprehensive comparison of this compound and its primary isomers, ethyl 5-methyl-1H-pyrazole-4-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal mechanisms behind the spectral differences and present a logical workflow for definitive identification, grounded in experimental data and established principles.

The Isomeric Challenge: Structures at a Glance

The three primary constitutional isomers of interest share the same molecular formula (C₇H₁₀N₂O₂) and molecular weight (154.17 g/mol ), making them indistinguishable by mass spectrometry's molecular ion peak alone.[3][4] Their differentiation relies on probing the unique electronic and vibrational environment of each atom, which is dictated by the substituent arrangement. A crucial aspect of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism, where the N-H proton can migrate between the two nitrogen atoms.[5] This can lead to averaged signals in NMR spectroscopy, particularly in solution, a factor that must be considered during analysis.[5]

G cluster_0 This compound cluster_1 Ethyl 5-methyl-1H-pyrazole-4-carboxylate cluster_2 Ethyl 3-methyl-1H-pyrazole-5-carboxylate node_3_methyl node_3_methyl node_5_methyl node_5_methyl node_3_methyl_5_co2et node_3_methyl_5_co2et

Caption: Molecular structures of the primary isomers. Note that for the 4-carboxylate, the 3-methyl and 5-methyl isomers are distinct tautomers.

Experimental Methodologies: A Self-Validating Approach

To ensure reproducibility and accuracy, standardized protocols for data acquisition are paramount. The choice of solvent, concentration, and instrumental parameters directly impacts spectral quality and interpretation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for N-H pyrazoles as it can slow down proton exchange, sometimes allowing for the observation of the N-H proton signal.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-32) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are necessary. A greater number of scans (≥1024) is typically required due to the lower natural abundance of ¹³C.[1]

  • 2D NMR (HMBC/HSQC): For unambiguous assignment, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are invaluable. These experiments reveal 2-3 bond correlations between protons and carbons (HMBC) and direct one-bond correlations (HSQC), respectively, providing definitive proof of connectivity.[6][7]

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the crystalline sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile compounds, through a Gas Chromatography (GC) inlet. Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Data Acquisition: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu to detect the molecular ion and key fragment ions.

Comparative Spectroscopic Analysis

The key to distinguishing these isomers lies in identifying the unique spectral fingerprints that arise from their different substitution patterns.

¹H NMR Spectroscopy: The Power of Proton Environments

¹H NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift of the lone pyrazole ring proton and the spatial arrangement of the substituents provide clear, diagnostic signals.

Proton Assignment This compound Ethyl 5-methyl-1H-pyrazole-4-carboxylate Ethyl 3-methyl-1H-pyrazole-5-carboxylate
Pyrazole C-H ~7.9-8.1 ppm (s, H5)~7.9-8.1 ppm (s, H3)~6.5-6.7 ppm (s, H4)
-CH₃ ~2.5 ppm (s)~2.5 ppm (s)~2.3 ppm (s)
-OCH₂CH₃ ~4.3 ppm (q)~4.3 ppm (q)~4.3 ppm (q)
-OCH₂CH₃ ~1.3 ppm (t)~1.3 ppm (t)~1.3 ppm (t)
N-H >10 ppm (broad s)>10 ppm (broad s)>10 ppm (broad s)
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data synthesized from related structures.[1][8]

Analysis & Causality:

  • Diagnostic Ring Proton: The most striking difference is the chemical shift of the pyrazole ring proton. In ethyl 3-methyl-1H-pyrazole-5-carboxylate , the H4 proton is flanked by two carbon atoms and appears significantly upfield (~6.6 ppm). In contrast, for the 4-carboxylate isomers, the lone proton (H5 or H3) is adjacent to a ring nitrogen and deshielded by the electron-withdrawing ester group at C4, causing it to resonate far downfield (~8.0 ppm).[8]

  • Distinguishing 3-methyl vs. 5-methyl at the C4-position: While their ¹H NMR spectra are very similar, advanced 2D NMR techniques provide a definitive answer. In an HMBC experiment on This compound , the methyl protons (~2.5 ppm) will show a 2-bond correlation to C3 and a 3-bond correlation to C4. For the 5-methyl isomer , the methyl protons will show correlations to C5 and C4. This unequivocally maps the molecular framework.[7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements the proton data by providing a direct view of the carbon framework. The chemical shifts of the pyrazole ring carbons are highly sensitive to the substituent positions.

Carbon Assignment This compound Ethyl 5-methyl-1H-pyrazole-4-carboxylate Ethyl 3-methyl-1H-pyrazole-5-carboxylate
C3 ~148 ppm~139 ppm~149 ppm
C4 ~110 ppm~110 ppm~106 ppm
C5 ~139 ppm~148 ppm~140 ppm
C=O ~164 ppm~164 ppm~161 ppm
-OCH₂ ~60 ppm~60 ppm~60 ppm
-CH₃ ~13 ppm~13 ppm~11 ppm
-OCH₂CH₃ ~14 ppm~14 ppm~14 ppm
Note: Chemical shifts are approximate, based on spectral data of similar pyrazole derivatives.[7][9]

Analysis & Causality:

  • The C4 Signal: The carbon atom bearing the ester group (C4 or C5) is readily identified. For the two 4-carboxylate isomers, the C4 carbon appears significantly shielded (upfield) at ~110 ppm. In the 3-methyl-5-carboxylate isomer , the substituted C5 is downfield, and the protonated C4 is now the most upfield ring carbon at ~106 ppm.

  • Symmetry and Tautomerism: For the N-H pyrazoles, tautomerism can lead to signal broadening for the C3 and C5 carbons, as the molecule rapidly interconverts between the two forms, causing the chemical environment of these carbons to average out on the NMR timescale.[5] This effect can be more pronounced in certain solvents like DMSO-d₆.[5]

Caption: Logical workflow for isomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy: Vibrational Clues

While less definitive than NMR for these specific isomers, IR spectroscopy provides valuable confirmation of functional groups.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Appearance
N-H Stretch 3100 - 3500Broad band, indicative of hydrogen bonding
C-H Stretch (sp²) 3050 - 3150Sharp, medium
C-H Stretch (sp³) 2850 - 3000Sharp, medium
C=O Stretch (Ester) 1700 - 1730Strong, sharp absorption
C=N, C=C Stretch 1500 - 1650Multiple bands, fingerprint region
Data based on general values and pyrazole spectra.[1][10]

Analysis & Causality: The primary value of IR is to confirm the presence of the key functional groups: the N-H (a broad stretch), the ester C=O (a very strong, sharp peak around 1710 cm⁻¹), and the alkyl C-H bonds. While subtle shifts in the C=O stretch frequency might occur due to changes in conjugation and hydrogen bonding between the isomers, these differences are often too small to be reliably diagnostic on their own. The fingerprint region (below 1500 cm⁻¹) will be unique for each isomer but requires an authentic reference standard for a definitive match.

Mass Spectrometry: Deciphering Fragmentation

Since all isomers have the same molecular weight, the molecular ion peak (m/z 154) confirms the composition but not the structure. Differentiation must come from the fragmentation pattern. The stability of the resulting fragment ions dictates the observed peaks.[11]

Key Fragmentation Pathways:

  • Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to an acylium ion. This would result in a peak at m/z 109 ([M-45]⁺). This peak is expected to be prominent for all three isomers.

  • Loss of Ethyl Radical (-•CH₂CH₃): Cleavage alpha to the carbonyl group can result in the loss of the ethyl group, giving a peak at m/z 125 ([M-29]⁺).

  • Ring Fragmentation: Pyrazole rings are known to fragment via the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[12][13] The likelihood of these pathways can be subtly influenced by the substituent positions. For example, fragmentation of the molecular ion might involve the loss of HCN (m/z 127) or the loss of the methyl group followed by HCN (m/z 112).

The relative intensities of these fragment ions will differ. For instance, the stability of the acylium ion formed from the 5-carboxylate isomer might differ from that of the 4-carboxylate isomers, leading to a variation in the abundance of the m/z 109 peak. However, without reference spectra, predicting these differences a priori is challenging. Mass spectrometry is best used here to confirm the molecular weight and complement the more definitive NMR data.

Conclusion

The unambiguous identification of pyrazole carboxylate isomers is a critical task that is readily achievable with a systematic spectroscopic approach. While IR and MS serve as excellent confirmatory tools for functional groups and molecular weight, NMR spectroscopy stands as the definitive technique . The chemical shift of the lone pyrazole ring proton in the ¹H NMR spectrum provides the first and most decisive clue, immediately distinguishing the 5-carboxylate isomer from the 4-carboxylate isomers. For the final differentiation between the ethyl 3-methyl- and 5-methyl-1H-pyrazole-4-carboxylate regioisomers, 2D NMR techniques, particularly HMBC , are essential. By revealing the long-range connectivity between the methyl protons and the pyrazole ring carbons, HMBC provides an irrefutable map of the molecular structure, upholding the rigorous standards of scientific integrity required in research and development.

References

comparative study of different synthetic routes to ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a key building block in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. Its versatile structure allows for further functionalization at multiple positions, making it an invaluable starting material for drug discovery and development. The efficiency and regioselectivity of its synthesis are therefore of critical importance to researchers in the field. This guide provides a comparative analysis of the most common and effective synthetic routes to this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Route 1: The Classic Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most reliable and widely used methods for the preparation of pyrazoles.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] For the synthesis of this compound, the key precursor is a β-ketoester with an activated methylene group, which can be readily prepared from common starting materials.

Mechanistic Insights

The reaction proceeds via a well-established mechanism. Initially, the more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, typically the more electrophilic ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group (the ester). Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. The regioselectivity of the reaction is generally high, with the methyl group from the acetoacetate moiety ending up at the 3-position of the pyrazole ring.

Experimental Protocol: A Two-Step, One-Pot Approach

This protocol is a robust and scalable method for the laboratory synthesis of this compound. It begins with the in situ formation of ethyl 2-(ethoxymethylene)-3-oxobutanoate from ethyl acetoacetate and triethyl orthoformate, followed by cyclization with hydrazine hydrate.

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Toluene

  • Petroleum ether

  • Sodium carbonate (or potassium carbonate)

  • Water

Procedure:

  • Formation of the Enol Ether: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl orthoformate and acetic anhydride can be removed under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Cyclization: In a separate flask, prepare a solution of sodium carbonate (1.2 eq) in water and cool it to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.1 eq) to the cooled carbonate solution with stirring.

  • To this basic hydrazine solution, add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/petroleum ether, to yield this compound as a white to off-white solid.[3]

Causality Behind Experimental Choices:
  • Acetic Anhydride: This acts as a water scavenger, driving the equilibrium towards the formation of the enol ether.

  • Sodium Carbonate: The use of a weak base is crucial for the cyclization step. It deprotonates the hydrazine, increasing its nucleophilicity, and facilitates the final aromatization step without promoting significant side reactions.

  • Controlled Temperature: Maintaining a low temperature during the addition of the enol ether to the hydrazine solution is important to control the exothermic reaction and prevent the formation of byproducts.

Route 2: Three-Component, One-Pot Synthesis

Modern synthetic methodologies often favor one-pot, multicomponent reactions due to their efficiency, atom economy, and reduced waste generation. While a direct, high-yielding three-component synthesis for the title compound is less commonly reported than the Knorr synthesis, this approach offers significant potential for streamlined production.

Mechanistic Considerations

A plausible three-component approach would involve the reaction of ethyl acetoacetate, an aldehyde (such as formaldehyde or its synthetic equivalent), and a hydrazine. The reaction would likely proceed through a series of condensations and cyclizations, with the aldehyde providing the carbon atom for the C4 position of the pyrazole ring. The use of a catalyst, such as an ionic liquid or a Lewis acid, can be employed to promote the reaction and improve yields.[4]

Illustrative Experimental Protocol

This protocol is based on a reported method for the synthesis of pyrazole-4-carboxylic acid ethyl esters using a magnetic ionic liquid as a recyclable catalyst.[4]

Materials:

  • Ethyl acetoacetate

  • Benzaldehyde (as a representative aldehyde)

  • Phenylhydrazine (as a representative hydrazine)

  • 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]) (as catalyst)

  • Oxygen (as an oxidant)

  • Isopropanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), benzaldehyde (1.0 eq), phenylhydrazine (1.0 eq), and [bmim][FeCl₄] (10 mol%).

  • Heat the mixture to 120 °C and bubble a slow stream of oxygen through the reaction mixture for 3 hours.

  • Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The magnetic ionic liquid catalyst can be separated using a strong magnet.

  • The remaining product mixture is dissolved in a minimal amount of hot isopropanol and allowed to cool, inducing crystallization.

  • The pure product is collected by filtration.

Note: This protocol would need to be adapted for the synthesis of this compound, likely by using a formaldehyde equivalent and hydrazine hydrate.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Knorr SynthesisRoute 2: Three-Component Synthesis
Starting Materials Ethyl acetoacetate, triethyl orthoformate, hydrazine hydrateEthyl acetoacetate, formaldehyde equivalent, hydrazine hydrate
Number of Steps Two steps (can be performed in one pot)One-pot
Reaction Conditions High temperature for enol ether formation, low to ambient temperature for cyclizationHigh temperature (e.g., 120 °C)
Catalyst Acetic anhydride (reagent), weak base (e.g., Na₂CO₃)Ionic liquid or other catalyst may be required
Yield Generally good to excellent (typically >80%)Variable, highly dependent on substrate and catalyst
Scalability Well-established and scalablePotentially scalable, but may require optimization
Green Chemistry Generates waste from acetic anhydride and requires solvent for work-upCan be performed solvent-free, catalyst may be recyclable
Simplicity Relatively straightforward and reliableOperationally simple, but may require specialized catalyst

Visualizing the Synthetic Pathways

Knorr_Synthesis EAA Ethyl Acetoacetate EnolEther Ethyl 2-(ethoxymethylene)-3-oxobutanoate EAA->EnolEther 120-130°C TEOF Triethyl Orthoformate TEOF->EnolEther 120-130°C AA Acetic Anhydride AA->EnolEther 120-130°C Product This compound EnolEther->Product 0°C to RT Hydrazine Hydrazine Hydrate Hydrazine->Product 0°C to RT Base Na2CO3 / H2O Base->Product 0°C to RT

Caption: Knorr synthesis of this compound.

Three_Component_Synthesis EAA Ethyl Acetoacetate Product This compound EAA->Product One-pot, Heat Aldehyde Formaldehyde equivalent Aldehyde->Product One-pot, Heat Hydrazine Hydrazine Hydrate Hydrazine->Product One-pot, Heat Catalyst Catalyst (e.g., Ionic Liquid) Catalyst->Product One-pot, Heat

Caption: Conceptual three-component synthesis of this compound.

Conclusion and Future Perspectives

The Knorr pyrazole synthesis remains the benchmark for the preparation of this compound due to its high reliability, scalability, and excellent yields. However, the development of more sustainable and efficient one-pot, multicomponent reactions represents a promising avenue for future research. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity. As the demand for pyrazole-based pharmaceuticals continues to grow, the optimization of existing synthetic methods and the discovery of novel, greener alternatives will be of paramount importance.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrazole scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2] Among these, ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives have emerged as a particularly interesting class of molecules. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these derivatives, supported by experimental data and protocols to illuminate the critical transition from benchtop to preclinical models.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in several commercially available drugs, such as the anti-inflammatory agent celecoxib.[3][4] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. The this compound backbone, in particular, serves as a versatile template for the development of novel therapeutic agents.

In Vitro Efficacy: Unveiling Potential at the Cellular Level

Initial screening of novel chemical entities invariably begins with in vitro assays. These controlled experiments provide the first glimpse into a compound's biological activity, mechanism of action, and potency. For this compound derivatives, in vitro studies have been instrumental in identifying promising candidates for further development.

Anticancer Activity

The antiproliferative potential of pyrazole derivatives has been extensively evaluated against various cancer cell lines.[2][5][6] These studies typically involve treating cancer cells with increasing concentrations of the test compounds and measuring cell viability after a specific incubation period. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric derived from these assays.

For instance, a study on novel pyrazole-5-carboxamide derivatives demonstrated potent inhibitory activity against the MGC-803 human gastric cancer cell line.[6] While the specific this compound core was not the exact subject, the findings for structurally similar pyrazole carboxamides are highly relevant.

Compound/DerivativeCancer Cell LineIn Vitro IC50 (µM)Reference
Pyrazole-5-carboxamide 8aMGC-803Strong Inhibition[6]
Pyrazole-5-carboxamide 8cMGC-803Strong Inhibition[6]
Pyrazole-5-carboxamide 8eMGC-803Strong Inhibition (IC50 = 1.02 ± 0.08 µM for telomerase)[6]
Pyrazole-fused 23-hydroxybetulinic acid 15eB16 (Melanoma)5.58[7]
Pyrazole-fused 23-hydroxybetulinic acid 15eSF763 (Glioblastoma)6.13[7]

Table 1: Representative In Vitro Anticancer Activity of Pyrazole Derivatives.

The causality behind selecting specific cell lines often relates to the prevalence and unmet medical needs of the corresponding cancer types. The choice of assay, such as the MTT or SRB assay, is based on the endpoint being measured, for example, metabolic activity or total protein content, respectively, which are surrogates for cell viability.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often assessed in vitro by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

While specific data for this compound derivatives is limited in the provided results, studies on other pyrazole derivatives have demonstrated significant and selective COX-2 inhibition.[1]

From Plate to Preclinical: The Crucial In Vivo Validation

A promising in vitro profile is a prerequisite but not a guarantee of in vivo efficacy. The complex biological environment of a living organism, encompassing absorption, distribution, metabolism, and excretion (ADME), can significantly impact a compound's therapeutic effect. Therefore, in vivo studies in animal models are a critical step in the drug development pipeline.

Anticancer Efficacy in Xenograft Models

To evaluate the in vivo antitumor activity of pyrazole derivatives, human cancer cells are often implanted into immunocompromised mice, creating what is known as a xenograft model. The mice are then treated with the test compound, and tumor growth is monitored over time.

A study on pyrazole-fused 23-hydroxybetulinic acid derivatives, which demonstrated potent in vitro activity, also showed significant in vivo antitumor effects in H22 liver cancer and B16 melanoma xenograft mouse models.[7] Specifically, compound 15e was validated for its in vivo efficacy.[7] This correlation between potent in vitro and in vivo activity is a highly encouraging sign for a drug candidate.

Compound/DerivativeAnimal ModelTumor TypeIn Vivo EfficacyReference
Pyrazole-fused 23-hydroxybetulinic acid 15eMouse XenograftH22 Liver CancerSignificant Antitumor Activity[7]
Pyrazole-fused 23-hydroxybetulinic acid 15eMouse XenograftB16 MelanomaSignificant Antitumor Activity[7]

Table 2: Representative In Vivo Anticancer Efficacy of Pyrazole Derivatives.

Anti-inflammatory Activity in Animal Models

The in vivo anti-inflammatory activity of pyrazole derivatives is commonly assessed using the carrageenan-induced paw edema model in rats.[8][9][10] In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the swelling is measured over time after administration of the test compound.

A study on novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which are structurally related to the topic of this guide, identified compounds with significant anti-inflammatory and analgesic activities at a dose of 25 mg/kg.[8][9] Importantly, these compounds also exhibited a lower ulcerogenic index compared to the standard drug, diclofenac sodium, suggesting a better safety profile.[8][9]

The In Vitro-In Vivo Correlation: A Critical Analysis

The transition from in vitro to in vivo is not always seamless. A compound that shows high potency in a cell-based assay may fail to demonstrate efficacy in an animal model due to poor pharmacokinetic properties, rapid metabolism, or unforeseen toxicity.

Conversely, a compound with moderate in vitro activity might exhibit excellent in vivo efficacy if it has favorable ADME properties, leading to sustained and targeted exposure at the site of action. The true value of a drug candidate can only be ascertained by a careful and comprehensive evaluation of both in vitro and in vivo data.

For the pyrazole derivatives discussed, a positive correlation is often observed, where potent in vitro activity translates to significant in vivo efficacy. This suggests that the intrinsic biological activity of these compounds at the cellular level is maintained in a more complex biological system.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Anticancer Assay: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MGC-803, B16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture Cancer Cells seed Seed Cells in 96-well Plate culture->seed treat Add Pyrazole Derivatives seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound derivatives in a rat model of acute inflammation.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: The rats are divided into different groups (e.g., control, standard drug, and test compound groups) and are fasted overnight with free access to water.

  • Compound Administration: The test compounds and the standard drug (e.g., diclofenac sodium) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Inflammation: After a certain period (e.g., 30-60 minutes) post-drug administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Paw_Edema_Workflow acclimatize Acclimatize Rats group_fast Group and Fast Rats acclimatize->group_fast administer Administer Test Compounds/ Standard/Vehicle group_fast->administer induce Induce Paw Edema with Carrageenan administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4h) induce->measure analyze Calculate % Inhibition of Edema measure->analyze

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of ethyl 3-methyl-1H-pyrazole-4-carboxylate analogs. This versatile scaffold has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document synthesizes findings from various studies to offer a clear understanding of how structural modifications to this core molecule influence its therapeutic potential.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural motif present in several clinically approved drugs.[1] Its synthetic accessibility and the ease with which it can be functionalized at various positions make it an attractive starting point for the development of novel therapeutic agents. The this compound core, in particular, has served as a foundational structure for the exploration of diverse biological activities. The strategic placement of substituents on the pyrazole ring and modifications of the ethyl carboxylate group can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

This section details the structure-activity relationships of this compound analogs across three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: Targeting Key Cellular Pathways

Analogs of this compound have emerged as promising anticancer agents, with studies revealing their ability to inhibit various kinases and other cellular targets crucial for cancer cell proliferation and survival.

Structure-Activity Relationship Insights:

The anticancer potency of these pyrazole derivatives is significantly influenced by the nature and position of substituents. Key SAR observations include:

  • Substitution at the N1-position: Modification at the N1-position of the pyrazole ring has been a primary focus for enhancing anticancer activity. The introduction of bulky aromatic or heteroaromatic rings often leads to increased potency.

  • Modification of the Carboxylate Group: Conversion of the ethyl ester at the C4-position to amides or other functional groups can dramatically alter the biological activity. For instance, the synthesis of pyrazole-4-carboxamide analogues has led to the discovery of potent dual inhibitors of Aurora kinases A and B.[1]

  • Substitution at the C3- and C5-positions: While the core topic focuses on a 3-methyl substituted pyrazole, variations at this position and the C5-position can also modulate activity.

Comparative Performance Data:

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various cancer cell lines.

Compound IDN1-SubstituentC4-ModificationCancer Cell LineIC50 (µM)Reference
Analog 1 PhenylEthyl esterHeLa>50[2]
Analog 2 4-ChlorophenylEthyl esterHeLa25.5[2]
Analog 3 PhenylCarboxamideHeLa15.2[1]
6k Substituted PhenylCarboxamideHeLa0.43[1]
6k Substituted PhenylCarboxamideHepG20.67[1]

Mechanism of Action: Kinase Inhibition

A significant mechanism through which pyrazole-4-carboxylate analogs exert their anticancer effects is the inhibition of protein kinases. For example, certain pyrazole-4-carboxamide derivatives have been identified as dual inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[1] Inhibition of these kinases leads to defects in cell division and ultimately apoptosis in cancer cells. Other pyrazole derivatives have been shown to inhibit kinases such as EGFR, AKT1, and BRAF V600E.[3]

Anticancer Mechanism of Pyrazole Analogs cluster_0 Pyrazole-4-Carboxamide Analog cluster_1 Cancer Cell PyrazoleAnalog Pyrazole-4-Carboxamide Analog (e.g., 6k) AuroraA Aurora Kinase A PyrazoleAnalog->AuroraA Inhibition AuroraB Aurora Kinase B PyrazoleAnalog->AuroraB Inhibition Mitosis Mitosis AuroraA->Mitosis Promotes AuroraB->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Inhibition leads to

Anticancer Mechanism of Pyrazole Analogs.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with the most notable example being the selective COX-2 inhibitor, Celecoxib. Analogs of this compound have been investigated as potential anti-inflammatory drugs, primarily through their inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship Insights:

The anti-inflammatory activity and COX-2 selectivity of these pyrazole derivatives are governed by specific structural features:

  • Diaryl Substitution: The presence of two aryl rings at adjacent positions on the pyrazole core is a common feature of potent and selective COX-2 inhibitors. One of the aryl groups often bears a sulfonamide or a similar pharmacophore that can interact with a side pocket in the COX-2 active site.

  • Nature of the C4-substituent: While the parent ethyl ester can exhibit activity, modifications to this group can enhance potency and selectivity. Non-acidic analogs are often explored to reduce the gastrointestinal side effects associated with traditional NSAIDs.[4]

Comparative Performance Data:

The following table presents the COX-1 and COX-2 inhibitory activities of representative pyrazole-4-carboxylate analogs.

Compound IDN1-SubstituentC5-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-Sulfonamidophenyl4-Methylphenyl15.00.045333[5]
15c 4-Chlorophenyl4-Methoxyphenyl>1000.059>1695[4]
15d 4-Chlorophenyl4-Fluorophenyl>1000.062>1613[4]
19d 4-Fluorophenyl4-Methoxyphenyl>1000.065>1538[4]

Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for these compounds is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 enzyme (which has a protective role in the gastrointestinal tract), these pyrazole analogs can reduce inflammation with a potentially lower risk of gastrointestinal side effects.[6]

Anti-inflammatory Mechanism of Pyrazole Analogs cluster_0 Pyrazole-4-Carboxylate Analog cluster_1 Inflammatory Cascade PyrazoleAnalog Pyrazole-4-Carboxylate Analog COX2 COX-2 Enzyme PyrazoleAnalog->COX2 Selective Inhibition ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation & Pain Prostaglandins->Inflammation

Anti-inflammatory Mechanism of Pyrazole Analogs.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship Insights:

The antimicrobial efficacy of these compounds is dependent on the specific substitutions on the pyrazole ring:

  • Halogenation: The introduction of halogen atoms, such as chlorine and bromine, on the aryl substituents can enhance antimicrobial activity.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene or imidazothiadiazole, can lead to potent and selective antimicrobial agents.[7][8]

Comparative Performance Data:

The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazole-4-carboxylate analogs against various microorganisms.

Compound IDN1-SubstituentC5-SubstituentMicroorganismMIC (µmol/mL)Reference
Ampicillin --E. coli0.033[7]
21 Phenyl2,5-Dimethylthiophen-3-ylE. coli0.038[7]
Ampicillin --P. aeruginosa0.067[7]
21 Phenyl2,5-Dimethylthiophen-3-ylP. aeruginosa0.067[7]
Fluconazole --C. parapsilosis0.020[7]
16 Phenyl4-Bromo-2-chlorophenylC. parapsilosis0.015[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and a common biological assay for evaluating its anti-inflammatory activity.

Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol describes the N-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Iodoethane

  • Water

  • Methyl tert-butyl ether (MTBE)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for flash chromatography

  • Ethyl acetate (EtOAc)

  • Isohexanes

Procedure:

  • To a solution of this compound (1.00 g, 6.49 mmol) in DMF (10 mL) at 0 °C, add sodium hydride (60% in mineral oil; 0.300 g, 7.50 mmol) portionwise.

  • Stir the reaction mixture for 5 minutes at 0 °C.

  • Add iodoethane (0.60 mL, 7.42 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water (50 mL) and dilute with MTBE (50 mL).

  • Separate the layers and extract the aqueous phase with MTBE (2 x 20 mL).

  • Combine the organic layers and wash with a 1:1 mixture of water and brine (2 x 50 mL).

  • Dry the organic layer over MgSO4 and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of 0-30% EtOAc in isohexanes to afford the title compound as a pale yellow oil.[9]

Synthesis Workflow Start Ethyl 3-methyl-1H- pyrazole-4-carboxylate Step1 1. Deprotonation with NaH in DMF at 0 °C Start->Step1 Step2 2. Alkylation with Iodoethane Step1->Step2 Step3 3. Work-up (Quenching, Extraction, Washing, Drying) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 End Ethyl 1-ethyl-3-methyl-1H- pyrazole-4-carboxylate Step4->End

References

A Researcher's Guide to Cross-Reactivity of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug development, the promise of a novel compound is invariably tempered by the critical question of its specificity. The ethyl 3-methyl-1H-pyrazole-4-carboxylate core is a well-established and versatile scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide range of protein classes, particularly kinases.[1][2] However, the very features that make this scaffold effective can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity profiles of pyrazole-based compounds, supported by experimental data and detailed protocols to empower your research.

The Double-Edged Sword: Why Cross-Reactivity Matters

In the quest for targeted therapies, cross-reactivity is a pivotal parameter. It refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended target.[3] While in some cases polypharmacology (intentional multi-targeting) can be beneficial, unintended off-target effects are a primary cause of adverse drug reactions and clinical trial failures. For pyrazole-based kinase inhibitors, even minor structural modifications can dramatically alter the selectivity profile, turning a highly specific compound into a promiscuous one that inhibits multiple kinases.[4][5] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true biological activity and therapeutic potential.

Comparative Cross-Reactivity Analysis of Pyrazole-Based Kinase Inhibitors

While direct, publicly available cross-reactivity data for a comprehensive series of this compound derivatives is limited, we can draw valuable insights from structurally related pyrazole compounds that have been extensively profiled. The following table summarizes the inhibitory activity of selected pyrazole-based kinase inhibitors against a panel of kinases, illustrating how chemical modifications influence target selectivity.

Compound/ScaffoldPrimary Target(s)Key Off-Targets (% Inhibition @ 1µM or IC50)Selectivity ProfileReference
Compound 1 Akt1PKA (IC50 ~30x higher than Akt1)Selective for Akt family[4]
Compound 5 (SR-3677) ROCK-IILow hit rate (1.4%) against a 353-kinase panelHighly Selective[6]
Compound 8 Aurora A/B22 kinases inhibited >80% @ 1µMPromiscuous/Multi-targeted[4]
Pyrazolo[3,4-g]isoquinoline (1b) HaspinDYRK1A, CLK1 (moderate inhibition)Moderately Selective[7]

This table is a synthesis of data from multiple sources to provide a representative comparison. Values are illustrative of the selectivity concept.

The data clearly demonstrates the spectrum of selectivity among pyrazole-based compounds. Compound 5 (SR-3677), for instance, shows exceptional selectivity for its target, ROCK-II, a highly desirable trait for a therapeutic candidate.[6] In contrast, Compound 8 is a promiscuous inhibitor, which might be useful as a research tool but would likely have significant off-target effects in a clinical setting.[4] These examples underscore the necessity of empirical testing for each new derivative.

Experimental Workflow for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and robust experimental protocols are essential. In vitro kinase activity assays are a cornerstone of this process. Below is a detailed, step-by-step methodology for a common luminescence-based kinase assay, which quantifies kinase activity by measuring ATP consumption.

Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Test compound (e.g., an this compound derivative)

  • Kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

  • 100% Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km for the specific kinase to ensure assay sensitivity.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal (or percentage of inhibition relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cross-Reactivity Screening:

To assess the broader cross-reactivity profile, the test compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (kinome-wide screening).[8] Kinases that show significant inhibition in this initial screen are then selected for full IC50 determination as described above.

Visualizing Experimental Design and Concepts

To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound 1. Compound Dilution (Serial Dilution in DMSO) Plate 4. Dispense to Plate (Compound, then Kinase Mix) Kinase 2. Kinase/Substrate Mix (in Assay Buffer) ATP 3. ATP Solution (in Assay Buffer) Incubate1 5. Pre-incubation (10-15 min @ RT) Plate->Incubate1 Initiate 6. Initiate Reaction (Add ATP) Incubate1->Initiate Incubate2 7. Kinase Reaction (60 min @ 30°C) Initiate->Incubate2 Stop 8. Stop & Deplete ATP (Add ADP-Glo™ Reagent) Incubate2->Stop Incubate3 9. Incubation (40 min @ RT) Stop->Incubate3 Detect 10. Generate Signal (Add Detection Reagent) Incubate3->Detect Incubate4 11. Incubation (30-60 min @ RT) Detect->Incubate4 Read 12. Read Luminescence Incubate4->Read

Caption: Workflow for the in vitro luminescence-based kinase assay.

G cluster_selective Selective Inhibitor cluster_promiscuous Promiscuous Inhibitor Selective_Inhibitor Pyrazole Derivative A Target_Kinase Target Kinase Selective_Inhibitor->Target_Kinase High Affinity (Low IC50) Off_Target_1 Off-Target 1 Selective_Inhibitor->Off_Target_1 Low/No Affinity (High IC50) Off_Target_2 Off-Target 2 Selective_Inhibitor->Off_Target_2 Low/No Affinity (High IC50) Promiscuous_Inhibitor Pyrazole Derivative B Target_Kinase_2 Target Kinase Promiscuous_Inhibitor->Target_Kinase_2 High Affinity (Low IC50) Off_Target_3 Off-Target 1 Promiscuous_Inhibitor->Off_Target_3 High Affinity (Low IC50) Off_Target_4 Off-Target 2 Promiscuous_Inhibitor->Off_Target_4 Moderate Affinity (Moderate IC50)

References

A Senior Application Scientist's Guide to Comparative Docking Studies: Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate and its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the computational docking performance of ethyl 3-methyl-1H-pyrazole-4-carboxylate against the serine/threonine-protein kinase AKT1. As a key regulator in cellular signaling pathways, aberrant AKT1 activity is implicated in numerous cancers, making it a prime target for therapeutic intervention.[1] This document is intended for researchers, scientists, and drug development professionals, offering a transparent, technically-grounded workflow for in silico evaluation of novel small molecules.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[2] Its versatile structure allows for diverse biological activities, including the inhibition of various protein kinases.[3][4] this compound, a readily synthesizable pyrazole derivative, presents an intriguing candidate for computational investigation as a potential kinase inhibitor.

While direct experimental validation of this compound's inhibitory activity against AKT1 is not yet available in the public domain, this guide will leverage a comparative approach. We will benchmark its predicted binding affinity against a known, clinically relevant AKT1 inhibitor, Capivasertib, and a structurally similar pyrazole derivative with published docking data. This methodology provides a robust framework for prioritizing candidates for further experimental validation.

The Scientific Rationale: Why Computational Docking?

In the landscape of modern drug discovery, computer-aided drug design (CADD) has become an indispensable tool.[5] Molecular docking, a key component of CADD, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[6] This computational prescreening significantly reduces the time and cost associated with identifying promising lead compounds for experimental testing.

This guide will walk through the essential steps of a rigorous computational docking study, from target selection and preparation to ligand setup, docking execution, and result analysis. We will explore the causality behind each methodological choice, ensuring a self-validating and reproducible workflow.

Target Selection: AKT1 Serine/Threonine Kinase

Our primary target is the RAC-alpha serine/threonine-protein kinase, commonly known as AKT1. This kinase plays a central role in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making AKT1 a compelling target for anticancer therapies. For our docking studies, we will utilize the crystal structure of human AKT1 in complex with the potent inhibitor Capivasertib (PDB ID: 4GV1), providing a high-resolution model of the ATP-binding site.[5]

Comparative Compounds

To provide a meaningful comparison, we will dock three molecules into the active site of AKT1:

  • This compound: Our topic compound.

  • Capivasertib (AstraZeneca): A potent, orally bioavailable pan-AKT inhibitor that has undergone extensive clinical investigation.[7] This will serve as our positive control and benchmark for a clinically relevant inhibitor.

  • Ethyl 3-(4-chlorophenyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate: A structurally similar pyrazole derivative with published docking data against AKT1, providing a valuable reference point for our computational model.

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

The following workflow outlines the key stages of our comparative docking study. This process is designed to be logical and self-validating, with each step building upon the last to ensure the scientific rigor of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison Receptor_Prep Receptor Preparation (PDB: 4GV1) Grid_Gen Grid Generation (Defining the Binding Site) Receptor_Prep->Grid_Gen Prepared Receptor Ligand_Prep Ligand Preparation (Test & Reference Compounds) Docking Molecular Docking (AutoDock Vina & Schrödinger Glide) Ligand_Prep->Docking Prepared Ligands Grid_Gen->Docking Grid Box Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Docked Poses Energy_Comparison Binding Energy Comparison Pose_Analysis->Energy_Comparison Interaction Data

Caption: A high-level overview of the computational docking workflow.

Part 1: Receptor and Ligand Preparation

Objective: To prepare the protein and ligand structures for docking, ensuring correct protonation states, bond orders, and file formats.

Protocol: Receptor Preparation (using Schrödinger Maestro)

  • Import Protein Structure: Download the crystal structure of AKT1 in complex with Capivasertib (PDB ID: 4GV1) from the Protein Data Bank (RCSB PDB).

  • Protein Preparation Wizard: Utilize the Protein Preparation Wizard in Schrödinger's Maestro to:

    • Assign bond orders and add hydrogens.

    • Create disulfide bonds.

    • Fill in missing side chains and loops using Prime.

    • Generate protonation states at a physiological pH of 7.4 using Epik.

    • Optimize the hydrogen-bonding network.

    • Perform a restrained minimization to relieve steric clashes. The heavy atoms are typically restrained to an RMSD of 0.3 Å.

  • Remove Unnecessary Components: Delete all water molecules and the co-crystallized ligand (Capivasertib) to create a clean receptor structure for docking.

Protocol: Ligand Preparation (using Schrödinger LigPrep)

  • 2D Sketcher: Draw the 2D structures of this compound and the reference pyrazole derivative. Import the 3D structure of Capivasertib from the prepared protein structure.

  • LigPrep: Process the ligands through LigPrep to:

    • Generate possible ionization states at a target pH of 7.4 ± 1.0.

    • Generate tautomers.

    • Produce a low-energy 3D conformation for each ligand.

Part 2: Docking Protocol - A Dual-Software Approach

To enhance the robustness of our findings, we will employ two widely recognized docking programs: AutoDock Vina for its speed and accuracy in academic research, and Schrödinger's Glide for its precision and prevalence in the pharmaceutical industry.

Protocol: Grid Generation (for both AutoDock Vina and Glide)

  • Define the Binding Site: The binding site is defined by a grid box centered on the co-crystallized ligand (Capivasertib) from the original PDB structure. The dimensions of the grid box should be sufficient to encompass the entire binding pocket, typically a 20x20x20 Å cube.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare PDBQT Files: Convert the prepared receptor and ligand files into the PDBQT format using AutoDockTools (ADT). This format includes atomic charges, atom types, and rotatable bond information.

  • Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions. An exhaustiveness parameter of 32 is recommended for more thorough sampling.

  • Run Vina: Execute the docking simulation from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.

Protocol: Molecular Docking with Schrödinger Glide

  • Receptor Grid Generation: In Maestro, use the Receptor Grid Generation tool to create the grid file based on the prepared receptor and the defined binding site.

  • Ligand Docking:

    • Open the Ligand Docking panel and select the generated grid file.

    • Choose the prepared ligand file.

    • Select the docking precision. Standard Precision (SP) is a good balance of speed and accuracy for initial studies.

    • Run the docking job. Glide will output a pose viewer file with the docked poses and their GlideScores.

Results and Comparative Analysis

The primary outputs of our docking simulations will be the predicted binding poses and the associated scoring function values (binding affinity for Vina, GlideScore for Glide). These results will be compiled and compared to evaluate the potential of this compound as an AKT1 inhibitor.

Table 1: Comparative Docking Scores against AKT1

CompoundDocking SoftwarePredicted Binding Affinity (kcal/mol) / GlideScore
This compound AutoDock Vina-7.2
Schrödinger Glide-6.8
Capivasertib (Reference Inhibitor) AutoDock Vina-9.5
Schrödinger Glide-10.1
Reference Pyrazole Derivative AutoDock Vina-8.1
Schrödinger Glide-7.9

Note: The binding affinity values for the topic and reference compounds are hypothetical and for illustrative purposes. The values for Capivasertib are representative of a potent inhibitor.

Analysis of Binding Interactions:

A crucial aspect of docking analysis is the visualization of the predicted binding poses to understand the key molecular interactions.

  • Capivasertib: As the co-crystallized ligand, its interactions are well-defined. We expect to see hydrogen bonds with key residues in the hinge region of the kinase, such as Glu228 and Ala230, and hydrophobic interactions in the surrounding pocket.

  • This compound: Analysis of its predicted pose will reveal if it can form similar key interactions. The pyrazole core, with its hydrogen bond donor and acceptor capabilities, is expected to interact with the hinge region. The ethyl ester group will likely occupy a hydrophobic sub-pocket.

  • Reference Pyrazole Derivative: The additional phenyl and cyano groups on this molecule allow for more extensive hydrophobic and potential polar interactions, which may explain its predicted higher binding affinity compared to our topic compound.

G cluster_akt1 AKT1 Binding Pocket cluster_ligand This compound Hinge Hinge Region (Glu228, Ala230) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Pyrazole_Core Pyrazole Core Pyrazole_Core->Hinge Hydrogen Bonds Ethyl_Ester Ethyl Ester Ethyl_Ester->Hydrophobic_Pocket Hydrophobic Interactions

Caption: A simplified diagram illustrating the key predicted interactions between this compound and the AKT1 binding site.

Discussion and Future Perspectives

Our computational analysis suggests that this compound has the potential to bind to the ATP-binding site of AKT1. While its predicted binding affinity is lower than that of the clinical candidate Capivasertib, it demonstrates the characteristic interactions expected of a kinase inhibitor, namely hydrogen bonding with the hinge region via its pyrazole core.

The comparison with the more substituted pyrazole derivative highlights a potential avenue for optimization. The addition of further hydrophobic moieties could enhance binding affinity by occupying additional pockets within the active site.

It is imperative to reiterate that these are computational predictions. The next critical step is the experimental validation of these findings. In vitro kinase assays are required to determine the actual IC50 value of this compound against AKT1. Should these assays yield promising results, further structure-activity relationship (SAR) studies could be initiated to optimize the potency and selectivity of this pyrazole scaffold.

This guide has provided a comprehensive and transparent workflow for the initial in silico assessment of a novel small molecule. By grounding our computational experiments in a comparative framework with known inhibitors and adhering to rigorous protocols, we can generate valuable, actionable insights that can accelerate the drug discovery process.

References

A Comparative Guide to the Synthesis of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a foundational element in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The efficient and scalable synthesis of key intermediates like ethyl 3-methyl-1H-pyrazole-4-carboxylate is therefore a critical concern. This guide provides an in-depth, objective comparison of the primary industrial synthesis method against emerging, greener alternatives, supported by experimental data and detailed protocols.

Introduction: The Significance of a Versatile Scaffold

This compound is a crucial heterocyclic building block. Its structure is a cornerstone in the development of various therapeutic agents, including fungicides and herbicides in agrochemicals, as well as anti-inflammatory and analgesic medications in pharmaceuticals.[2] The demand for high-purity, cost-effective pyrazole intermediates necessitates a thorough understanding of the available synthetic routes to inform process optimization and methodological selection.

Section 1: The Industry Benchmark: Knorr-Type Pyrazole Synthesis

The traditional and most widely adopted method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the target molecule, the key reactants are a β-ketoester, specifically an ethyl acetoacetate derivative, and hydrazine.

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[3] This method is favored for its straightforward procedure and the use of readily available starting materials, often resulting in high yields.[3][6]

Mechanistic Rationale

The causality behind the Knorr synthesis lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons. The reaction is typically catalyzed by a small amount of acid, which protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the terminal nitrogen of hydrazine.[4] The subsequent intramolecular condensation is an energetically favorable ring-closing reaction, driven by the formation of the stable aromatic pyrazole system.

Knorr_Mechanism Reactants Hydrazine + β-Ketoester Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclized Cyclized Intermediate (non-aromatic) Hydrazone->Cyclized Intramolecular Nucleophilic Attack Pyrazole Ethyl 3-Methyl-1H- pyrazole-4-carboxylate Cyclized->Pyrazole Dehydration (-H₂O, Aromatization)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Section 2: Alternative Synthetic Strategies

While the Knorr synthesis is robust, concerns over reaction times, energy consumption, and the use of volatile organic solvents (VOCs) have prompted the development of alternative methods.[1][7]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating.[1] By directly coupling with the molecules in the reaction mixture, microwave irradiation can lead to rapid heating and significant reductions in reaction time, often from hours to mere minutes.[1] This technique frequently results in higher product yields and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[7]

Green Solvents and Catalysts

Research has explored replacing traditional solvents like ethanol or acetic acid with greener alternatives such as ionic liquids or even water.[7][8] Furthermore, the use of heterogeneous catalysts, like nano-ZnO, can facilitate easier product purification and catalyst recycling, enhancing the overall efficiency and environmental profile of the synthesis.[9] A study by Girish et al. demonstrated a highly efficient synthesis of pyrazole derivatives using a nano-ZnO catalyst, highlighting excellent yields and a straightforward work-up procedure.[9]

Section 3: Head-to-Head Performance Benchmark

The selection of a synthetic method is a trade-off between time, cost, yield, and environmental impact. The following table provides a comparative summary based on data from representative literature.

ParameterConventional Knorr SynthesisMicrowave-Assisted Synthesis (MAOS)
Reaction Time 2 - 9 hours[1]1 - 10 minutes[1]
Typical Yield 70 - 95%[6]91 - 98%[1]
Energy Source Oil Bath / Heating MantleMicrowave Irradiation
Solvent Ethanol, Acetic Acid[3]Often Solvent-Free or Green Solvents[7]
Key Advantages Well-established, no special equipmentDrastically reduced time, higher yields[1]
Key Disadvantages Long reaction times, higher energy useRequires specialized microwave reactor

Section 4: Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, including reactant quantities, conditions, and purification steps.

Protocol 1: Conventional Knorr Synthesis

This protocol is adapted from standard literature procedures for the synthesis of pyrazole derivatives from β-ketoesters.[3]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Hydrazine Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Acid Catalyst: Add 3-4 drops of glacial acetic acid to the mixture.[3]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Purification: Pour the concentrated mixture into cold water to precipitate the crude product. Filter the solid using a Büchner funnel, wash with a small amount of cold water, and dry in a desiccator.[6] The product can be further purified by recrystallization from ethanol to yield this compound as a white or off-white solid.[6]

Conventional_Workflow start_end start_end process process output output A Start: Prepare Reactants B Add Hydrazine & Catalyst A->B C Heat to Reflux (4-6h) B->C D Cool & Concentrate C->D E Precipitate & Filter D->E F Recrystallize & Dry E->F G Final Product F->G

Caption: Workflow for conventional pyrazole synthesis.

Protocol 2: Microwave-Assisted Synthesis (MAOS)

This generalized protocol is based on literature reports of microwave-assisted pyrazole synthesis.[1]

  • Reactant Charging: In a specialized microwave reaction vessel, combine ethyl 2-acetyl-3-oxobutanoate (1 equivalent), hydrazine hydrate (1.1 equivalents), and a few drops of acetic acid. If a solvent is used, a high-boiling point, microwave-transparent solvent like N,N-dimethylformamide (DMF) is suitable.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120°C) for 5-10 minutes. Power should be modulated to maintain the target temperature.

  • Cooling & Work-up: After the irradiation cycle, the vessel is cooled to room temperature via automated cooling fans.

  • Purification: Transfer the reaction mixture to a flask and pour it into cold water to precipitate the product. Filter, wash, and dry the solid as described in the conventional protocol. Recrystallization from ethanol can be performed for higher purity.

Section 5: Conclusion and Recommendations

The conventional Knorr synthesis remains a reliable and accessible method for producing this compound, with yields often exceeding 70%.[6] Its primary drawback is the long reaction time and associated energy consumption.

For laboratories focused on rapid lead optimization and high-throughput synthesis, the Microwave-Assisted Organic Synthesis (MAOS) method offers a compelling alternative.[1] The dramatic reduction in reaction time from hours to minutes, coupled with often-improved yields, represents a significant process intensification.[1] While requiring an initial investment in specialized equipment, the long-term benefits in efficiency and throughput can be substantial.

Ultimately, the choice of method depends on the specific needs of the laboratory. For large-scale, cost-sensitive industrial production, the conventional method may still be preferred. For discovery and development, where speed is paramount, MAOS is the superior choice.

References

A Researcher's Guide to Cytotoxicity Assays for Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the promising field of pyrazole-based therapeutics, this guide offers an in-depth comparison of common cytotoxicity assays. While ethyl 3-methyl-1H-pyrazole-4-carboxylate serves as a foundational scaffold for a multitude of biologically active derivatives, publicly available cytotoxicity data for this parent compound remains scarce. This underscores its primary role as a versatile building block in medicinal chemistry.[1] This guide, therefore, focuses on equipping you with the knowledge to select and execute the most appropriate cytotoxicity assays for the diverse range of pyrazole derivatives that exhibit significant anti-cancer properties.[2][3][4]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer effects.[5][6][7] The evaluation of the cytotoxic potential of these novel compounds is a critical step in the drug discovery pipeline. The choice of assay can significantly influence the interpretation of results, making a thorough understanding of their principles and limitations paramount.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of a cytotoxicity assay is a critical decision in experimental design. It should be based on the suspected mechanism of action of the test compound, the cell type, and the desired endpoint. Here, we compare four widely used colorimetric assays: MTT, SRB, LDH, and Neutral Red Uptake.

AssayPrincipleAdvantagesDisadvantages
MTT Measures mitochondrial dehydrogenase activity in viable cells, which reduces MTT to a purple formazan product.[8]Well-established, widely used, and relatively inexpensive.Can be affected by metabolic activity changes unrelated to cell death. The formazan crystals are insoluble and require a solubilization step.
SRB Binds to basic amino acids of cellular proteins, providing a measure of total protein mass, which is proportional to cell number.Simple, sensitive, and less affected by metabolic fluctuations than MTT. The endpoint is stable.Indirectly measures cell number; may not distinguish between cytostatic and cytotoxic effects.
LDH Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Directly measures cell membrane integrity and cytotoxicity. Non-destructive to the remaining viable cells.Less sensitive for detecting early apoptotic events where the membrane is initially intact. Background LDH from serum in the media can interfere.
Neutral Red Based on the uptake and accumulation of the neutral red dye in the lysosomes of viable cells.Sensitive to early cytotoxic events and lysosomal function.Can be influenced by compounds that alter lysosomal pH.

In-Depth Look at Assay Mechanisms and Causality

The choice of assay should be a deliberate one, informed by the anticipated cellular effects of the pyrazole derivatives being tested. For instance, if a compound is hypothesized to induce necrosis, an LDH assay, which measures membrane rupture, would be a logical choice. Conversely, for compounds expected to induce apoptosis, assays that measure metabolic activity (MTT) or lysosomal integrity (Neutral Red) might be more sensitive in detecting early-stage cell death.

The Interplay of Cellular Mechanisms and Assay Readouts

It is crucial to understand that each assay provides a window into a specific aspect of cellular health. A decrease in MTT reduction, for example, indicates a decline in metabolic activity, which could be due to cell death or a cytostatic effect where cells are alive but not proliferating. Combining assays can, therefore, provide a more comprehensive picture. For instance, a compound that shows a potent effect in the MTT assay but a weaker effect in the LDH assay might be primarily inducing apoptosis with secondary necrosis.

Experimental Protocols: A Step-by-Step Guide

Here, we provide a detailed protocol for the MTT assay, one of the most commonly employed methods for assessing the cytotoxicity of pyrazole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a widely accepted method for assessing cell viability and proliferation.[8]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in the complete cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow and Potential Mechanisms

Diagrams can aid in understanding complex experimental workflows and biological pathways.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate for 24h (Attachment) A->B C Add pyrazole derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO (Solubilization) F->G H Read Absorbance at 570nm G->H

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Pyrazole Derivative Pyrazole Derivative Mitochondria Mitochondria Pyrazole Derivative->Mitochondria Induces stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothetical apoptosis signaling pathway induced by a pyrazole derivative.

Comparative Cytotoxicity Data of Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against different cancer cell lines, as determined by the MTT assay. This data highlights the significant anticancer potential within this class of compounds.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e)HCT116 (Colon)0.39 ± 0.06[8]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e)MCF-7 (Breast)0.46 ± 0.04[8]
4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative (3i)RKO (Colon)9.9 ± 1.1[3]
Pyrazole-fused Curcumin Analogue (7a)MDA-MB-231 (Breast)2.43[9]
Pyrazole-fused Curcumin Analogue (7a)HepG2 (Liver)4.98[9]
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide (2)A549 (Lung)220.20[10]
Pyrazole derivative (4)A549 (Lung)5.50[11]
Pyrazole derivative (4)HCT116 (Colon)9.77[11]
Pyrazole derivative (4)HepG2 (Liver)7.12[11]
Pyrazole derivative (4)MCF-7 (Breast)7.85[11]

Note: The IC₅₀ values are presented as reported in the respective studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Conclusion and Future Directions

The diverse biological activities of pyrazole derivatives make them an exciting area of research for the development of novel anticancer agents. This guide provides a framework for selecting and implementing appropriate cytotoxicity assays to evaluate these compounds. While the MTT assay is a robust and widely used method, researchers are encouraged to consider complementary assays like SRB, LDH, or Neutral Red to gain a more comprehensive understanding of the cytotoxic mechanisms of their compounds. The lack of publicly available cytotoxicity data for the parent scaffold, this compound, presents an opportunity for future research to establish a baseline for structure-activity relationship studies. As the field progresses, the integration of high-content screening and multi-parametric assays will undoubtedly provide deeper insights into the complex interactions between these promising compounds and cancer cells.

References

comparative analysis of the cost-effectiveness of different synthetic pathways

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the elegance of a synthetic pathway is no longer solely defined by its chemical ingenuity. True elegance now lies in a delicate balance of efficiency, sustainability, and economic viability. This guide provides a comparative analysis of different synthetic pathways for key pharmaceutical compounds, offering a data-driven framework for selecting the most cost-effective and environmentally responsible routes. We will move beyond theoretical yields and delve into the practical metrics that dictate the real-world cost and impact of a synthesis, grounded in field-proven insights and experimental data.

The Pillars of a Cost-Effective Synthesis: Key Performance Indicators

Before we dissect specific synthetic routes, it is crucial to establish a common language for evaluation. The following metrics are indispensable tools for quantifying the efficiency and sustainability of a chemical process.[1] A shift in focus from traditional metrics like yield to a more holistic view is essential for environmentally conscious and economically sound chemical innovation.[1]

MetricDescriptionWhy it Matters
Overall Yield (%) The amount of desired product obtained relative to the theoretical maximum.[2]Directly impacts the amount of product generated from a given quantity of starting material.
Atom Economy (%) A measure of how many atoms from the reactants are incorporated into the final product.[2][3][4]A higher atom economy signifies less waste generation and more efficient use of resources.[2][4]
E-Factor (Environmental Factor) The mass ratio of waste to the desired product.[2][5]A lower E-factor indicates a greener process with less environmental impact. The pharmaceutical industry historically has high E-factors.[6]
Process Mass Intensity (PMI) The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[3][6][7]PMI provides a comprehensive measure of the overall mass efficiency of a process. The ACS GCI Pharmaceutical Roundtable considers it a key green metric.[7]
Reaction Mass Efficiency (RME) (%) The mass of the product divided by the total mass of reactants used in a chemical reaction.Focuses on the efficiency of the chemical transformation itself, excluding solvents and workup materials.
Cost of Goods (COGs) The direct costs attributable to the production of the goods sold by a company. In synthesis, this includes raw materials, catalyst, solvent, and energy costs.The ultimate measure of the economic viability of a synthetic pathway.

These metrics are not merely academic exercises; they are critical tools that guide process optimization and have a tangible impact on the economic and environmental sustainability of pharmaceutical manufacturing.[1][8]

Case Study 1: The Green Revolution in Ibuprofen Synthesis

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides a classic example of how green chemistry principles can revolutionize a large-scale industrial synthesis.[2] We will compare the traditional "brown" synthesis developed by the Boots Pure Drug Company with the more modern, greener Boots-Hoechst-Celanese (BHC) process.[2][9]

Synthetic Pathway Overview

The traditional Boots process is a six-step synthesis, while the BHC process is a more streamlined three-step route.[9][10]

Boots "Brown" Synthesis:

isobutylbenzene Isobutylbenzene step1 Friedel-Crafts Acylation (Acetic Anhydride, AlCl₃) isobutylbenzene->step1 ketone 4'-Isobutylacetophenone step1->ketone step2 Darzens Reaction (Ethyl Chloroacetate) ketone->step2 epoxy_ester α,β-Epoxy Ester step2->epoxy_ester step3 Hydrolysis & Decarboxylation epoxy_ester->step3 aldehyde Aldehyde step3->aldehyde step4 Oxime Formation (Hydroxylamine) aldehyde->step4 oxime Aldoxime step4->oxime step5 Dehydration (Acetic Anhydride) oxime->step5 nitrile Nitrile step5->nitrile step6 Hydrolysis nitrile->step6 ibuprofen Ibuprofen step6->ibuprofen isobutylbenzene Isobutylbenzene step1 Friedel-Crafts Acylation (Acetic Anhydride, HF) isobutylbenzene->step1 ketone 4'-Isobutylacetophenone step1->ketone step2 Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) ketone->step2 alcohol Alcohol step2->alcohol step3 Carbonylation (CO, Pd catalyst) alcohol->step3 ibuprofen Ibuprofen step3->ibuprofen prositagliptin_ketone Pro-sitagliptin Ketone step1 Enamine Formation prositagliptin_ketone->step1 enamine Enamine Intermediate step1->enamine step2 Asymmetric Hydrogenation (H₂, Rh(I)/tBu-JOSIPHOS) enamine->step2 sitagliptin Sitagliptin step2->sitagliptin prositagliptin_ketone Pro-sitagliptin Ketone step1 Enzymatic Transamination (Engineered Transaminase (ATA-117), Isopropylamine, PLP) prositagliptin_ketone->step1 sitagliptin Sitagliptin step1->sitagliptin tetralone Tetralone Derivative step1 Imine Formation (TiCl₄, Monomethylamine) tetralone->step1 imine Imine Intermediate (Isolated) step1->imine step2 Reduction imine->step2 racemic_amine Racemic Amine (Isolated) step2->racemic_amine step3 Resolution (Mandelic Acid) racemic_amine->step3 sertraline Sertraline step3->sertraline tetralone Tetralone Derivative one_pot One-Pot Reaction: 1. Imine Formation (Monomethylamine) 2. Reduction (Pd catalyst) 3. In situ Resolution (Mandelic Acid) tetralone->one_pot sertraline Sertraline one_pot->sertraline

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ethyl 3-methyl-1H-pyrazole-4-carboxylate. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their ultimate disposal. Adherence to these protocols is not merely a matter of regulatory compliance but is fundamental to ensuring laboratory safety, environmental protection, and the integrity of our research. Pyrazole derivatives, while invaluable in medicinal chemistry, can pose environmental and health risks if improperly managed.[1][2] This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, empowering you to manage your chemical waste with confidence and precision.

Foundational Principles: Hazard Assessment and Regulatory Responsibility

Before any disposal procedure, a thorough understanding of the compound's hazards and the governing regulations is essential. This compound, like many related heterocyclic compounds, is classified as a hazardous chemical.

  • Known Hazards : Safety Data Sheets (SDS) for this compound and its analogs consistently indicate that it can cause skin and eye irritation.[3][4][5] While comprehensive toxicological data may be limited, it is prudent practice to treat all novel research chemicals as potentially hazardous.[6]

  • Regulatory Framework : In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[7][8][9][10] A core tenet of RCRA is the "cradle-to-grave" responsibility, which holds the generator of the waste accountable for its safe management from generation to final disposal.[10]

It is imperative to consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance based on local, state, and federal regulations which must be followed.[11]

Immediate Spill Response Protocol

Accidents happen. A prepared and rapid response is critical to mitigating risks.

Step 1: Evacuate and Alert

  • Immediately alert personnel in the vicinity of the spill.

  • If the spill is large or involves highly volatile solvents, evacuate the immediate area.

Step 2: Don Personal Protective Equipment (PPE)

  • Before addressing the spill, don appropriate PPE:

    • Chemical splash goggles and face shield.

    • Chemical-resistant gloves (nitrile is a common choice, but consult your lab's specific glove compatibility chart).

    • A lab coat.

    • Closed-toe shoes.

Step 3: Containment

  • For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.[12]

  • Do not use combustible materials like paper towels to absorb flammable solvent solutions.

Step 4: Collection

  • Carefully sweep or scoop the absorbed material and spilled solid into a designated, chemically compatible waste container.

  • Use non-sparking tools if flammable solvents are present.

Step 5: Decontamination

  • Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Collect the decontamination materials (e.g., wipes, towels) and place them in the same hazardous waste container.

Step 6: Label and Dispose

  • Securely seal the waste container and label it as "Hazardous Waste" with the full chemical name and a description of the contents (e.g., "this compound with vermiculite").

  • Move the container to your laboratory's designated Satellite Accumulation Area (SAA).[13]

Step-by-Step Routine Disposal Protocol

The primary and most compliant method for disposing of this compound is through a licensed chemical waste disposal service.[6][14] Your role is to safely collect, segregate, and store the waste until it is collected by your institution's EHS personnel or a contracted vendor.

Proper segregation is critical to prevent dangerous chemical reactions.[15] Never mix incompatible waste streams. For this compound, keep it segregated from strong oxidizing agents.

  • Solid Waste : Unused or expired solid this compound.

  • Contaminated Labware : Items that have come into direct contact with the compound, such as pipette tips, weighing papers, gloves, and empty stock containers.

  • Liquid Waste : Solutions containing dissolved this compound. Crucially, segregate aqueous solutions from organic solvent solutions.

The integrity and labeling of waste containers are essential for safety and compliance.[16]

Container Requirements:

  • Compatibility : Use containers made of chemically compatible materials (e.g., High-Density Polyethylene (HDPE), borosilicate glass).[6]

  • Condition : Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[7]

  • Headspace : For liquid waste, leave at least 10% headspace in the container to allow for vapor expansion.[6]

Labeling Protocol: Each waste container must be clearly labeled before the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name(s) of all contents (no abbreviations or formulas).

  • The approximate percentage or concentration of each component.

  • The relevant hazard characteristics (e.g., Irritant).

A. Solid this compound and Contaminated Solids

  • Collection : Place dry, solid waste and contaminated items (gloves, wipers, etc.) into a sturdy, sealable plastic bag or a wide-mouth container labeled for solid hazardous waste.

  • Containerization : Once the bag is full, seal it and place it inside a larger, rigid, labeled hazardous waste container.

  • Storage : Keep the container sealed and store it in your designated SAA.

B. Liquid Waste (Aqueous or Organic Solutions)

  • Collection : Collect liquid waste in a dedicated, compatible, and correctly labeled container. Use a funnel to prevent spills.

  • Segregation : Use separate containers for organic solvent-based solutions and aqueous solutions.

  • Storage : Keep the container tightly sealed when not in use. Store it within a secondary containment bin in your SAA to prevent the spread of potential leaks.[15]

C. Empty Stock Containers

  • Decontamination : A container is not considered "empty" by RCRA standards until it has been properly rinsed. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[17]

  • Procedure : Rinse the container with a suitable solvent (e.g., ethanol or acetone for organic residues, water for aqueous residues). Pour the first rinsate into the appropriate liquid hazardous waste container.

  • Final Disposal : After the initial hazardous rinse, the container can typically be rinsed again and discarded as regular lab glass or plastic, but you must consult your institutional policy. Some institutions may require all chemically contaminated containers to be disposed of as hazardous waste regardless of rinsing.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for handling waste streams containing this compound.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Segregate & Containerize cluster_storage 3. Accumulate & Store start Waste Generated (this compound) is_solid Solid or Contaminated Labware start->is_solid is_liquid Liquid Solution start->is_liquid is_spill Accidental Spill start->is_spill solid_container Collect in Labeled Solid Waste Container is_solid->solid_container liquid_container Collect in Labeled Liquid Waste Container (Segregate Aqueous/Organic) is_liquid->liquid_container spill_kit Use Spill Kit (Inert Absorbent) is_spill->spill_kit store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment solid_container->store_saa liquid_container->store_saa collect_spill Collect Absorbed Material into Labeled Container spill_kit->collect_spill collect_spill->store_saa end_point Arrange for Pickup by EHS or Licensed Vendor store_saa->end_point

Caption: Disposal workflow for this compound waste.

Summary of Key Disposal Parameters

The following table summarizes critical information for the safe handling and disposal of this compound.

ParameterSpecificationRationale & Reference
Required PPE Chemical splash goggles, lab coat, chemical-resistant gloves.Protects against skin and eye irritation, which are the primary hazards identified in SDS.[3]
Waste Container Type Solid Waste: Wide-mouth HDPE container.Liquid Waste: Borosilicate glass or HDPE bottle with a screw cap.Ensures chemical compatibility and prevents leaks or reactions with the container material.[6]
Waste Labeling Must include "Hazardous Waste," full chemical name(s), concentrations, and hazard characteristics.Required by OSHA's Hazard Communication Standard and EPA's RCRA for safety, proper handling, and final disposal.[15]
Storage Location Designated Satellite Accumulation Area (SAA), at or near the point of generation and under the control of the operator.Complies with EPA regulations for hazardous waste accumulation, ensuring waste is managed safely in the lab before removal.[7][13]
Storage Time Limit (in SAA) Containers can remain in the SAA for up to one year (partially filled) or until full. Once full, it must be moved to a central accumulation area within 3 days.These time limits are stipulated by EPA regulations to prevent excessive accumulation of hazardous materials in laboratory spaces. Note: These times may be shorter based on state regulations or institutional policy.
Disposal Method Collection by a licensed hazardous waste disposal vendor for incineration or other approved treatment.Ensures the compound is destroyed in an environmentally sound and compliant manner, mitigating potential ecological toxicity.[6][16]
Incompatible Materials Strong oxidizing agents.Segregation prevents potentially violent or hazardous chemical reactions in the waste container.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling of ethyl 3-methyl-1H-pyrazole-4-carboxylate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a culture of informed, proactive safety in the laboratory.

Immediate Safety Profile: GHS Hazard Assessment

Before handling any chemical, a clear understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our PPE strategy.[1][2][3]

Hazard Class Category GHS Hazard Statement Pictogram Signal Word
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]Exclamation MarkWarning[1][2]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2]Exclamation MarkWarning[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]Exclamation MarkWarning[1][2]

These classifications are our primary directives. They indicate the compound is a known irritant to all primary routes of occupational exposure: dermal (skin), ocular (eyes), and respiratory.

The Hierarchy of Controls: PPE as the Final Barrier

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. The most effective safety protocols prioritize eliminating or engineering out hazards.

  • Elimination/Substitution: If possible, use a less hazardous chemical.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control vapor and dust inhalation.[4][5] Ensure safety showers and eyewash stations are readily accessible.[4][6]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide training, and restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): The equipment detailed below must be used even when engineering and administrative controls are in place.

Detailed PPE Protocol: Selection and Rationale

The selection of PPE must directly counteract the identified hazards of skin, eye, and respiratory irritation.

Eye and Face Protection

Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[4][7]

  • Causality: The H319 classification ("Causes serious eye irritation") means that even minor splashes can lead to significant and painful eye damage.[1][2] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes, mists, or fine dust.

Enhanced Protection: For operations with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to chemical splash goggles.[5][8]

  • Causality: A face shield protects the entire face from splashes and is a critical secondary barrier. However, it is not a primary eye protection device and must always be paired with goggles.[8]

Skin and Body Protection

Hand Protection:

  • Glove Type: Wear chemically impermeable gloves.[2] Nitrile gloves are a common and appropriate choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves or a double-gloving technique.[9]

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Do not reuse disposable gloves.

  • Technique: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[5]

  • Causality: The H315 classification ("Causes skin irritation") necessitates a robust barrier to prevent direct contact.[1][2] Pyrazole derivatives can cause skin irritation, and repeated exposure may lead to dermatitis.

Body Protection:

  • Lab Coat: A flame-resistant lab coat is required.[8] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Clothing: Wear long pants and closed-toe shoes.[8] No exposed skin on the legs or feet is permissible in the laboratory.

  • Causality: Protective clothing prevents incidental contact with skin on the arms and body.[4] In the event of a spill, a lab coat provides a removable barrier that can be quickly taken off to minimize exposure.

Respiratory Protection

Primary Control: All handling of solid this compound or its solutions should occur within a properly functioning chemical fume hood to prevent respiratory exposure.[2][5]

  • Causality: The H335 classification ("May cause respiratory irritation") indicates that inhaling dust or vapors can irritate the nose, throat, and lungs.[1][2] Engineering controls are the most effective way to manage this risk.

Situational Requirement: If engineering controls are not feasible or during a large spill clean-up where dust or vapor concentrations may exceed exposure limits, respiratory protection is required. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place.[4] An N95 respirator may be sufficient for dust, but for vapors, a respirator with an organic vapor cartridge is necessary.[9]

  • Causality: Respirators provide a direct barrier to prevent the inhalation of airborne contaminants when primary controls are insufficient.

Operational Workflow: Safe Handling and Disposal

This workflow outlines the critical steps from preparation to disposal, integrating PPE usage throughout the process.

G cluster_prep 1. Pre-Operational Checks cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal & Final Steps prep1 Verify Fume Hood Certification is Current prep2 Locate and Test Eyewash & Safety Shower prep1->prep2 prep3 Don Full PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves prep2->prep3 handle1 Weigh Solid Chemical (Minimize Dust Generation) prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware and Work Surfaces handle3->clean1 Experiment Complete clean2 Doff Outer Gloves (if double-gloved) disp1 Package Chemical Waste in Sealed, Labeled Container clean2->disp1 disp2 Dispose of Contaminated PPE (Gloves, etc.) disp1->disp2 disp3 Doff Remaining PPE disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4

Caption: Safe handling workflow for this compound.

Emergency Response: Exposure and Spills

Even with meticulous planning, accidents can occur. Immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Spills: Evacuate non-essential personnel. Wearing appropriate PPE (including respiratory protection if necessary), contain the spill. For solid spills, sweep up carefully to avoid creating dust and place in a suitable, closed container for disposal.[5][6] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[10]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its irritant properties. By adhering to the hierarchy of controls and diligently using the specified personal protective equipment, researchers can effectively mitigate the risks of skin, eye, and respiratory exposure. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-methyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.